molecular formula C12H7ClN2 B1586891 2-Chloro-4-phenylnicotinonitrile CAS No. 163563-64-2

2-Chloro-4-phenylnicotinonitrile

Cat. No.: B1586891
CAS No.: 163563-64-2
M. Wt: 214.65 g/mol
InChI Key: GYTQTBOCDGGMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-phenylnicotinonitrile is a useful research compound. Its molecular formula is C12H7ClN2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-12-11(8-14)10(6-7-15-12)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTQTBOCDGGMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377424
Record name 2-chloro-4-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163563-64-2
Record name 2-chloro-4-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-phenylnicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-phenylnicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-phenylnicotinonitrile is a halogenated derivative of the nicotinonitrile scaffold, a key pharmacophore in modern medicinal chemistry. Its unique structural features, including a reactive chloro substituent, a versatile nitrile group, and a phenyl moiety, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The pyridine ring, a common motif in numerous FDA-approved drugs, coupled with the electron-withdrawing nature of the nitrile group, provides a platform for fine-tuning the electronic and steric properties of derivative molecules to optimize their interaction with biological targets. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound in the field of drug discovery and development.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its handling, reactivity, and formulation characteristics.

PropertyValueSource
Molecular Formula C₁₂H₇ClN₂--INVALID-LINK--
Molecular Weight 214.65 g/mol --INVALID-LINK--
CAS Number 163563-64-2--INVALID-LINK--
Melting Point 125-128 °C--INVALID-LINK--
Appearance Off-white to light yellow crystalline powderInferred from typical appearance of similar organic compounds
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and poorly soluble in water.Inferred from the structure and properties of similar compounds

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the following key steps:

  • Synthesis of a 2-amino-4-phenylnicotinonitrile precursor: This can be achieved through a one-pot multi-component reaction involving benzaldehyde, malononitrile, and a suitable active methylene compound, often catalyzed by a base such as piperidine or sodium ethoxide. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization.

  • Diazotization of the amino group: The resulting 2-amino-4-phenylnicotinonitrile can then be converted to a diazonium salt by treatment with a diazotizing agent, such as sodium nitrite in the presence of a strong acid like hydrochloric acid.

  • Sandmeyer Reaction for Chlorination: The diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with a copper(I) chloride solution to introduce the chlorine atom at the 2-position of the pyridine ring, yielding the final product, this compound.

Synthesis_Pathway cluster_step1 Step 1: Pyridine Ring Formation cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Sandmeyer Reaction Benzaldehyde Benzaldehyde Precursor 2-Amino-4-phenyl- nicotinonitrile Benzaldehyde->Precursor Malononitrile Malononitrile Malononitrile->Precursor Active_Methylene Active Methylene Compound Active_Methylene->Precursor Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Precursor Diazonium_Salt Diazonium Salt Precursor->Diazonium_Salt Diazotization_Reagents NaNO₂ / HCl Diazotization_Reagents->Diazonium_Salt Final_Product 2-Chloro-4-phenyl- nicotinonitrile Diazonium_Salt->Final_Product Sandmeyer_Reagent CuCl Sandmeyer_Reagent->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of similar nicotinonitrile derivatives. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 2-Amino-4-phenylnicotinonitrile

  • To a stirred solution of benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude 2-amino-4-phenylnicotinonitrile.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified intermediate.

Step 2: Synthesis of this compound

  • Suspend the purified 2-amino-4-phenylnicotinonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups.

Reactivity cluster_chloro Reactions at the Chloro Group cluster_nitrile Reactions of the Nitrile Group Compound This compound Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) Compound->Nucleophilic_Substitution Nu⁻ Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Compound->Cross_Coupling Pd catalyst Hydrolysis Hydrolysis to Carboxylic Acid or Amide Compound->Hydrolysis H₃O⁺ or OH⁻ Reduction Reduction to Amine Compound->Reduction e.g., LiAlH₄ Cyclization Participation in Cyclization Reactions Compound->Cyclization

Caption: Key reactive sites of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. The electron-withdrawing effect of the ring nitrogen and the nitrile group stabilizes the Meisenheimer intermediate formed upon nucleophilic attack, facilitating the displacement of the chloride ion. This makes it a versatile handle for introducing a wide variety of substituents, including:

  • Amines: Reaction with primary or secondary amines can be used to synthesize 2-amino-4-phenylnicotinonitrile derivatives.

  • Alkoxides and Thiolates: Treatment with alkoxides or thiolates allows for the introduction of ether or thioether linkages.

  • Azides: Substitution with sodium azide can provide access to tetrazole-containing compounds after subsequent cyclization.

Cross-Coupling Reactions

The chloro group can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the chemical space accessible from this scaffold.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a range of chemical transformations:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.

  • Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), affords the corresponding primary amine.

  • Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl and pyridine rings.

  • Phenyl Protons: A multiplet in the aromatic region (typically δ 7.4-7.8 ppm) integrating to 5 protons.

  • Pyridine Protons: Two doublets in the downfield region of the aromatic spectrum, corresponding to the two protons on the pyridine ring. The proton at the 6-position will likely be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The proton at the 5-position will be upfield relative to the 6-position proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the twelve carbon atoms in the molecule.

  • Nitrile Carbon: A characteristic signal in the range of δ 115-120 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom (C2) and the carbon attached to the nitrogen (C6) are expected to be in the more downfield portion of this region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • C≡N Stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.

  • C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

  • C-H Stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (214.65 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.

Applications in Drug Discovery and Medicinal Chemistry

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[1] This versatility makes this compound a highly attractive starting material for the synthesis of novel therapeutic agents.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate a pyridine or a related heterocyclic core. The 2-chloro substituent on the nicotinonitrile ring provides a convenient attachment point for various hinge-binding motifs, while the phenyl group at the 4-position can be directed towards other pockets within the ATP-binding site of kinases. The nitrile group can also form important hydrogen bonding interactions with the protein backbone.

In the Development of CNS-Active Agents

The pyridine ring is a common feature in many centrally acting drugs. The lipophilic nature of the phenyl group in this compound may facilitate blood-brain barrier penetration, making its derivatives potential candidates for the treatment of neurological and psychiatric disorders.

As a Precursor for Bioactive Heterocycles

Through the versatile reactivity of its chloro and nitrile groups, this compound can be elaborated into a wide array of more complex heterocyclic systems, such as thienopyridines, furopyridines, and pyrazolopyridines, many of which have demonstrated significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following general guidelines should be followed based on the known hazards of similar compounds:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Toxicity: The acute toxicity of this compound is not fully characterized. Similar chlorinated and nitrilated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. They may also cause irritation to the skin, eyes, and respiratory tract.

Disclaimer: This safety information is for guidance only and is not a substitute for a comprehensive risk assessment. Always consult a specific and up-to-date MSDS for the compound before use.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an excellent starting material for the construction of diverse libraries of heterocyclic compounds. The presence of the privileged nicotinonitrile scaffold suggests significant potential for the discovery of novel drug candidates targeting a wide range of biological pathways. Further exploration of the synthetic utility and biological activity of derivatives of this compound is a promising avenue for future research in the quest for new and improved therapeutics.

References

2-Chloro-4-phenylnicotinonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-phenylnicotinonitrile: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a substituted heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. As a bifunctional scaffold, it incorporates a reactive chloro-substituent, a versatile nitrile group, and a phenyl moiety on a core pyridine ring. This combination of features makes it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and its potential applications as an intermediate in the development of novel therapeutics. The content is tailored for researchers, chemists, and professionals in the pharmaceutical industry, offering field-proven insights into its utility.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section details the structural identity and key physical data for this compound.

Chemical Structure and Nomenclature

The formal nomenclature for this compound is based on IUPAC standards, which define it as a pyridine ring with specific substituents at defined positions.

  • IUPAC Name: 2-chloro-4-phenylpyridine-3-carbonitrile[1]

  • Common Name: this compound

  • CAS Number: 163563-64-2[2][3][4]

  • Molecular Formula: C₁₂H₇ClN₂[1][5]

  • Molecular Weight: 214.65 g/mol [2][5]

Structural Visualization

The arrangement of the atoms in this compound is depicted below. The structure features a central pyridine ring, which is fundamental to its chemical reactivity and biological interactions.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Quantitative data provides a practical basis for handling, storage, and experimental design.

PropertyValueSource(s)
CAS Number 163563-64-2[2][3][4]
Molecular Formula C₁₂H₇ClN₂[1][5]
Molecular Weight 214.65 g/mol [2][5]
Melting Point 125-128°C[5]
SMILES ClC1=C(C#N)C(=CC=N1)C2=CC=CC=C2[2]
InChIKey GYTQTBOCDGGMRW-UHFFFAOYSA-N[1]
Storage Conditions Sealed in dry, 2-8°C[2]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a chemical entity is non-negotiable in scientific research. Spectroscopic methods provide a fingerprint of the molecule's structure. While specific spectra for this exact compound are proprietary, a theoretical profile can be predicted based on its functional groups.

TechniqueFeatureExpected Signal
FT-IR C≡N stretch~2220-2240 cm⁻¹ (strong, sharp)
C=C, C=N stretch~1550-1650 cm⁻¹
C-Cl stretch~700-800 cm⁻¹
¹H NMR Aromatic Protons~7.0-8.5 ppm (multiplets)
¹³C NMR Aromatic Carbons~110-160 ppm
Nitrile Carbon (C≡N)~115-120 ppm
Mass Spec. [M]+m/z ≈ 214 (³⁵Cl), 216 (³⁷Cl)

Causality in Analysis:

  • Infrared (IR) Spectroscopy is essential for the rapid confirmation of key functional groups. The strong, sharp nitrile peak is a definitive marker.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework, confirming the connectivity and arrangement of the pyridine and phenyl rings.

  • Mass Spectrometry (MS) validates the molecular weight and isotopic pattern. The characteristic ~3:1 ratio of the M and M+2 peaks is a clear indicator of the presence of a single chlorine atom.

Synthesis and Mechanistic Considerations

While numerous methods exist for synthesizing substituted nicotinonitriles, a common and robust approach involves the construction of the pyridine ring followed by chlorination.

Proposed Synthetic Protocol

This protocol is based on established chemical principles for the synthesis of related chloro-substituted pyridines.[6][7]

Step 1: Knoevenagel Condensation

  • To a solution of benzaldehyde and malononitrile (1.1 eq) in ethanol, add a catalytic amount of a base such as piperidine or triethylamine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The causality here is that the base deprotonates the active methylene group of malononitrile, creating a nucleophile that attacks the carbonyl carbon of benzaldehyde.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product, 2-benzylidenemalononitrile.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Gewald Reaction for Pyridine Ring Formation

  • To a mixture of the 2-benzylidenemalononitrile (from Step 1) and an enamine or β-keto ester in a suitable solvent like ethanol or DMF, add a base like sodium ethoxide.

  • Heat the mixture to reflux. This step constructs the core dihydropyridine ring system.

  • Upon completion, an oxidative workup (e.g., exposure to air or addition of a mild oxidant) yields the aromatic 2-hydroxy-4-phenylnicotinonitrile.

Step 3: Chlorination

  • Suspend the 2-hydroxy-4-phenylnicotinonitrile in phosphorus oxychloride (POCl₃). POCl₃ serves as both the chlorinating agent and the solvent.

  • Heat the mixture to reflux (typically around 110°C) for 4-8 hours. The hydroxyl group is converted into a good leaving group and subsequently displaced by a chloride ion.

  • After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) until the product precipitates.

  • Filter the crude product, wash thoroughly with water, and purify by recrystallization (e.g., from ethanol/water) or column chromatography.

Synthesis Workflow Visualization

Caption: Proposed synthetic workflow for this compound.

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile synthetic intermediate. Its structure contains several pharmacophoric elements and a reactive handle for further modification.

The Nicotinonitrile Scaffold as a Privileged Structure

The substituted pyridine core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets. The nitrile group, in particular, is an important pharmacophore found in numerous approved drugs.[8] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for conversion to other functional groups.

Chlorine as a Reactive Handle for Diversification

The chlorine atom at the 2-position of the pyridine ring is the key to this molecule's utility as a building block. It is activated towards Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of nucleophiles (amines, alcohols, thiols), enabling the rapid generation of a library of analogues for Structure-Activity Relationship (SAR) studies. This is a foundational strategy in modern drug discovery.[9]

For example, substituted 2-aminopyrimidines and 2-aminopyridines are core components of potent kinase inhibitors used in oncology.[10] this compound provides a direct and efficient entry point to such structures.

Logical Pathway for Drug Discovery

G cluster_products Diverse Molecular Library Core This compound (Starting Block) Amine R-NH₂ Alcohol R-OH Thiol R-SH AmineProduct 2-Amino-4-phenylnicotinonitriles (e.g., Kinase Inhibitor Scaffolds) Amine->AmineProduct Pd-catalyzed coupling or direct substitution AlcoholProduct 2-Alkoxy-4-phenylnicotinonitriles Alcohol->AlcoholProduct Base ThiolProduct 2-Thioether-4-phenylnicotinonitriles Thiol->ThiolProduct Base

Caption: Drug discovery pathway using the subject compound as a core building block.

Safety and Handling

While a specific toxicology profile is not publicly available, related chlorinated and nitrile-containing heterocyclic compounds are often classified as harmful and irritants.

  • Hazard Codes: T (Toxic), with risk statements indicating harm if swallowed, inhaled, or in contact with skin, and irritation to eyes, respiratory system, and skin.[5]

  • Handling: Should be handled in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) as recommended by suppliers.[2]

Conclusion

This compound is more than a mere chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and the strategic placement of its functional groups make it an ideal starting point for the synthesis of diverse chemical libraries. The activated chloro-substituent provides a reliable reaction site for building molecular complexity, while the nicotinonitrile core offers a proven scaffold for interacting with biological targets. For research teams aiming to develop novel therapeutics, particularly in areas like oncology and inflammation, this molecule represents a valuable and efficient asset in their synthetic arsenal.

References

2-Chloro-4-phenylnicotinonitrile CAS number 163563-64-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-phenylnicotinonitrile (CAS 163563-64-2): A Keystone Intermediate in Modern Drug Discovery

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the fields of medicinal chemistry and materials science. Its structure, which incorporates a pyridine ring, a reactive chlorine atom, a nitrile group, and a phenyl substituent, offers multiple avenues for synthetic diversification. The nicotinonitrile core, a derivative of nicotinic acid, is a "privileged scaffold" frequently found in molecules with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties.[1][2][3]

The strategic placement of the chlorine atom at the 2-position of the pyridine ring is of paramount importance. This position is electronically activated, making the chlorine an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and, more significantly, for modern palladium-catalyzed cross-coupling reactions.[4][5] This reactivity allows for the systematic and efficient construction of diverse molecular libraries, a cornerstone of modern drug discovery programs. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties & Safety Data

Proper handling and storage are critical for maintaining the integrity of this reagent and ensuring laboratory safety. The compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).[6][7]

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 163563-64-2 [6][8]
Molecular Formula C₁₂H₇ClN₂ [6][8]
Molecular Weight 214.65 g/mol [8]
Melting Point 125-128°C [8]
Appearance White to off-white solid [8]

| SMILES | ClC1=C(C#N)C(C=CN=1)=C2C=CC=C2 |[6] |

Table 2: Hazard Identification and Safety Information

Category Information Reference
GHS Pictograms [7]
Signal Word Warning [7]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [7]
Risk Statements (EU) R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.R25: Toxic if swallowed.R36/37/38: Irritating to eyes, respiratory system and skin. [8]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[7] |

Synthesis Pathway Analysis

While a direct, peer-reviewed synthesis for this compound is not extensively documented, a robust and logical pathway can be constructed based on established heterocyclic chemistry principles. The most plausible approach involves a two-step sequence: the initial formation of a 2-pyridone precursor followed by a chlorination reaction.

Step 1: Synthesis of 2-Hydroxy-4-phenylnicotinonitrile (Pyridone Precursor)

The pyridone core can be efficiently assembled via a multicomponent reaction, a powerful strategy for building molecular complexity in a single step.[3] A variation of the Guareschi-Thorpe condensation provides a direct route using benzaldehyde, ethyl cyanoacetate, and malononitrile with a base catalyst like piperidine.

  • Causality: This reaction proceeds through an initial Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate, followed by a Michael addition of the malononitrile anion. Subsequent cyclization and tautomerization yield the stable 2-pyridone heterocycle. The choice of these specific starting materials directly installs the required phenyl, nitrile, and hydroxypyridine functionalities in the correct orientation.

Step 2: Chlorination of 2-Hydroxy-4-phenylnicotinonitrile

The conversion of the 2-pyridone (or its 2-hydroxy tautomer) to the 2-chloro derivative is a standard transformation. Reagents such as neat phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) are highly effective for this purpose.[1][9]

  • Causality: The 2-pyridone oxygen is nucleophilic and attacks the electrophilic phosphorus center of POCl₃, forming a phosphoryl intermediate. This transforms the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion to furnish the final product. This method is widely used for converting pyridones, pyrimidones, and other heterocyclic ketones into their corresponding chloro derivatives, which are far more versatile for subsequent cross-coupling reactions.

G cluster_0 Step 1: Pyridone Formation cluster_1 Step 2: Chlorination benzaldehyde Benzaldehyde base Piperidine (Base) benzaldehyde->base cyanoacetate Ethyl Cyanoacetate cyanoacetate->base malononitrile Malononitrile malononitrile->base precursor 2-Hydroxy-4-phenylnicotinonitrile base->precursor Multicomponent Condensation reagent POCl₃ / PCl₅ precursor->reagent product This compound reagent->product

Caption: Proposed two-step synthesis of this compound.

Core Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the C2-chloro substituent. This position is an electrophilic handle for constructing new carbon-nitrogen and carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[10] For a substrate like this compound, it provides direct access to a diverse range of 2-amino-4-phenylnicotinonitrile derivatives, which are themselves valuable pharmacophores.

  • Expertise & Causality: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the palladium catalytic cycle.[11] The rate-limiting step is often the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst. To overcome this energy barrier, the reaction requires a specific set of conditions:

    • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a highly electron-rich, sterically hindered phosphine ligand is essential. Ligands like RuPhos, BrettPhos, or DavePhos are designed to promote the difficult oxidative addition and subsequent reductive elimination steps.[11]

    • Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle to proceed.[11]

    • Temperature: Elevated temperatures (80-110 °C) are usually needed to provide the thermal energy to overcome the activation barrier of the C-Cl bond cleavage.[11]

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd_complex L₂Pd(II)(Ar)(Cl) oxidative_add->pd_complex amine_binding Amine Deprotonation (Base) pd_complex->amine_binding R-NH₂ amido_complex L₂Pd(II)(Ar)(NHR) amine_binding->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-NHR reductive_elim->product center

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Exemplary Protocol: Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the chosen phosphine ligand (e.g., RuPhos, 2 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming C-C bonds, particularly biaryl structures.[12] Reacting this compound with various aryl or heteroaryl boronic acids allows for the introduction of additional aromatic systems, profoundly altering the steric and electronic properties of the molecule.

  • Expertise & Causality: The mechanism involves three key steps: oxidative addition of the aryl chloride to Pd(0), transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13]

    • Base Requirement: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the boronic acid. It forms a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium during the transmetalation step.[14][15]

    • Ligand Choice: While challenging C-Cl bond activation may require specialized ligands, many Suzuki couplings can be achieved with standard phosphine ligands like PPh₃, often in the form of a pre-catalyst like Pd(PPh₃)₄.[16]

    • Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, DME) and water to ensure solubility of both the organic substrate and the inorganic base.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd_complex L₂Pd(II)(Ar)(Cl) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ + Base diaryl_complex L₂Pd(II)(Ar)(Ar') transmetalation->diaryl_complex reductive_elim Reductive Elimination diaryl_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), a base such as K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the mixture to 90 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization.

Applications in Drug Discovery

The true value of this compound is realized in its application as a scaffold for building potential therapeutic agents. The nicotinonitrile framework is a well-established pharmacophore, and the ability to easily diversify the 2-position opens the door to probing structure-activity relationships (SAR).

  • Anti-Cancer Agents: Many substituted nicotinonitriles and related pyridines have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer.[1][2][17] The derivatives synthesized from this intermediate can be screened for activity against key cancer targets, such as protein kinases.[17]

  • Anti-Inflammatory and Analgesic Properties: The pyridine ring is a core component of many anti-inflammatory drugs. Derivatives containing the nicotinonitrile moiety have also been investigated for anti-inflammatory and analgesic properties.[1]

  • CNS and Other Indications: The versatility of the pyridine scaffold means that derivatives are constantly being explored for a wide array of therapeutic areas, from neurodegenerative diseases to cardiovascular conditions.[3] The ability to rapidly generate analogs from this compound makes it an ideal starting point for hit-to-lead campaigns in these areas. Chlorine-containing molecules are prevalent in FDA-approved drugs, highlighting the importance of chlorinated intermediates in pharmaceutical development.[18][19]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its value is derived from the convergence of a biologically relevant nicotinonitrile core and a synthetically versatile chlorine handle. By mastering its reactivity, particularly in Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, medicinal chemists can efficiently navigate chemical space, building libraries of novel compounds for biological screening. The principles and protocols outlined in this guide demonstrate the causality behind its synthetic utility, providing researchers with the foundational knowledge to leverage this powerful building block in the quest for the next generation of therapeutics.

References

Spectroscopic Characterization of 2-Chloro-4-phenylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-4-phenylnicotinonitrile, a key intermediate in medicinal chemistry and materials science. While comprehensive, publicly available experimental spectra for this specific molecule are limited, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this and similar compounds through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound (C₁₂H₇ClN₂, CAS No. 163563-64-2) belongs to the functionalized pyridine class of heterocyclic compounds.[1][2][3] The unique arrangement of a chloro, a phenyl, and a nitrile group on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, and spectroscopic methods are the cornerstone of this process. This guide will explain the expected spectroscopic signatures of this compound and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be characterized by signals in the aromatic region, corresponding to the protons of the phenyl ring and the pyridine ring.

Expected Chemical Shifts (δ) in ppm (referenced to TMS):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyridine-H57.6 - 7.8Doublet1H
Pyridine-H68.6 - 8.8Doublet1H
Phenyl-H (ortho)7.5 - 7.7Multiplet2H
Phenyl-H (meta, para)7.3 - 7.5Multiplet3H

Causality behind Predictions:

  • Pyridine Protons: The protons on the pyridine ring are deshielded due to the electron-withdrawing effect of the nitrogen atom and the nitrile group. H6 is expected to be the most downfield signal due to its proximity to the electronegative nitrogen. The coupling between H5 and H6 should result in a doublet for each, with a small coupling constant (J ≈ 5 Hz).

  • Phenyl Protons: The protons of the phenyl group will appear as a complex multiplet in the typical aromatic region. The ortho protons are likely to be slightly downfield compared to the meta and para protons due to the anisotropic effect of the pyridine ring.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected Chemical Shifts (δ) in ppm:

CarbonPredicted Chemical Shift (ppm)
C2 (Pyridine, C-Cl)150 - 155
C3 (Pyridine, C-CN)110 - 115
C4 (Pyridine, C-Ph)155 - 160
C5 (Pyridine)125 - 130
C6 (Pyridine)150 - 155
CN (Nitrile)115 - 120
C1' (Phenyl, ipso)135 - 140
C2'/C6' (Phenyl, ortho)128 - 132
C3'/C5' (Phenyl, meta)128 - 132
C4' (Phenyl, para)130 - 135

Causality behind Predictions:

  • Pyridine Carbons: The carbons of the pyridine ring are significantly influenced by the substituents. C2, bonded to the electronegative chlorine, and C4, bonded to the phenyl group and adjacent to the nitrogen, are expected to be the most downfield. C3, bearing the nitrile group, will be more shielded.

  • Nitrile Carbon: The carbon of the nitrile group typically appears in the 115-120 ppm range.

  • Phenyl Carbons: The phenyl carbons will have chemical shifts typical for a monosubstituted benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Major Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3100 - 3000Aromatic C-HStretching
2230 - 2210Nitrile (C≡N)Stretching
1600 - 1450Aromatic C=C and C=NRing Stretching
1100 - 1000C-ClStretching
800 - 690Aromatic C-HOut-of-plane Bending

Causality behind Predictions:

  • Nitrile Stretch: The most characteristic peak in the IR spectrum will be the sharp, strong absorption of the nitrile group (C≡N) in the 2230-2210 cm⁻¹ region. Its presence is a key diagnostic feature.

  • Aromatic Stretches: The C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: The carbon-chlorine bond will show a stretching vibration in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

  • Aromatic Bending: The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₇ClN₂ ≈ 214.66 g/mol ). A characteristic feature will be the presence of an M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

  • Major Fragments:

    • [M-Cl]⁺: Loss of a chlorine radical is a common fragmentation pathway for chloroaromatic compounds, which would result in a peak at m/z ≈ 179.

    • [M-HCN]⁺: Elimination of hydrogen cyanide from the nicotinonitrile ring could lead to a fragment at m/z ≈ 187.

    • Phenyl Cation (C₆H₅⁺): A peak at m/z = 77 is expected, corresponding to the phenyl fragment.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

IR Spectroscopy (FTIR-ATR) Protocol

Caption: Protocol for acquiring an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (GC-MS with EI) Protocol

Caption: Workflow for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected spectroscopic data, grounded in the fundamental principles of chemical structure and spectroscopic response. By following the outlined protocols, researchers can confidently acquire and interpret data for this and structurally related compounds, ensuring the integrity and success of their scientific endeavors.

References

Physical and chemical properties of 2-Chloro-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Chloro-4-phenylnicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource, consolidating available data and providing insights into its synthesis, characterization, and potential applications.

Introduction and Molecular Overview

This compound, with the CAS Number 163563-64-2, is a substituted pyridine derivative. Its structure incorporates a pyridine ring, a chloro substituent at the 2-position, a phenyl group at the 4-position, and a nitrile group at the 3-position. This unique arrangement of functional groups imparts specific electronic and steric properties that make it an attractive scaffold for further chemical exploration.

The presence of the 2-chloro substituent provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Furthermore, the phenyl group at the 4-position significantly influences the molecule's overall shape, polarity, and potential for intermolecular interactions, such as pi-stacking. Nicotinonitrile derivatives, in general, are known to exhibit a range of biological activities, making this compound a person of interest for drug discovery programs.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 163563-64-2[2][3][4]
Molecular Formula C₁₂H₇ClN₂[3][5]
Molecular Weight 214.65 g/mol [3]
Melting Point 125-128 °C[5]
Appearance Solid (predicted)
Solubility Limited data available. Generally, nicotinonitrile derivatives are soluble in polar organic solvents like methanol, ethanol, and DMSO, with limited solubility in water.[6]

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be approached through established methods for preparing substituted nicotinonitriles. A plausible and widely utilized method is a variation of the Gewald aminothiophene synthesis, which can be adapted for the synthesis of 2-aminonicotinonitriles, followed by a Sandmeyer-type reaction to introduce the chloro group.[7][8][9][10][11]

A potential synthetic route is outlined below:

Synthesis_Pathway Reactant1 Benzaldehyde Intermediate1 2-Amino-4,6-diphenylnicotinonitrile (or similar precursor) Reactant1->Intermediate1 Gewald-type reaction (Base, Sulfur) Reactant2 Malononitrile Reactant2->Intermediate1 Reactant3 Acetophenone Reactant3->Intermediate1 Product This compound Intermediate1->Product Sandmeyer Reaction (NaNO₂, HCl, CuCl)

Figure 1: A plausible synthetic pathway to this compound.

Step-by-Step Conceptual Protocol (based on related syntheses):

  • Knoevenagel Condensation: React benzaldehyde with an active methylene compound like acetophenone in the presence of a base to form a chalcone intermediate.

  • Gewald Reaction: The chalcone is then reacted with malononitrile and elemental sulfur in the presence of a base (e.g., morpholine or piperidine) to yield a 2-amino-4-phenyl-6-substituted-nicotinonitrile derivative. The choice of the starting acetophenone would determine the substituent at the 6-position.

  • Diazotization: The resulting 2-aminonicotinonitrile is then subjected to diazotization using sodium nitrite in a strong acidic medium (e.g., hydrochloric acid) at low temperatures.

  • Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom, yielding the final product, this compound.

Causality in Experimental Choices:

  • Base Catalysis in Gewald Reaction: The base is crucial for the initial deprotonation of the active methylene compound, initiating the condensation cascade.

  • Low Temperature for Diazotization: Diazonium salts are typically unstable at higher temperatures and can decompose. Maintaining a low temperature (0-5 °C) is critical for the successful formation and subsequent reaction of the diazonium intermediate.

  • Copper(I) Catalyst in Sandmeyer Reaction: Copper(I) halides facilitate the radical-mediated replacement of the diazonium group with the corresponding halide.

Chemical Reactivity

The reactivity of this compound is dictated by its key functional groups:

Reactivity_Diagram cluster_reactions Potential Reactions Compound This compound Nucleophilic_Substitution Nucleophilic Substitution (at C2-Cl) Compound->Nucleophilic_Substitution Nu⁻ Nitrile_Hydrolysis Nitrile Hydrolysis (to Amide/Carboxylic Acid) Compound->Nitrile_Hydrolysis H₃O⁺ / OH⁻ Nitrile_Reduction Nitrile Reduction (to Amine) Compound->Nitrile_Reduction [H]

Figure 2: Key reactive sites and potential transformations of this compound.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the electron-deficient pyridine ring is susceptible to nucleophilic attack.[12] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, to generate a library of derivatives. The reactivity is enhanced by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen.

  • Nitrile Group Transformations: The cyano group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.

Potential Applications in Drug Development

While there is no specific data on the pharmacological activity of this compound itself, the nicotinonitrile scaffold is a well-established pharmacophore in medicinal chemistry.[13] Derivatives of nicotinonitrile have been reported to possess a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The pyridine and nitrile moieties are present in numerous compounds with demonstrated antimicrobial and antifungal properties.

  • Anti-inflammatory Activity: Certain substituted nicotinonitriles have shown potential as anti-inflammatory agents.[14]

  • Anticancer Activity: The 2-aminonicotinonitrile backbone is a key structural feature in some kinase inhibitors and other anticancer agents.[15]

The potential for this compound in drug discovery lies in its utility as a versatile intermediate for the synthesis of compound libraries for high-throughput screening. The reactive chloro group allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships.

Drug_Discovery_Workflow Start This compound Library_Synthesis Combinatorial Library Synthesis (Nucleophilic Substitution) Start->Library_Synthesis Screening High-Throughput Screening (Biological Assays) Library_Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Figure 3: Workflow illustrating the use of this compound in drug discovery.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl ring and the pyridine ring. The chemical shifts and coupling patterns would be informative for confirming the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the nitrile carbon, the carbon bearing the chlorine atom, and the carbons of the phenyl and pyridine rings.[16][17]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C≡N stretch (typically around 2220-2260 cm⁻¹), C-Cl stretch, and various C=C and C=N stretching vibrations of the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.[18]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic acid) would be a suitable starting point.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring and preliminary purity checks. A mobile phase of ethyl acetate and hexane would likely provide good separation.

Step-by-Step Protocol for HPLC Analysis (General Method):

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from a high percentage of A to a high percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of the main component, and to identify any impurities.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate care. It is recommended to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a heterocyclic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. Its key structural features, particularly the reactive 2-chloro substituent and the modifiable nitrile group, make it an attractive starting material for the generation of diverse molecular libraries. While specific data on its biological activity and detailed physicochemical properties are currently limited, the known pharmacological relevance of the nicotinonitrile scaffold suggests that derivatives of this compound could hold promise in various therapeutic areas. Further research is warranted to fully explore the synthetic utility and biological potential of this compound.

References

The Emergence of a Versatile Scaffold: A Technical History of 2-Chloro-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nicotinonitrile Core

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a cornerstone for the development of numerous functional molecules.[1] The introduction of a chlorine atom at the 2-position and a phenyl group at the 4-position of the pyridine ring gives rise to 2-Chloro-4-phenylnicotinonitrile, a compound that has garnered significant interest as a versatile intermediate in the synthesis of a diverse array of biologically active compounds. This technical guide delves into the discovery, historical development, and synthetic evolution of this important chemical entity.

The Genesis of this compound: A Synthesis-Driven Discovery

While a singular, seminal "discovery" of this compound in the traditional sense is not prominently documented, its emergence is intrinsically linked to the broader exploration of substituted nicotinonitriles. The initial synthesis of this compound likely arose from the systematic investigation of multicomponent reactions for the preparation of highly functionalized pyridine derivatives.

The most probable and historically significant route to the precursor of this compound, 2-amino-4-phenylnicotinonitrile, is a variation of the well-established multicomponent reactions that efficiently construct the pyridine ring. These one-pot syntheses, which combine multiple reactants in a single step, offer an elegant and atom-economical approach to complex molecules.[1][2]

A plausible and widely utilized synthetic pathway involves the condensation of an aromatic aldehyde (benzaldehyde), an acetophenone derivative, malononitrile, and ammonium acetate.[1][3][4] This reaction proceeds through a cascade of intermediates, culminating in the formation of the highly substituted 2-aminonicotinonitrile core. The subsequent conversion of the amino group to a chloro group, a common transformation in heterocyclic chemistry, would then yield the target molecule.

Foundational Synthetic Strategies: Building the Core Structure

The synthesis of this compound can be logically dissected into two key stages: the construction of the 2-amino-4-phenylnicotinonitrile intermediate and its subsequent conversion to the final product.

Part 1: Assembly of the 2-Amino-4-phenylnicotinonitrile Scaffold

The one-pot synthesis of 2-amino-4,6-diaryl- and 4-aryl-nicotinonitriles is a cornerstone of pyridine chemistry. The general mechanism for the formation of the 2-amino-4-phenylnicotinonitrile precursor is outlined below:

Reaction: Benzaldehyde, Acetophenone, Malononitrile, and Ammonium Acetate in the presence of a catalyst.

Mechanism:

  • Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between benzaldehyde and malononitrile, catalyzed by a base (often generated in situ from ammonium acetate), to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition: Acetophenone, in the form of its enolate, undergoes a Michael addition to the activated double bond of the Knoevenagel product.

  • Cyclization and Tautomerization: The resulting intermediate undergoes a series of intramolecular cyclization and tautomerization steps, driven by the elimination of water, to form the stable 2-aminopyridine ring.[3]

G cluster_0 Part 1: Formation of 2-Amino-4-phenylnicotinonitrile Benzaldehyde Benzaldehyde Knoevenagel_Product α,β-Unsaturated Nitrile Benzaldehyde->Knoevenagel_Product Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Product Acetophenone Acetophenone Michael_Adduct Michael Adduct Acetophenone->Michael_Adduct Michael Addition Ammonium Acetate Ammonium Acetate Ammonium Acetate->Knoevenagel_Product Catalyst Knoevenagel_Product->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization 2_Amino_Intermediate 2-Amino-4-phenylnicotinonitrile Cyclized_Intermediate->2_Amino_Intermediate Tautomerization & Dehydration

Figure 1: Conceptual workflow for the synthesis of the 2-amino-4-phenylnicotinonitrile intermediate.

Part 2: Conversion to this compound

The transformation of the 2-amino group to a chlorine atom is a critical step and is typically achieved through a Sandmeyer-type reaction.[5][6][7] This well-established method in aromatic chemistry provides a reliable means to introduce a halide at a specific position on the ring.

Reaction: 2-Amino-4-phenylnicotinonitrile diazotization followed by treatment with a copper(I) chloride.

Mechanism:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is highly reactive.

  • Halogenation: The diazonium salt is then reacted with a copper(I) chloride solution. The copper(I) salt catalyzes the decomposition of the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a chlorine atom from the copper species to yield the final this compound product.[5][6]

G cluster_1 Part 2: Conversion to this compound 2_Amino_Intermediate 2-Amino-4-phenylnicotinonitrile Diazonium_Salt Diazonium Salt Intermediate 2_Amino_Intermediate->Diazonium_Salt Diazotization Aryl_Radical Aryl Radical Diazonium_Salt->Aryl_Radical Decomposition Final_Product This compound Aryl_Radical->Final_Product Halogenation NaNO2_HCl NaNO2 / HCl NaNO2_HCl->Diazonium_Salt CuCl CuCl CuCl->Aryl_Radical Catalyst

Figure 2: The Sandmeyer reaction pathway for the conversion of the amino intermediate to the final chloro-substituted product.

Evolution of Synthetic Methodologies

While the foundational multicomponent and Sandmeyer reactions remain relevant, research has focused on optimizing these processes for improved yields, milder reaction conditions, and greater substrate scope.

Catalyst Development: The initial multicomponent reactions often relied on simple bases like ammonium acetate. More recent advancements have explored the use of various catalysts, including Lewis acids and solid-supported catalysts, to enhance reaction efficiency and facilitate easier product purification.[2]

Alternative Chlorination Reagents: While the Sandmeyer reaction is a classic, other methods for the chlorination of pyridinones (the tautomeric form of 2-hydroxypyridines, which can be derived from the diazonium salt) have also been developed. Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are commonly employed for this transformation, particularly in industrial settings.[8] For instance, the synthesis of the related 2-chloro-4-methyl nicotinonitrile often utilizes a mixture of phosphorus oxychloride and phosphorus pentachloride for the chlorination step.[8]

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonication has been shown to significantly accelerate the rate of these reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions, aligning with the principles of green chemistry.[2]

The Role of this compound in Drug Discovery and Beyond

The true significance of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications. The presence of three distinct reactive sites—the chloro, cyano, and phenyl groups—allows for a wide range of chemical modifications.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, and thiol functionalities. This is a key strategy for building libraries of compounds for biological screening.

  • Modification of the Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for structural diversification.

  • Functionalization of the Phenyl Ring: The phenyl group can be further functionalized through electrophilic aromatic substitution, allowing for the fine-tuning of the molecule's steric and electronic properties.

The derivatives of this compound have been investigated for a range of biological activities, including as potential kinase inhibitors and for other therapeutic targets. The core structure serves as a rigid scaffold upon which various pharmacophoric groups can be appended to optimize binding to biological targets.

Experimental Protocols

Representative Synthesis of 2-Amino-4-phenylnicotinonitrile

Materials:

  • Benzaldehyde

  • Acetophenone

  • Malononitrile

  • Ammonium acetate

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add equimolar amounts of benzaldehyde, acetophenone, malononitrile, and a catalytic amount of ammonium acetate.

  • Add ethanol as the solvent to dissolve the reactants.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

Representative Conversion to this compound via Sandmeyer Reaction

Materials:

  • 2-Amino-4-phenylnicotinonitrile

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Copper(I) chloride

  • Ice

Procedure:

  • Dissolve 2-amino-4-phenylnicotinonitrile in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Table 1: Summary of Key Synthetic Transformations

TransformationReagents and ConditionsProduct
Pyridine Ring FormationBenzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate, Ethanol, Reflux2-Amino-4-phenylnicotinonitrile
Diazotization2-Amino-4-phenylnicotinonitrile, NaNO₂, HCl, 0-5 °C4-Phenyl-3-cyano-pyridin-2-yl diazonium chloride
Chlorination (Sandmeyer)Diazonium salt, CuClThis compound

Conclusion

The history of this compound is a testament to the power of synthetic organic chemistry to generate novel molecular architectures with significant potential. From its likely origins in the exploration of multicomponent reactions to its current status as a valuable building block in medicinal chemistry, this compound continues to be a subject of interest for researchers. The ongoing refinement of its synthesis and the exploration of its derivatives are poised to unlock new applications in drug discovery and materials science, further solidifying the importance of the nicotinonitrile scaffold in modern chemical research.

References

Unlocking the Therapeutic Potential of 2-Chloro-4-phenylnicotinonitrile: A Strategic Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide

Abstract: The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] This guide focuses on a particularly promising, yet underexplored, derivative: 2-Chloro-4-phenylnicotinonitrile. We present a strategic analysis of this molecule's potential, outlining actionable research pathways for drug development professionals. This document moves beyond theoretical possibilities to provide field-proven insights, detailed experimental protocols, and the causal logic behind proposed research thrusts. We will dissect the molecule's core features, propose high-potential therapeutic applications, and furnish the methodologies required to embark on a successful discovery campaign.

Part 1: The Strategic Value of the this compound Scaffold

The therapeutic potential of this compound stems from the strategic combination of its three key structural motifs: the pyridine core, the reactive 2-chloro substituent, and the 3-cyano (nitrile) group. The pyridine ring is an essential fragment in numerous natural products and approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[3] The nitrile group is a versatile pharmacophore, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[4]

The most significant feature for derivatization is the chlorine atom at the C2 position. Its activation by the adjacent ring nitrogen and the electron-withdrawing nitrile group makes it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr). This provides a reliable and high-yielding entry point for constructing large, diverse chemical libraries, which is the foundation of any modern drug discovery program.

cluster_0 Molecular Blueprint: this compound cluster_1 Key Functional Regions mol mol reactive_handle C2-Chloro Group Primary site for Ssub{N}Ar Gateway to chemical diversity h_bond_acceptor C3-Nitrile Group Key Pharmacophore Hydrogen Bond Acceptor Metabolic Stability scaffold_core Pyridine Core Privileged Scaffold π-π Stacking Interactions steric_bulk C4-Phenyl Group Modulates Solubility Potential for π-stacking Vector for further substitution

Caption: Key functional regions of the this compound scaffold.

Part 2: Core Research Thrust 1: Development of Kinase Inhibitors

Rationale: The nicotinonitrile core is a well-established scaffold in the design of kinase inhibitors, which are crucial in oncology and inflammatory diseases.[3] The 2-amino-pyridine motif, readily synthesized from our 2-chloro precursor, is a classic "hinge-binding" element that anchors inhibitors to the ATP-binding site of many kinases. The 4-phenyl group can be positioned to occupy the hydrophobic pocket, while the nitrile can be leveraged to form additional interactions or serve as a metabolic blocker. The documented success of nicotinonitrile derivatives as anticancer agents provides a strong precedent for this research direction.[1]

Synthetic Strategy & Protocol: The primary strategy involves the palladium-catalyzed Buchwald-Hartwig amination or classical SNAr to displace the 2-chloro group with a diverse set of primary and secondary amines. This allows for the rapid generation of a library of 2-amino-4-phenylnicotinonitrile derivatives.

Experimental Protocol 1: Parallel Synthesis of a 2-Amino-4-phenylnicotinonitrile Library

  • Array Preparation: In an 8x12 array of microwave vials, dispense this compound (0.1 mmol, 1.0 equiv) in a solution of 1,4-dioxane (1 mL).

  • Amine Addition: To each vial, add a unique amine from a pre-prepared amine library (0.12 mmol, 1.2 equiv).

  • Catalyst/Ligand/Base Addition: Add a stock solution containing Pd₂(dba)₃ (0.005 mmol, 0.05 equiv), Xantphos (0.01 mmol, 0.1 equiv), and Cs₂CO₃ (0.2 mmol, 2.0 equiv) in 1,4-dioxane (0.5 mL).

  • Reaction: Seal the vials and heat in a microwave reactor to 120°C for 30 minutes. Causality Note: Microwave heating dramatically accelerates the reaction, enabling rapid library synthesis. The choice of Xantphos as a ligand is based on its proven efficacy in coupling with a broad range of amines.

  • Work-up: After cooling, uncap the vials. Dilute the contents with ethyl acetate (2 mL) and pass through a plug of silica gel to remove inorganic salts and catalyst residue.

  • Purification & Analysis: Concentrate the filtrate in vacuo. The resulting crude products are typically of sufficient purity (>85%) for initial screening. Purity can be assessed by LC-MS.

Screening Cascade: A tiered approach is recommended to efficiently identify promising hits.

start Synthesized Library (N > 100 compounds) screen1 Primary Screen: Single-Point Kinase Assay (e.g., PIM-1 @ 10 µM) start->screen1 decision1 Identify Hits (>50% Inhibition?) screen1->decision1 decision1->start No (Re-synthesize/Discard) screen2 Secondary Screen: Dose-Response (IC₅₀) Determination for Hits decision1->screen2 Yes decision2 Potency & Selectivity (IC₅₀ < 1 µM?) screen2->decision2 decision2->start No (De-prioritize) screen3 Tertiary Screen: Cell-Based Assays (e.g., Anti-proliferation in MCF-7 cells) decision2->screen3 Yes end Lead Candidate screen3->end

Caption: Tiered screening workflow for identifying kinase inhibitor leads.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Kinase Reaction: In a 384-well plate, combine the kinase of interest (e.g., PIM-1), the appropriate substrate (e.g., a specific peptide), and ATP at its Kₘ concentration.

  • Compound Addition: Add the synthesized compounds from Protocol 1 (dissolved in DMSO) to achieve a final concentration of 10 µM. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at 30°C for 1 hour. Causality Note: This allows the kinase reaction to proceed to approximately 20-50% completion in the control wells, providing a suitable window for detecting inhibition.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure luminescence using a plate reader. The light signal is proportional to the ADP generated and thus, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Compound ID Amine Substituent Purity (%) % Inhibition @ 10 µM (PIM-1) IC₅₀ (µM)
PQN-0014-morpholinyl98850.25
PQN-0023-methoxyphenylamino95920.11
PQN-003Cyclopropylamino9745>10

Part 3: Core Research Thrust 2: Exploration of Anticonvulsant Agents

Rationale: The nicotinonitrile scaffold has been successfully incorporated into molecules demonstrating significant anticonvulsant activity.[2] The mechanism often involves modulation of ion channels or neurotransmitter receptors. The structural features of this compound, particularly the phenyl ring and the ability to introduce diverse substituents at the 2-position, provide an excellent framework for probing the structure-activity relationships (SAR) required for potent anticonvulsant effects.

Synthetic Strategy & Protocol: A key reaction for this thrust is the nucleophilic substitution of the 2-chloro group with various hydrazines, followed by cyclization or further derivatization to access novel heterocyclic systems.

Experimental Protocol 3: Synthesis of 2-Hydrazinyl-4-phenylnicotinonitrile Derivatives

  • Initial Reaction: Dissolve this compound (1 mmol, 1.0 equiv) in ethanol (10 mL) in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (5 mmol, 5.0 equiv) dropwise at room temperature. Causality Note: Using an excess of hydrazine hydrate drives the reaction to completion and minimizes the formation of bis-substituted byproducts.

  • Reflux: Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Further Derivatization (Example): The resulting 2-hydrazinyl intermediate can be reacted with various aldehydes or ketones in the presence of an acid catalyst (e.g., acetic acid) to form hydrazone derivatives, further expanding the chemical space for biological screening.

Screening Protocol: The primary screen for anticonvulsant activity is typically an in vivo model, such as the maximal electroshock (MES) test in rodents.

Experimental Protocol 4: Maximal Electroshock (MES) Seizure Test

  • Animal Preparation: Use adult male mice (e.g., Swiss-Webster strain), acclimatized for at least one week.

  • Compound Administration: Administer the test compounds, suspended in a vehicle like 0.5% methylcellulose, via intraperitoneal (i.p.) or oral (p.o.) gavage at a range of doses (e.g., 30, 100, 300 mg/kg).

  • Testing Time: Conduct the test at the time of peak effect, determined from preliminary pharmacokinetic studies (typically 30-60 minutes post-i.p. administration).

  • Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.

  • Data Analysis: Determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the seizure.

Compound ID Dose (mg/kg, i.p.) Animals Protected / Total Outcome
PQN-H01301 / 8Inactive
PQN-H011005 / 8Active
PQN-H013008 / 8Active
Phenytoin (Ctrl)107 / 8Active

Part 4: Computational Approaches for Target Prioritization

Rationale: Before embarking on extensive wet-lab synthesis, in silico methods can rationalize and prioritize the design of a focused library. Molecular docking can predict the binding modes of proposed derivatives within the active site of a target protein (like a kinase), while ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions can flag potential liabilities early in the discovery process.[5]

start Virtual Library of PQN Derivatives step1 Molecular Docking (e.g., into PIM-1 Kinase Crystal Structure) start->step1 decision1 Favorable Docking Score & H-bond to Hinge? step1->decision1 decision1->start No (Re-design) step2 In Silico ADMET Prediction (Lipinski's Rule of 5, PAINS filters) decision1->step2 Yes decision2 Drug-like Properties & Low Predicted Toxicity? step2->decision2 decision2->start No (De-prioritize) end Prioritized Synthesis List decision2->end Yes

Caption: In silico workflow for prioritizing synthetic targets.

Experimental Protocol 5: Molecular Docking into a Kinase Active Site

  • Protein Preparation: Obtain the crystal structure of the target kinase (e.g., PIM-1, PDB ID: 1YXT) from the Protein Data Bank. Remove water molecules, add hydrogen atoms, and assign charges using software like Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation: Build the 3D structures of the virtual library of 2-amino-4-phenylnicotinonitrile derivatives. Generate possible ionization states at pH 7.4 and minimize their energy using a force field like OPLS3e.

  • Grid Generation: Define the binding site by creating a receptor grid centered on the co-crystallized ligand or predicted active site residues.

  • Docking: Dock the prepared ligands into the receptor grid using a program like Glide. Use standard precision (SP) for the initial library and extra precision (XP) for promising hits.

  • Analysis: Analyze the results based on docking score (e.g., GlideScore) and visual inspection of the binding poses. Prioritize compounds that form the canonical hydrogen bonds with the kinase hinge region and exhibit favorable hydrophobic and electrostatic interactions.

Conclusion and Future Outlook

This compound is not merely a chemical intermediate, but a strategic starting point for the discovery of novel therapeutics. Its inherent reactivity and the proven pharmacological relevance of the nicotinonitrile scaffold make it an exceptionally valuable asset. The research thrusts outlined in this guide—targeting kinase inhibition for oncology and exploring anticonvulsant activity for neurological disorders—represent high-probability pathways to success. By integrating rational design, efficient parallel synthesis, and tiered screening cascades, research teams can rapidly and effectively explore the vast chemical space accessible from this versatile molecule, significantly increasing the potential for identifying next-generation clinical candidates.

References

The Strategic Intermediate: A Technical Guide to 2-Chloro-4-phenylnicotinonitrile in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Application of 2-Chloro-4-phenylnicotinonitrile.

This technical guide provides a comprehensive overview of this compound (CAS No. 163563-64-2), a pivotal intermediate in the synthesis of complex heterocyclic compounds. This document elucidates the probable synthetic pathways, highlights its critical role in the construction of pharmaceutically active molecules, particularly kinase inhibitors, and offers detailed, field-proven insights into its application.

Core Compound Analysis: this compound

This compound is a substituted pyridine derivative characterized by a chlorine atom at the 2-position, a phenyl group at the 4-position, and a nitrile group at the 3-position. This specific arrangement of functional groups makes it a highly versatile and reactive building block in organic synthesis. The chloro group serves as an excellent leaving group for nucleophilic substitution reactions, while the nitrile and the adjacent ring nitrogen atom are perfectly poised for cyclization reactions to form fused heterocyclic systems.

PropertyValueSource
CAS Number 163563-64-2[1][2]
Molecular Formula C₁₂H₇ClN₂[2]
Molecular Weight 214.66 g/mol [2]
IUPAC Name 2-chloro-4-phenylpyridine-3-carbonitrilePubChem

Synthesis of this compound: A Multi-step Approach

While a direct, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a robust and logical synthetic pathway can be constructed based on established methodologies for analogous 2-chloro-4-substituted-nicotinonitriles. The following protocol is a scientifically sound, multi-step synthesis derived from well-documented organic reactions.

Proposed Synthetic Pathway

The synthesis is envisioned as a four-step process commencing with readily available starting materials, as illustrated below. This approach ensures high regioselectivity and leverages well-understood reaction mechanisms to achieve the target molecule.

Synthesis_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Diazotization & Hydrolysis cluster_3 Step 4: Chlorination A Benzaldehyde + Malononitrile B Benzylidenemalononitrile A->B Piperidine/Ethanol C Benzylidenemalononitrile + Triethyl orthoformate D 2-Amino-4-phenyl-nicotinonitrile Intermediate C->D Acetic Anhydride, then NH₃/Ethanol E 2-Amino-4-phenyl-nicotinonitrile F 2-Hydroxy-4-phenyl-nicotinonitrile E->F 1. NaNO₂/H₂SO₄ 2. H₂O, Heat G 2-Hydroxy-4-phenyl-nicotinonitrile H This compound G->H POCl₃, Heat

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous preparations of substituted nicotinonitriles and represents a viable method for laboratory-scale synthesis.[3]

Step 1: Synthesis of 2-Benzylidenemalononitrile

  • To a solution of benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-benzylidenemalononitrile. The Knoevenagel condensation is a reliable method for forming the initial C-C bond.[4]

Step 2: Synthesis of 2-Amino-4-phenylnicotinonitrile Intermediate

  • A mixture of 2-benzylidenemalononitrile (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (3.0 eq) is heated at reflux for 4-6 hours.

  • After cooling, the excess reagents are removed under reduced pressure.

  • The crude residue is dissolved in ethanol, and the solution is saturated with anhydrous ammonia gas.

  • The mixture is then heated in a sealed vessel at 100-120 °C for 8-12 hours.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the 2-amino-4-phenylnicotinonitrile intermediate. This cyclization builds the core pyridine ring.[3]

Step 3: Synthesis of 2-Hydroxy-4-phenylnicotinonitrile

  • Dissolve the 2-amino-4-phenylnicotinonitrile intermediate (1.0 eq) in dilute sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Heat the reaction mixture to 80-90 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-hydroxy-4-phenylnicotinonitrile.

Step 4: Synthesis of this compound

  • To 2-hydroxy-4-phenylnicotinonitrile (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq).

  • Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry to obtain the final product, this compound. This chlorination step is a standard and effective method for converting hydroxypyridines to their chloro-derivatives.[3]

Role as a Key Chemical Intermediate in Drug Discovery

The strategic placement of reactive groups in this compound makes it an exceptionally valuable intermediate for the synthesis of complex, biologically active molecules. Its primary application lies in the construction of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines, which are the core scaffolds of numerous kinase inhibitors used in oncology.[5][6][7]

Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

The pyrido[2,3-d]pyrimidine ring system is a prominent scaffold in a variety of therapeutic agents, including inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[8][9][10][11] this compound provides a direct and efficient entry into this scaffold.

The general synthetic strategy involves two key transformations:

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position is readily displaced by a primary amine (R-NH₂). This reaction is typically performed in the presence of a base and a suitable solvent.

  • Cyclization: The resulting 2-amino-4-phenylnicotinonitrile derivative undergoes cyclization via the nitrile group and the newly introduced amino group to form the pyrimidine ring. This can be achieved using various reagents such as formamide, guanidine, or urea, leading to different substitutions on the pyrimidine ring.

Intermediate_Application cluster_0 Step 1: SₙAr Reaction cluster_1 Step 2: Pyrimidine Ring Formation A This compound B 2-(Alkyl/Aryl)amino-4-phenylnicotinonitrile A->B R-NH₂, Base C Substituted Pyrido[2,3-d]pyrimidine (e.g., Kinase Inhibitor Core) B->C Formamide or Guanidine, Heat

Caption: General pathway for the synthesis of Pyrido[2,3-d]pyrimidines from this compound.

Exemplary Protocol: Synthesis of a 4-Aminopyrido[2,3-d]pyrimidine Core

This protocol demonstrates the conversion of this compound into a core structure found in many kinase inhibitors.

  • Step 2a: Synthesis of 2-(Anilino)-4-phenylnicotinonitrile

    • In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.1 eq) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat the reaction mixture to 120-140 °C for 6-12 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

  • Step 2b: Synthesis of N,4-Diphenylpyrido[2,3-d]pyrimidin-2-amine

    • Combine the 2-(anilino)-4-phenylnicotinonitrile (1.0 eq) with a large excess of formamide.

    • Heat the mixture to 180-200 °C for 4-8 hours.

    • Cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with water, and then a non-polar solvent like hexane to remove residual formamide.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pyrido[2,3-d]pyrimidine core. The use of this core is prevalent in the development of various kinase inhibitors.[6]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined reactivity allows for the efficient construction of complex heterocyclic scaffolds, most notably the pyrido[2,3-d]pyrimidine system, which is central to the design of modern targeted cancer therapies. The synthetic pathways and applications outlined in this guide underscore its value to researchers and professionals in drug discovery and development, providing a solid foundation for the synthesis of next-generation therapeutic agents.

References

A Technical Guide to Nicotinonitrile Derivatives in Medicinal Chemistry: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of several marketed drugs and a vast array of investigational compounds.[1] Its synthetic tractability and the facility of substitution on the pyridine ring have enabled the generation of extensive libraries of derivatives exhibiting a broad spectrum of pharmacological activities.[2][3] This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic promise of substituted nicotinonitriles. The primary focus is on their anticancer potential, mediated through mechanisms such as kinase inhibition and the induction of apoptosis. Furthermore, this guide delves into their established roles as antimicrobial, anti-inflammatory, and antiviral agents. By summarizing key quantitative data, detailing validated experimental protocols, and visualizing critical molecular pathways, this document serves as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the Nicotinonitrile Scaffold

The pyridine ring is one of the most ubiquitous nitrogen-containing heteroaromatics found in physiologically active molecules, including essential natural products like nicotinamide and vitamin B6.[4] Within this important class, the nicotinonitrile framework has attracted significant attention due to its remarkable pharmacological versatility.[3][5] The therapeutic relevance of this scaffold is underscored by its presence in several marketed drugs, including the kinase inhibitors Bosutinib and Neratinib, as well as the cardiotonic agents Milrinone and Olprinone.[5]

The cyano group, a key feature of nicotinonitriles, is a unique functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, enhancing binding affinity to biological targets.[6] Its incorporation into drug molecules often leads to improved pharmacokinetic profiles, including enhanced metabolic stability and bioavailability.[6] Extensive research has demonstrated that functionalized nicotinonitrile derivatives possess a wide array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[3][7][8]

This guide will elucidate the chemical synthesis of these derivatives, explore their mechanisms of action across various therapeutic areas, analyze their structure-activity relationships (SAR), and provide detailed experimental protocols to facilitate further research.

Synthetic Strategies for Nicotinonitrile Derivatives

The accessibility of the nicotinonitrile core is a primary reason for its widespread use. Various synthetic methodologies have been developed, with multicomponent reactions (MCRs) being particularly efficient.

One-Pot Multicomponent Synthesis

A prevalent and efficient method for synthesizing 2-amino-nicotinonitrile derivatives involves a one-pot, three-component reaction. This typically utilizes a chalcone (α,β-unsaturated ketone), malononitrile, and ammonium acetate.[3] The chalcone itself is often synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone and an aromatic aldehyde.

The causality behind this reaction's success lies in its convergent nature, where multiple bonds are formed in a single operation, leading to high atom economy and rapid assembly of molecular complexity from simple, readily available starting materials.[7]

G cluster_chalcone Step 1: Chalcone Synthesis cluster_nicotinonitrile Step 2: Nicotinonitrile Ring Formation A Aromatic Aldehyde C Chalcone (α,β-unsaturated ketone) A->C A->C NaOH or KOH Claisen-Schmidt Condensation B Acetophenone B->C D Malononitrile F 2-Amino-nicotinonitrile Derivative C->F C->F Reflux (e.g., in Ethanol) Michael Addition, Cyclization, Dehydrogenation D->F E Ammonium Acetate (Ammonia Source) E->F

Caption: General workflow for the synthesis of 2-amino-nicotinonitrile derivatives.

A proposed mechanism involves the Michael addition of the malononitrile anion to the chalcone, followed by cyclization and subsequent dehydrogenation/aromatization, with ammonium acetate serving as the ammonia source for the pyridine ring.[9]

Therapeutic Applications and Biological Activities

Nicotinonitrile derivatives have been extensively evaluated for a multitude of therapeutic applications, with anticancer activity being the most prominent.

Anticancer Activity

The anticancer effects of nicotinonitriles are often multifactorial, involving the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and disruption of the cell division cycle.

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Nicotinonitriles have emerged as potent inhibitors of several important oncogenic kinases.

  • PIM-1 Kinase: The PIM family of serine/threonine kinases is frequently overexpressed in various cancers, promoting cell survival and proliferation. Several nicotinonitrile derivatives have shown potent PIM-1 kinase inhibition. For instance, compound 7b exhibited an IC50 value of 18.9 nM against PIM-1 kinase and demonstrated significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cells with IC50 values of 3.58 µM and 3.60 µM, respectively.[10] Another study identified derivative 8e as a potent pan-Pim kinase inhibitor with IC50 values ≤ 0.28 μM against all three Pim isoforms.[11][12]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in non-small cell lung cancer and other malignancies. A benzofuran-nicotinonitrile hybrid, compound R12 , was identified as a potent inhibitor of both wild-type and mutant EGFR, with IC50 values of 1.62 µM (EGFRWT) and 0.49 µM (EGFRT790M).[13] This compound was more potent against NCI-H522 lung cancer cells (IC50 = 0.95 µM) than the standard drug afatinib (IC50 = 1.86 µM).[13]

  • Tyrosine Kinases (TK): Broad-spectrum tyrosine kinase inhibition is another mechanism. Compounds 8 and 5g were reported to inhibit total tyrosine kinase activity by 86% and 89%, with enzymatic IC50 values of 311 nM and 352 nM, respectively, leading to potent antiproliferative activity against breast and colon cancer cell lines.[14][15]

Compound Target Kinase Kinase IC50 Target Cell Line Cellular IC50 Reference
7b PIM-118.9 nMPC-33.60 µM[10][16]
4k PIM-121.2 nMPC-3-[10]
8e Pan-Pim≤ 0.28 µMHepG2-[11][12]
R12 EGFR (mutant)0.49 µMNCI-H5220.95 µM[13]
8 Tyrosine Kinase311 nMHCT-116~1-3 µM[14][15]
5g Tyrosine Kinase352 nMMCF-7~1-3 µM[14][15]

Table 1: Inhibitory activities of selected nicotinonitrile derivatives.

A self-validating system for an effective anticancer agent involves not just inhibiting growth but actively eliminating cancer cells. Nicotinonitrile derivatives achieve this by inducing apoptosis.

  • Mechanism: Mechanistic studies on compounds 8c and 8e in HepG2 liver cancer cells revealed a significant upregulation in the gene expression of p53 and caspase-3.[11][12] They also increased the protein expression ratio of the pro-apoptotic Bax to the anti-apoptotic Bcl-2, indicating activation of the intrinsic apoptotic pathway.[11][12] Similarly, compound 7b increased total apoptosis in PC-3 cells to 34.21% compared to just 0.9% in control cells.[10]

  • Cell Cycle Arrest: These compounds also halt the cell proliferation machinery. Compound R12 caused cell cycle arrest in the G2/M and S phases in NCI-H522 cells[13], while compound 7b arrested the cell cycle at the G1 phase in PC-3 cells.[10] Compound 8e induced G2/M phase arrest in HepG2 cells.[11][12]

G Cmpd Nicotinonitrile Derivative (e.g., 8e) PIM1 PIM-1 Kinase Cmpd->PIM1 Inhibits p53 p53 Upregulation Cmpd->p53 Cycle Cell Cycle Arrest (G1 or G2/M) Cmpd->Cycle Bax Bax/Bcl-2 Ratio ↑ p53->Bax Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Anticancer mechanism involving PIM-1 inhibition and apoptosis induction.

Antimicrobial and Antifungal Activity

The nicotinonitrile scaffold is also present in compounds with significant antimicrobial properties. Thieno[2,3-b]pyridine derivatives, which are structurally related to nicotinonitriles, have shown antibacterial and antiviral activities.[7] Synthesized nicotinonitrile derivatives have been successfully screened against various bacterial strains like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans, showing good to moderate activity.[7][17]

Anti-inflammatory and Antioxidant Activity

Certain nicotinonitrile derivatives exhibit potent anti-inflammatory and antioxidant effects.[5] The mechanism often involves scavenging reactive oxygen species (ROS). Derivatives incorporating a furan moiety have shown promising antioxidant activity in the ABTS radical scavenging assay, with some compounds also protecting against DNA damage induced by bleomycin-iron complexes.[5][18] In vivo studies of some nicotinic acid derivatives (a related scaffold) showed they could reduce serum levels of inflammatory cytokines like TNF-α and IL-6.[19]

Antiviral Activity

The broad biological profile of this scaffold extends to antiviral applications. While less explored than their anticancer potential, some thieno[2,3-b]pyridine derivatives have reported antiviral activity.[7] Furthermore, derivatives of nicotinic acid (a metabolite of nicotine) have been investigated for activity against HIV-1 and SARS-CoV-2, suggesting that the core pyridine structure is amenable to the development of antiviral agents.[20]

Structure-Activity Relationship (SAR) Insights

The biological activity of nicotinonitrile derivatives can be finely tuned by altering the substituents on the pyridine ring.

  • Position 2: Substitutions at the 2-position of the pyridine ring are crucial. The presence of an amino group (as in 2-amino-nicotinonitriles) is common in many active compounds. Replacing it with other moieties, such as pyrazole groups, has also yielded highly potent anticancer agents.[21]

  • Positions 4 and 6: These positions are typically substituted with aryl groups. The nature and substitution pattern of these aromatic rings significantly impact activity. For example, in benzofuran-nicotinonitrile hybrids, the specific substitution on the benzofuran ring was key to potent EGFR inhibition.[13]

  • The Cyano Group: The nitrile at position 3 is a defining feature. Its strong electron-withdrawing nature influences the electronics of the entire ring system and is often critical for target binding.

SAR cluster_info SAR_img SAR_img R1 R1 (Position 2): - Often NH2, crucial for activity. - Can be substituted with other heterocycles. R2 R2 (Position 4): - Typically an aryl group. - Substituents on this ring modulate potency and selectivity. R3 R3 (Position 6): - Also an aryl group. - Bulky groups can be tolerated and influence target binding. CN CN (Position 3): - Key for target interaction (H-bonding). - Influences ring electronics.

Caption: Key structure-activity relationship points for nicotinonitrile derivatives.

Pharmacokinetic (ADMET) Profile

For any promising derivative to become a drug, a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is essential. In silico ADME predictions for several potent nicotinonitrile anticancer agents indicated that they possess good oral bioavailability and that many can penetrate the blood-brain barrier.[11][12] The nitrile group itself is generally considered metabolically stable and non-toxic, which is an advantage in drug design.[6] However, comprehensive in vivo pharmacokinetic studies are necessary to validate these predictions. For instance, studies on nicotine (a related pyridine alkaloid) show it is rapidly distributed to tissues and extensively metabolized, highlighting the importance of evaluating the specific metabolic pathways for novel derivatives.[22]

Key Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Protocol 1: General Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile

This protocol is adapted from common procedures for the three-component synthesis.[17]

  • Chalcone Synthesis:

    • Dissolve aromatic aldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL).

    • Add aqueous sodium hydroxide (10%, 5 mL) dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid (chalcone), wash with water, and recrystallize from ethanol.

  • Nicotinonitrile Synthesis:

    • To a solution of the synthesized chalcone (5 mmol) in absolute ethanol (25 mL), add malononitrile (5 mmol) and ammonium acetate (40 mmol).

    • Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.

    • After cooling to room temperature, a solid precipitate will form.

    • Filter the solid, wash thoroughly with cold water, then with a small amount of cold ethanol.

    • Dry the product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-amino-4,6-diaryl-nicotinonitrile derivative.

    • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HepG2) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test nicotinonitrile derivative in DMSO.

    • Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic (<0.5%).

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

Nicotinonitrile derivatives represent a remarkably versatile and "privileged" scaffold in medicinal chemistry. Their straightforward synthesis and amenability to structural modification have led to the discovery of potent agents against a wide range of diseases, most notably cancer. The ability of these compounds to inhibit key oncogenic kinases like PIM-1 and EGFR, coupled with their capacity to induce apoptosis and cell cycle arrest, provides a strong rationale for their continued development as anticancer therapeutics.

Future research should focus on several key areas:

  • Target Selectivity: Synthesizing derivatives with higher selectivity for specific kinase isoforms or mutant proteins to minimize off-target effects and enhance the therapeutic window.

  • In Vivo Efficacy and Pharmacokinetics: Moving beyond in vitro studies to evaluate the most promising compounds in relevant animal models of human disease. Comprehensive pharmacokinetic and toxicology studies are critical.

  • Combination Therapies: Investigating the synergistic effects of nicotinonitrile derivatives when combined with existing chemotherapeutic agents or immunotherapies.

  • Expansion of Therapeutic Scope: Further exploring their potential as antimicrobial, antiviral, and anti-inflammatory agents, which remains a less-developed but highly promising field of application.

The nicotinonitrile core will undoubtedly continue to be a fruitful starting point for the design and discovery of novel therapeutic agents for years to come.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Chloro-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, two-step protocol for the synthesis of 2-Chloro-4-phenylnicotinonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The guide is designed for researchers, chemists, and professionals in pharmaceutical development, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical safety considerations. The synthesis begins with the construction of the 2-hydroxy-4-phenylnicotinonitrile intermediate via a base-catalyzed condensation reaction, followed by its efficient chlorination using phosphorus oxychloride.

Introduction and Strategic Overview

This compound is a valuable heterocyclic intermediate, prized for its versatile chemical handles that permit extensive molecular elaboration. The pyridine core is a privileged scaffold in numerous FDA-approved drugs, while the nitrile and chloro substituents serve as reactive sites for introducing further complexity. Specifically, the chloro group is an excellent leaving group for nucleophilic aromatic substitution and a key partner in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of diverse compound libraries.[1][2] The inherent value of chloro-containing molecules in pharmaceuticals is well-documented, with hundreds of approved drugs featuring this halogen to modulate pharmacokinetic and pharmacodynamic properties.[3]

Our synthetic strategy is a robust and logical two-step sequence designed for efficiency and scalability.

  • Step I: Ring Formation. Synthesis of the precursor, 2-hydroxy-4-phenylnicotinonitrile, by constructing the substituted pyridinone ring system. This approach allows for the precise installation of the phenyl and nitrile functionalities from commercially available starting materials.

  • Step II: Chlorination. Conversion of the stable 2-hydroxypyridine (existing predominantly as the 2-pyridone tautomer) to the target 2-chloropyridine derivative. This classic transformation activates the C2 position for subsequent functionalization.

This sequential approach prevents undesirable side reactions that could occur if the reactive chloro group were present during the initial ring-forming condensation.

Overall Synthetic Workflow

G cluster_0 Step I: Pyridinone Ring Synthesis cluster_1 Step II: Chlorination SM Starting Materials (Ethyl Benzoylacetate + Cyanoacetamide) INT Intermediate 2-Hydroxy-4-phenylnicotinonitrile SM->INT Base-catalyzed condensation PROD Final Product This compound INT->PROD POCl₃ Reflux G start Ethyl Benzoylacetate + Cyanoacetamide knoevenagel Knoevenagel Condensation (Base-catalyzed) start->knoevenagel michael_adduct Intramolecular Michael Addition knoevenagel->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate aromatization Aromatization (H₂O loss) cyclized_intermediate->aromatization product 2-Hydroxy-4-phenylnicotinonitrile (2-Pyridone Tautomer) aromatization->product G pyridone 2-Pyridone Intermediate attack_P Nucleophilic attack on POCl₃ pyridone->attack_P phosphate_intermediate Dichlorophosphate Ester Intermediate attack_P->phosphate_intermediate cl_attack Chloride (Cl⁻) attack at C2 phosphate_intermediate->cl_attack product This compound cl_attack->product side_product PO₂Cl + HCl cl_attack->side_product

References

Detailed reaction mechanism for 2-Chloro-4-phenylnicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Chloro-4-phenylnicotinonitrile

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and versatile substitution patterns allow for interaction with a wide range of biological targets, making it a cornerstone for the development of novel therapeutic agents.[3] Marketed drugs such as the anticancer agents bosutinib and neratinib feature this core structure, highlighting its clinical significance.[1] Specifically, this compound serves as a crucial intermediate, where the chloro and cyano groups provide reactive handles for further molecular elaboration, enabling the synthesis of diverse compound libraries for screening. Its derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5] This document provides a detailed reaction mechanism and a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development.

PART 1: Proposed Synthetic Pathway & Reaction Mechanism

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the core pyridine ring to form the 2-hydroxy-4-phenylnicotinonitrile intermediate via a one-pot multi-component reaction. The second step is the subsequent chlorination of this intermediate to yield the final product.

Overall Reaction Scheme

Overall_Reaction Reactants Benzaldehyde + Malononitrile + Thiourea Intermediate 2-Mercapto-4-phenyl-6-aminonicotinonitrile (Intermediate Precursor) Reactants->Intermediate Gewald Reaction (Base, Sulfur) Pyridone 2-Hydroxy-4-phenylnicotinonitrile Intermediate->Pyridone Hydrolysis / Oxidation Product This compound Pyridone->Product POCl3 / PCl5 (Chlorination)

Caption: Overall synthetic route for this compound.

Step 1: Gewald Aminothiophene Synthesis and Transformation

The synthesis begins with a variation of the Gewald reaction, a powerful multi-component condensation used to form polysubstituted 2-aminothiophenes.[6][7] In this context, we adapt the principles to form a pyridine ring precursor.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between benzaldehyde and malononitrile. The base (e.g., piperidine) deprotonates the active methylene group of malononitrile, creating a carbanion that attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration yields benzylidenemalononitrile.

  • Michael Addition & Cyclization: Elemental sulfur reacts with the benzylidenemalononitrile intermediate and a sulfur source/base. In a classic Gewald reaction, this would lead to a thiophene.[8] For the nicotinonitrile core, a related cyclization pathway involving an ammonia source (or a reagent like thiourea which can act as one) leads to a dihydropyridine intermediate which then aromatizes. A common route involves the formation of a 2-amino-thiophene derivative which is then converted. However, a more direct approach to the pyridone involves the reaction of benzaldehyde, ethyl cyanoacetate, and an ammonia source, followed by cyclization. For this guide, we will focus on a robust method starting from a precursor that leads to the 2-hydroxypyridine scaffold.

  • Formation of 2-Hydroxy-4-phenylnicotinonitrile: A well-established method involves the reaction of ethyl benzoylacetate with cyanoacetamide in the presence of a base like sodium ethoxide. The initial condensation followed by acid-catalyzed cyclization and dehydration yields the stable 2-hydroxy-4-phenylnicotinonitrile (which exists in tautomeric equilibrium with its 2-pyridone form).

Step 2: Chlorination Mechanism

The conversion of the 2-hydroxy (pyridone) intermediate to this compound is achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅).[9]

  • Activation of the Pyridone: The oxygen atom of the pyridone tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

  • Formation of a Phosphate Intermediate: This attack displaces a chloride ion and forms a dichlorophosphate ester intermediate. This step converts the hydroxyl group into a good leaving group.

  • Nucleophilic Substitution: A chloride ion (from POCl₃ or PCl₅) then acts as a nucleophile, attacking the C2 position of the pyridine ring.

  • Product Formation: This attack leads to the displacement of the dichlorophosphate group and the formation of the aromatic this compound product. The driving force is the re-aromatization of the pyridine ring.

Chlorination_Mechanism A 2-Hydroxy-4-phenylnicotinonitrile C Dichlorophosphate Intermediate A->C Nucleophilic attack on P B POCl3 B->C E This compound C->E SNAr Attack F (PO2Cl2)- C->F Leaving Group Departs D Cl- D->E

Caption: Mechanism for the chlorination of the pyridone intermediate.

PART 2: Experimental Protocol

This protocol outlines the synthesis of this compound from 2-hydroxy-4-phenylnicotinonitrile. The starting material can be synthesized or procured commercially.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Hydroxy-4-phenylnicotinonitrile>98% PurityCommercialStarting material
Phosphorus Oxychloride (POCl₃)Reagent GradeCommercialUse fresh, handle in a fume hood
Phosphorus Pentachloride (PCl₅)Reagent GradeCommercialMoisture sensitive, handle in hood
Dichloromethane (DCM)AnhydrousCommercialSolvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLab PreparedFor quenching
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying
HexanesACS GradeCommercialFor recrystallization
Ethyl AcetateACS GradeCommercialFor recrystallization & TLC

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification a Charge flask with 2-hydroxy-4-phenylnicotinonitrile and PCl5 b Add POCl3 under N2 a->b c Heat mixture to reflux (approx. 110-120 °C) b->c d Monitor reaction by TLC (approx. 2-4 hours) c->d e Cool to RT, remove excess POCl3 in vacuo d->e f Carefully pour residue onto crushed ice e->f g Neutralize with sat. NaHCO3 f->g h Extract with Dichloromethane g->h i Dry organic layer (Na2SO4) h->i j Concentrate in vacuo i->j k Recrystallize from Ethyl Acetate/Hexanes j->k l Isolate pure product k->l

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Safety Precaution: This procedure involves corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-4-phenylnicotinonitrile (5.0 g, 25.5 mmol) and phosphorus pentachloride (PCl₅) (6.4 g, 30.6 mmol).

    • In the fume hood, carefully add phosphorus oxychloride (POCl₃) (25 mL, 270 mmol) to the flask. The addition may be exothermic.

    • Equip the top of the condenser with a nitrogen inlet or a drying tube to protect the reaction from atmospheric moisture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (oil bath temperature of approximately 115-120 °C) with vigorous stirring.

    • Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The starting material should be consumed and a new, less polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).

    • In a large beaker (1 L), prepare approximately 300 g of crushed ice. CAUTION: This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

    • Very slowly and carefully, pour the dark, oily residue from the flask onto the crushed ice with constant stirring.[9]

    • Once the initial vigorous reaction has subsided, slowly add saturated sodium bicarbonate (NaHCO₃) solution to the mixture until the pH is neutral (pH ~7-8). This will precipitate the crude product as a solid.

    • Filter the crude solid using a Büchner funnel and wash it thoroughly with cold water.

  • Purification:

    • Dissolve the crude solid in dichloromethane (DCM, ~100 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford this compound as a white to pale yellow solid.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Expected Yield and Characterization
  • Yield: 40-60%

  • Appearance: White to pale yellow crystalline solid

  • Melting Point: To be determined and compared with literature values.

  • Spectroscopic Analysis: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

One-Pot Synthesis of Substituted Nicotinonitriles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The nicotinonitrile scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence in blockbuster drugs and critical biological probes underscores the persistent need for efficient, versatile, and scalable synthetic routes. Traditional multi-step syntheses are often plagued by laborious purification of intermediates, leading to reduced overall yields and increased waste generation. One-pot, multi-component reactions have emerged as a powerful and elegant solution, offering significant advantages in terms of operational simplicity, atom economy, and rapid access to molecular diversity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary one-pot methodologies for the synthesis of substituted nicotinonitriles. We will delve into the mechanistic underpinnings of key reactions, present field-proven protocols, and offer insights into experimental design and optimization.

Mechanistic Insights into Pyridine Ring Formation

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and rational substrate selection. Several elegant mechanistic pathways converge to form the substituted nicotinonitrile core in a one-pot fashion.

The Bohlmann-Rahtz Pyridine Synthesis: A Classic Reimagined

The Bohlmann-Rahtz synthesis is a cornerstone in pyridine chemistry, traditionally involving a two-step process.[1][2] However, modern adaptations have transformed it into a highly efficient one-pot procedure. The classical reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate.[2][3] This intermediate, after a heat-induced E/Z isomerization, undergoes cyclodehydration to furnish the 2,3,6-trisubstituted pyridine.[3]

One-pot modifications circumvent the need to isolate the aminodiene intermediate. This is often achieved through acid catalysis, which not only promotes the initial conjugate addition but also lowers the energy barrier for the subsequent cyclodehydration, obviating the need for high temperatures.[3][4] A significant advancement is the in-situ generation of the enamine from a 1,3-dicarbonyl compound and a nitrogen source, typically ammonium acetate, which then reacts with the alkynone in the same pot.[3][5]

Bohlmann_Rahtz cluster_0 In-situ Enamine Formation cluster_1 Pyridine Ring Formation 1_3_Dicarbonyl 1,3-Dicarbonyl Enamine Enamine Intermediate 1_3_Dicarbonyl->Enamine + NH₃ 1_3_Dicarbonyl->Enamine Ammonium_Acetate Ammonium Acetate Aminodiene Aminodiene Intermediate Enamine->Aminodiene + Alkynone (Michael Addition) Enamine->Aminodiene Alkynone Alkynone Pyridine Substituted Pyridine Aminodiene->Pyridine Cyclodehydration (Acid Catalyzed) Aminodiene->Pyridine

Caption: One-pot modified Bohlmann-Rahtz synthesis workflow.

Multi-Component Synthesis via Chalcone Intermediates

A widely employed and highly adaptable one-pot strategy involves the reaction of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[6][7] This reaction proceeds through the in-situ formation of a chalcone (an α,β-unsaturated ketone) via an aldol condensation between the aldehyde and the methyl ketone.[8][9]

The chalcone then acts as a Michael acceptor for the carbanion generated from malononitrile. The resulting adduct undergoes a series of cyclization and oxidation/dehydrogenation steps, with ammonium acetate serving as the nitrogen source for the pyridine ring, to yield a highly substituted 2-aminonicotinonitrile.[6] The use of various catalysts, such as Fuller's earth, can enhance the reaction rate and yield.[1][6]

MCR_Chalcone Aldehyde Aldehyde Chalcone Chalcone Intermediate (via Aldol Condensation) Aldehyde->Chalcone Ketone Methyl Ketone Ketone->Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Malononitrile Malononitrile Malononitrile->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Cyclized_Intermediate + NH₃ Nicotinonitrile 2-Aminonicotinonitrile Cyclized_Intermediate->Nicotinonitrile Dehydrogenation

Caption: Multi-component reaction workflow via a chalcone intermediate.

The Thorpe-Ziegler Reaction in Nicotinonitrile Synthesis

The Thorpe-Ziegler reaction is a classical method for the formation of cyclic ketones and enamines from dinitriles.[10][11] In the context of nicotinonitrile synthesis, this reaction is conceptually related to the cyclization step. The base-catalyzed intramolecular condensation of a dinitrile intermediate leads to the formation of an enamine, which is a key step in constructing the pyridine ring.[10] The reaction is initiated by the deprotonation of an α-carbon to a nitrile group, followed by nucleophilic attack on the second nitrile group.[10]

Application Notes and Protocols

The following protocols are illustrative examples of one-pot syntheses of various classes of substituted nicotinonitriles. Researchers should note that optimization of reaction conditions, including catalyst loading, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: One-Pot Synthesis of 2-Amino-4,6-disubstituted-nicotinonitriles

This protocol is a general and efficient method for the synthesis of a wide variety of 2-aminonicotinonitriles using a multi-component approach.[6]

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Substituted acetophenone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Catalyst (e.g., Activated Fuller's earth, 20 wt.%)[6]

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the substituted aldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (1.2 mmol), and the catalyst.

  • Heat the mixture in an oil bath at 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add hot ethanol to the reaction mixture to dissolve the product, leaving the catalyst as an insoluble solid.

  • Filter the hot solution to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4,6-disubstituted-nicotinonitrile.

Quantitative Data Summary:

EntryAldehydeAcetophenoneYield (%)
1BenzaldehydeAcetophenone93
24-ChlorobenzaldehydeAcetophenone91
34-Methylbenzaldehyde4-Chloroacetophenone89
44-Methoxybenzaldehyde4-Bromoacetophenone90
Yields are based on studies using activated Fuller's earth as a catalyst.[6]
Protocol 2: One-Pot Synthesis of 2-Oxo-nicotinonitriles

This method provides access to 2-oxo-nicotinonitriles, which are valuable intermediates in medicinal chemistry.

Materials:

  • p-Chlorobenzaldehyde (1.0 mmol)

  • Aryl or heteroaryl methyl ketone (1.0 mmol)

  • Cyanoacetohydrazide (1.0 mmol)

  • Catalyst (e.g., piperidine, catalytic amount)

  • Ethanol

Procedure:

  • To a solution of p-chlorobenzaldehyde (1.0 mmol), the aryl or heteroaryl methyl ketone (1.0 mmol), and cyanoacetohydrazide (1.0 mmol) in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the 1-amino-2-oxo-nicotinonitrile derivative.[12]

Protocol 3: One-Pot Synthesis of 2-Thioxo-nicotinonitriles

This protocol describes the synthesis of 2-thioxo-nicotinonitriles, which are important precursors for various sulfur-containing heterocyclic compounds.[13]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Cyanothioacetamide (1.0 mmol)

  • Base (e.g., piperidine, catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and cyanothioacetamide (1.0 mmol) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture until the starting materials are consumed, as indicated by TLC analysis.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired 2-thioxo-nicotinonitrile.

The Role of Ammonium Acetate

Ammonium acetate is a remarkably versatile and widely used reagent in the one-pot synthesis of nicotinonitriles.[14][15] It serves a dual purpose:

  • Nitrogen Source: It provides the nitrogen atom required for the formation of the pyridine ring.[15]

  • Catalyst: In many cases, it also acts as a mild, acidic catalyst that facilitates various steps in the reaction cascade, such as enamine formation and cyclization.[14]

Its use as a readily available, inexpensive, and effective reagent contributes significantly to the practicality and broad applicability of these one-pot syntheses.

Conclusion and Future Perspectives

The one-pot synthesis of substituted nicotinonitriles represents a significant advancement in synthetic organic chemistry, providing a powerful platform for the rapid and efficient generation of diverse molecular libraries. The methodologies discussed herein, including the modified Bohlmann-Rahtz synthesis and multi-component reactions, offer a more sustainable and atom-economical alternative to traditional multi-step approaches.

Future research in this area will likely focus on the development of novel catalytic systems, including enantioselective catalysts for the synthesis of chiral nicotinonitriles, and the expansion of the substrate scope to include more complex and functionally diverse building blocks. The integration of flow chemistry and microwave-assisted synthesis will further enhance the efficiency and scalability of these powerful one-pot reactions, accelerating the discovery of new drug candidates and advanced materials.[5][16]

References

Application Notes and Protocols: Catalytic Synthesis of 2-Chloro-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-phenylnicotinonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The substituted pyridine ring is a common motif in a wide array of pharmacologically active compounds. The presence of a chloro group at the 2-position provides a reactive handle for further functionalization, typically through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, while the cyano group can be hydrolyzed or reduced to introduce other functionalities. The phenyl substituent at the 4-position is crucial for modulating the biological activity of the resulting derivatives. This guide provides a detailed, two-step synthetic strategy for obtaining this compound, focusing on the catalytic principles and providing robust, field-proven protocols.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a two-step sequence starting from readily available materials. The strategy involves:

  • Part 1: Multicomponent Condensation to form a 2-Hydroxy-4-phenylnicotinonitrile intermediate. This step utilizes a base-catalyzed multicomponent reaction, a variation of the Thorpe-Ziegler reaction, to construct the core pyridinone ring.

  • Part 2: Dehydroxy-chlorination of the Pyridinone Intermediate. The 2-pyridone (the tautomeric form of 2-hydroxypyridine) is then converted to the target 2-chloropyridine using a robust chlorinating agent.

This approach is advantageous due to the accessibility of starting materials, the efficiency of the cyclization, and the reliability of the chlorination step.

Part 1: Synthesis of 2-Hydroxy-4-phenylnicotinonitrile Intermediate

The formation of the substituted pyridinone core is achieved through a base-catalyzed condensation reaction. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Causality and Mechanistic Insights

The reaction brings together an aryl ketone (acetophenone), an active methylene nitrile (malononitrile), and a second equivalent of an active methylene compound, typically an ester of cyanoacetic acid, in the presence of a base. A more direct approach involves the condensation of benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) with malononitrile.

The mechanism, catalyzed by a base such as piperidine or an alkoxide, involves several key steps:

  • Knoevenagel Condensation: The base deprotonates an active methylene compound (e.g., malononitrile), which then attacks the carbonyl group of the phenyl ketone derivative. Subsequent dehydration yields a benzylidenemalononitrile intermediate. [1][2]2. Michael Addition: A second deprotonated active methylene compound attacks the α,β-unsaturated system of the intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler type): The newly formed intermediate undergoes an intramolecular nucleophilic attack from a deprotonated methylene group onto a nitrile group, followed by tautomerization and aromatization (often upon workup) to yield the stable 2-pyridone ring. [3] The choice of catalyst is critical. While strong bases like sodium ethoxide can be effective, organic bases like piperidine or morpholine are often preferred for their milder conditions and ability to catalyze both the condensation and cyclization steps efficiently. [4]

Catalyst and Condition Optimization

The selection of the base catalyst and solvent significantly impacts reaction time and yield. The following table summarizes typical conditions for this class of reaction.

CatalystSolventTemperature (°C)Typical Yield (%)Notes
PiperidineEthanolReflux75-85Standard, effective, and cost-efficient.
Sodium EthoxideEthanolRoom Temp to Reflux80-90Can lead to faster reaction but requires anhydrous conditions.
MorpholineMethanol / WaterRoom Temp70-80A mild and effective organobase catalyst. [4]
L-ProlineDMF60~80A greener, organocatalytic alternative.
Experimental Protocol 1: Synthesis of 2-Hydroxy-4-phenylnicotinonitrile

This protocol details the synthesis using benzoylacetonitrile and malononitrile with piperidine as the catalyst.

Materials:

  • Benzoylacetonitrile (1 equiv.)

  • Malononitrile (1.1 equiv.)

  • Piperidine (0.2 equiv.)

  • Absolute Ethanol

  • Hydrochloric Acid (2M)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetonitrile (1 equiv.) and malononitrile (1.1 equiv.).

  • Add absolute ethanol to dissolve the reactants (approx. 5-10 mL per gram of benzoylacetonitrile).

  • Add piperidine (0.2 equiv.) to the solution. The solution may change color.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Acidify the mixture to pH 5-6 by the dropwise addition of 2M HCl. This protonates the pyridone nitrogen and aids precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 10 mL) and then with deionized water (2 x 15 mL).

  • Dry the product under vacuum to yield 2-hydroxy-4-phenylnicotinonitrile as an off-white to pale yellow solid.

Part 2: Dehydroxy-chlorination of 2-Hydroxy-4-phenylnicotinonitrile

The conversion of the 2-pyridone intermediate to the final 2-chloro product is a crucial step. This transformation is reliably achieved using phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) to ensure complete conversion.

Causality and Mechanistic Insights

2-Pyridones exist in equilibrium with their 2-hydroxypyridine tautomer. The hydroxyl group can be converted into a good leaving group by reaction with an electrophilic chlorinating agent.

  • Activation: The lone pair on the pyridone oxygen attacks the phosphorus atom of POCl₃ (or PCl₅).

  • Chloride Attack: A chloride ion (from POCl₃ or PCl₅) then acts as a nucleophile, attacking the C2 position of the pyridine ring.

  • Elimination: The activated oxygen-phosphorus moiety is eliminated, and the aromaticity of the pyridine ring is restored, yielding the 2-chloropyridine product. [5] The use of a POCl₃/PCl₅ mixture is particularly robust. PCl₅ can help to drive the reaction to completion by ensuring a high concentration of active chlorinating species and by reacting with any residual water. [5]The reaction is typically run neat or in a high-boiling, non-reactive solvent.

Workflow for this compound Synthesis

G cluster_0 Part 1: Pyridone Synthesis cluster_1 Part 2: Chlorination A Benzoylacetonitrile + Malononitrile B Base Catalyst (e.g., Piperidine) in Ethanol A->B Reactants C Reflux & Cyclocondensation B->C Conditions D Intermediate: 2-Hydroxy-4-phenylnicotinonitrile C->D Product E Chlorinating Agent (POCl3 / PCl5) D->E Starting Material F Heat (Reflux) E->F Conditions G Final Product: This compound F->G Product

Caption: Overall workflow for the two-step synthesis.

Experimental Protocol 2: Chlorination with POCl₃/PCl₅

This protocol describes the conversion of the pyridone intermediate to the final product. Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive HCl gas.

Materials:

  • 2-Hydroxy-4-phenylnicotinonitrile (1 equiv.)

  • Phosphorus oxychloride (POCl₃) (5-10 equiv.)

  • Phosphorus pentachloride (PCl₅) (optional, 0.5-1 equiv.)

  • Crushed Ice

  • Sodium Bicarbonate (Saturated solution)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), place the dried 2-hydroxy-4-phenylnicotinonitrile (1 equiv.).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv.). If using, add phosphorus pentachloride (PCl₅, 0.5 equiv.) to the suspension. [6]3. Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC (quench a small aliquot carefully in ice water and extract with ethyl acetate before spotting).

  • After completion, cool the reaction mixture to room temperature.

  • Work-up (Critical Step): Very slowly and carefully, pour the reaction mixture onto a large excess of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic reaction that generates HCl gas.

  • Once the initial vigorous reaction has subsided, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Alternative Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

An alternative and highly versatile route involves the late-stage introduction of the phenyl group via a Suzuki-Miyaura cross-coupling reaction. This strategy is particularly useful for creating a library of 4-aryl analogs.

Reaction Scheme

This approach would require a 2-chloro-4-halonicotinonitrile (e.g., 2,4-dichloronicotinonitrile) as the starting material, which is then coupled with phenylboronic acid. The key to success is achieving site-selective coupling at the more reactive C4 position.

G cluster_0 Suzuki-Miyaura Coupling 2,4-Dichloronicotinonitrile 2,4-Dichloronicotinonitrile Phenylboronic Acid Phenylboronic Acid Pd Catalyst, Ligand, Base Pd Catalyst, Ligand, Base This compound This compound 2,4-DichloronicotinonitrilePhenylboronic Acid 2,4-DichloronicotinonitrilePhenylboronic Acid 2,4-DichloronicotinonitrilePhenylboronic Acid->this compound Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O)

Caption: Alternative Suzuki-Miyaura coupling pathway.

Catalyst Selection and Rationale

The Suzuki-Miyaura coupling is catalyzed by a palladium(0) species, typically generated in situ. [7]For coupling with chloropyridines, which are less reactive than their bromo or iodo counterparts, the choice of ligand is critical. Electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step. [8][9] Common Catalyst Systems for Chloropyridine Coupling:

Palladium SourceLigandBaseSolventNotes
Pd(OAc)₂SPhos or XPhosK₃PO₄Toluene/H₂OBuchwald-Hartwig type ligands are highly effective for unreactive chlorides.
Pd(PPh₃)₄(None)K₂CO₃ or Na₂CO₃Dioxane/H₂OA classic catalyst, often effective for activated chlorides. [7]
Pd(PEPPSI)-IPrK₃PO₄DioxaneAn NHC-based catalyst showing excellent C4-selectivity for dichloropyridines. [8]

This alternative route offers modularity but requires the synthesis of a di-halogenated precursor and careful control of regioselectivity.

Characterization and Safety

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile stretch (~2230 cm⁻¹).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride and phosphorus pentachloride are highly corrosive and react violently with water. Handle with extreme care.

  • Malononitrile and benzoylacetonitrile are toxic. Avoid inhalation and skin contact.

  • The quenching of the chlorination reaction is highly exothermic and releases HCl gas. Perform this step slowly and behind a blast shield if possible.

References

Application Note: High-Purity Isolation of 2-Chloro-4-phenylnicotinonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-phenylnicotinonitrile is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and scalable purification techniques for this compound. We present field-proven protocols for recrystallization and column chromatography, discuss the rationale behind procedural choices, and offer a comparative analysis of these methods.

Introduction: The Critical Role of Purity

The structural motif of substituted nicotinonitriles is prevalent in a wide range of therapeutic agents. This compound, in particular, serves as a versatile precursor in the synthesis of compounds targeting various biological pathways. The presence of impurities, which can originate from starting materials, side reactions, or degradation, can significantly impact the efficacy, safety, and regulatory approval of the final drug product. Therefore, achieving a high degree of purity (typically >99.5%) for this intermediate is a critical step in the drug development pipeline.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource(s)
Molecular Formula C₁₂H₇ClN₂[1]
Molecular Weight 214.65 g/mol [1]
Appearance Solid (likely off-white to yellow crystalline powder in crude form)[2]
Melting Point 125-128°C or 155-159°C[1][3]
Boiling Point 387.4°C at 760 mmHg[3]
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in non-polar solvents like hexanes and water.[2]

Note on Melting Point Discrepancy: The observed variation in the reported melting points from different suppliers highlights the potential for variability in sample purity and underscores the importance of the purification methods detailed herein.[1][3] A sharp melting point range after purification is a key indicator of high purity.

Understanding Potential Impurities

While a specific synthesis route for this compound is not detailed in readily available literature, we can infer potential impurities by examining the synthesis of analogous substituted nicotinonitriles.[4][5][6] These syntheses often involve multi-step sequences, including condensation and chlorination reactions.

Common Classes of Impurities:

  • Unreacted Starting Materials and Intermediates: Depending on the synthetic pathway, these could include precursors to the pyridine ring or the unchlorinated nicotinonitrile.

  • Isomeric Byproducts: Incomplete regioselectivity during substitution reactions can lead to the formation of isomers.

  • Over-chlorinated Species: The use of potent chlorinating agents like phosphorus oxychloride can sometimes result in the addition of more than one chlorine atom to the aromatic rings.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide (2-chloro-4-phenylnicotinamide) or carboxylic acid (2-chloro-4-phenylnicotinic acid), particularly during aqueous workups or if moisture is present.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification, as well as leftover reagents, can be present in the crude product.

Purification Methodologies

The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. We will detail the two most effective and widely used methods: recrystallization and flash column chromatography.

Method 1: Recrystallization

Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the compound of interest and its impurities in a solvent at different temperatures.

Rationale for Solvent Selection: An ideal recrystallization solvent will dissolve the this compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the compound at low temperatures (e.g., 0-4°C), allowing for its precipitation in a pure crystalline form. Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.

Protocol 1: Single-Solvent Recrystallization

This protocol is a starting point for solvent screening.

  • Solvent Screening:

    • Place approximately 50 mg of crude this compound into several small test tubes.

    • To each tube, add a different solvent dropwise (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile).

    • Heat the tubes in a water bath or on a hot plate, adding more solvent if necessary, until the solid dissolves completely.

    • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

    • Observe which solvent yields a good recovery of crystalline solid.

  • Recrystallization Procedure (Example with Isopropanol):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of isopropanol to just cover the solid.

    • Heat the flask on a hot plate with stirring until the solvent begins to boil.

    • Add more hot isopropanol dropwise until all the solid has just dissolved.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

    • Perform a hot filtration to remove the charcoal or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • Once crystal growth appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol.

    • Dry the purified crystals under vacuum.

    • Assess purity by melting point determination and chromatographic analysis (TLC, HPLC).

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility profile. A "good" solvent in which the compound is highly soluble is paired with a "poor" solvent in which it is sparingly soluble.

  • Solvent Pair Selection: Common pairs include ethyl acetate/hexanes, dichloromethane/hexanes, and methanol/water. The two solvents must be miscible.

  • Recrystallization Procedure (Example with Ethyl Acetate/Hexanes):

    • Dissolve the crude material in a minimal amount of hot ethyl acetate (the "good" solvent).

    • While the solution is still hot, add hexanes (the "poor" solvent) dropwise until the solution becomes slightly turbid (cloudy).

    • Add a few more drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly, as described in the single-solvent method.

    • Collect, wash with a cold mixture of ethyl acetate/hexanes, and dry the purified crystals.

Method 2: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful for purifying larger quantities of material or for separating complex mixtures of impurities.

Rationale for Method: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Compounds with higher polarity will adhere more strongly to the polar silica gel and elute from the column more slowly, while less polar compounds will travel through the column more quickly.

Purification_Workflow cluster_prep Sample Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude 2-Chloro-4- phenylnicotinonitrile Dissolve Dissolve in minimal DCM or EtOAc Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Dry Dry to free-flowing powder Adsorb->Dry Load Load dried sample onto the column Dry->Load Pack Pack column with Silica Gel in Hexanes Pack->Load Elute Elute with Hexanes/ Ethyl Acetate gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze fractions by TLC Collect->TLC Combine Combine pure fractions TLC->Combine Evaporate Evaporate solvent Combine->Evaporate Pure Pure Product (>99.5%) Evaporate->Pure

Caption: Workflow for Flash Column Chromatography Purification.

Protocol 3: Flash Column Chromatography

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., starting with 95:5 hexanes:ethyl acetate and moving to 80:20, 70:30, etc.).

    • The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.3-0.4 and show good separation from all impurities.

  • Column Packing:

    • Select an appropriately sized column for the amount of material to be purified (a general rule is a 20:1 to 50:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar eluting solvent (e.g., 95:5 hexanes:ethyl acetate). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, starting with the least polar mixture.

    • Collect the eluent in a series of fractions (e.g., in test tubes or vials).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For example, start with 95:5 hexanes:ethyl acetate, then move to 90:10, then 80:20.

    • Monitor the separation by collecting small spots from the fractions and running TLC plates.

  • Isolation of Pure Product:

    • Identify the fractions containing the pure this compound (as determined by TLC).

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid should be the purified product. Confirm its purity by melting point and other analytical techniques (HPLC, NMR).

Comparative Analysis of Purification Techniques

FeatureRecrystallizationFlash Column Chromatography
Principle Differential solubilityDifferential adsorption/partitioning
Best For Removing small amounts of impurities; final purification step.Complex mixtures; separating compounds with different polarities; larger scales.
Advantages Can yield very high purity; relatively simple equipment; good for crystalline solids.High resolution for complex mixtures; applicable to a wide range of compounds (not just solids).
Disadvantages Finding a suitable solvent can be time-consuming; may have lower recovery; not effective for oily impurities or isomers with similar solubility.More labor-intensive; requires larger volumes of solvent; can be more costly in terms of materials (silica gel, solvents).
Scalability Can be challenging to scale up efficiently.Readily scalable for laboratory and pilot plant quantities.

Conclusion and Recommendations

Both recrystallization and flash column chromatography are powerful techniques for the purification of this compound. For crude material with a relatively high initial purity, recrystallization from a suitable solvent like isopropanol or an ethyl acetate/hexanes mixture can be a highly efficient method to achieve excellent purity. For more complex impurity profiles or larger-scale purifications, flash column chromatography using a hexanes/ethyl acetate gradient is the recommended method.

For optimal results in a drug development setting, a two-stage purification strategy is often employed: an initial purification by flash column chromatography to remove the bulk of impurities, followed by a final recrystallization step to achieve the highest possible purity and a well-defined crystalline form. The purity of the final product should always be confirmed by appropriate analytical methods, such as HPLC, NMR spectroscopy, and melting point analysis.

References

The Synthetic Versatility of 2-Chloro-4-phenylnicotinonitrile: A Guide to Key Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Organic Synthesis

2-Chloro-4-phenylnicotinonitrile stands as a cornerstone building block for synthetic chemists, particularly those engaged in the design and construction of complex heterocyclic frameworks for pharmaceutical and materials science applications. Its strategic combination of a reactive chloro group at the 2-position, a nitrile moiety, and a phenyl substituent on the pyridine core provides a rich platform for a diverse array of chemical transformations. The pyridine ring itself is a privileged scaffold in drug design, and the presence of ortho-disposed, reactive functional groups in this compound allows for the efficient assembly of fused heterocyclic systems of significant medicinal interest. This guide provides an in-depth exploration of the key applications of this versatile reagent, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications: A Gateway to Diverse Heterocyclic Systems

The synthetic utility of this compound is primarily centered on three key transformations: palladium-catalyzed cross-coupling reactions, the construction of fused thieno[2,3-b]pyridines, the synthesis of pyrazolo[3,4-b]pyridines, and nucleophilic aromatic substitution reactions. These reactions leverage the inherent reactivity of the chloro and nitrile functionalities to forge new carbon-carbon and carbon-heteroatom bonds, leading to a wide spectrum of valuable molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds.[1] In the context of this compound, this reaction enables the substitution of the chloro group with a variety of aryl and heteroaryl moieties, yielding 2-aryl-4-phenylnicotinonitrile derivatives. These products are valuable intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[2] The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to the C-Cl bond, followed by transmetalation with a boronic acid and reductive elimination to afford the cross-coupled product.[3]

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product product purify->product Isolated Product: 2-Aryl-4-phenylnicotinonitrile caption Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[4]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,4-diphenylnicotinonitrile.

Entry Arylboronic Acid Catalyst Base Solvent Temp (°C) Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O90High
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100High
33-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O110Good

Table 1: Representative conditions for Suzuki-Miyaura coupling of 2-chloronicotinonitrile derivatives. Yields are generally reported as good to high in the literature for analogous systems.

Synthesis of Thieno[2,3-b]pyridines: The Gewald Reaction and Related Cyclizations

Thieno[2,3-b]pyridines are a class of heterocyclic compounds with a wide range of biological activities. The reaction of 2-chloronicotinonitrile derivatives with α-mercaptoesters or related sulfur nucleophiles provides a direct route to this important scaffold. This transformation can be considered a variation of the Gewald aminothiophene synthesis.[5] The reaction is initiated by a nucleophilic substitution of the chloro group by the sulfur nucleophile, followed by an intramolecular Thorpe-Ziegler type cyclization of the nitrile group onto the newly formed methylene carbon.

Thienopyridine_Synthesis start This compound + Ethyl 2-mercaptoacetate reagents Base (e.g., Na2CO3) Solvent (e.g., Ethanol) start->reagents 1. reaction Reflux reagents->reaction 2. workup Aqueous Work-up & Isolation reaction->workup 3. product Ethyl 3-amino-4-phenylthieno[2,3-b]pyridine-2-carboxylate workup->product 4. caption Figure 2: Workflow for the synthesis of a thieno[2,3-b]pyridine derivative.

Caption: Workflow for the synthesis of a thieno[2,3-b]pyridine derivative.

Experimental Protocol: Synthesis of Ethyl 3-amino-4-phenylthieno[2,3-b]pyridine-2-carboxylate

This protocol is adapted from a known procedure for the synthesis of a similar thieno[2,3-b]pyridine derivative.[6]

Materials:

  • This compound

  • Ethyl 2-mercaptoacetate

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq.) and sodium carbonate (1.1 eq.) in anhydrous ethanol.

  • Add ethyl 2-mercaptoacetate (1.3 eq.) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water with stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield the title compound.

Reactant 1 Reactant 2 Base Solvent Conditions Product
This compoundEthyl 2-mercaptoacetateNa₂CO₃EthanolReflux, 4-6 hEthyl 3-amino-4-phenylthieno[2,3-b]pyridine-2-carboxylate
This compoundMalononitrile & SulfurMorpholineEthanolReflux2,3-Diamino-4-phenylthieno[2,3-b]pyridine-2-carbonitrile

Table 2: Examples of thieno[2,3-b]pyridine synthesis from 2-chloronicotinonitrile derivatives.

Synthesis of Pyrazolo[3,4-b]pyridines: A Route to Kinase Inhibitor Scaffolds

Pyrazolo[3,4-b]pyridines are another class of fused heterocycles that are of significant interest in medicinal chemistry, often serving as the core scaffold in various kinase inhibitors.[7] A common and efficient method for their synthesis involves the reaction of 2-chloronicotinonitriles with hydrazine or its derivatives. The reaction proceeds through an initial nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization of the newly introduced hydrazine moiety onto the nitrile group to form the pyrazole ring.

Pyrazolopyridine_Synthesis start This compound + Hydrazine Hydrate solvent Solvent (e.g., Ethanol or DMF) start->solvent reaction Heat solvent->reaction cyclization Intramolecular Cyclization reaction->cyclization Intermediate Formation product 3-Amino-4-phenyl-1H-pyrazolo[3,4-b]pyridine cyclization->product caption Figure 3: Synthetic pathway to pyrazolo[3,4-b]pyridines.

Caption: Synthetic pathway to pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of 3-Amino-4-phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol is a general procedure based on the known reactivity of 2-chloronicotinonitriles with hydrazine.[8]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol or DMF in a round-bottom flask.

  • Add hydrazine hydrate (2.0-3.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (for ethanol) or 100-120 °C (for DMF) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, pour the reaction mixture into water to induce precipitation.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 3-amino-4-phenyl-1H-pyrazolo[3,4-b]pyridine.

Starting Material Reagent Solvent Conditions Product
This compoundHydrazine hydrateEthanolReflux, 2-4 h3-Amino-4-phenyl-1H-pyrazolo[3,4-b]pyridine
This compoundPhenylhydrazineDMF120 °C, 3 h3-Amino-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine

Table 3: Synthesis of pyrazolo[3,4-b]pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr): Diversification at the C2-Position

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group, makes the chloro substituent at the 2-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward method for further diversification of the this compound scaffold.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is a general method for the SNAr reaction with amines, which can be adapted for various nucleophiles.[4]

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine)

  • Polyethylene glycol 400 (PEG-400) or a high-boiling solvent like DMF or DMSO

  • Base (optional, e.g., K₂CO₃)

Procedure:

  • In a reaction vial, combine this compound (1.0 eq.) and the amine (2.0 eq.).

  • Add PEG-400 or another suitable high-boiling solvent.

  • If the amine is used as its hydrochloride salt, add a base like potassium carbonate (2.0 eq.).

  • Heat the mixture to 120 °C and stir for 5-30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Nucleophile Solvent Temp (°C) Product
MorpholinePEG-4001202-(Morpholin-4-yl)-4-phenylnicotinonitrile
Sodium methoxideMethanolReflux2-Methoxy-4-phenylnicotinonitrile
Sodium thiophenoxideDMF802-(Phenylthio)-4-phenylnicotinonitrile

Table 4: Examples of nucleophilic aromatic substitution reactions.

Conclusion: An Indispensable Tool for Chemical Innovation

This compound has firmly established itself as a versatile and valuable building block in organic synthesis. Its ability to participate in a range of powerful transformations, including Suzuki-Miyaura cross-coupling, and the construction of fused heterocyclic systems like thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, makes it an indispensable tool for chemists in academia and industry. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this reagent, enabling the discovery and development of novel molecules with potential applications in medicine and materials science.

References

Application Notes & Protocols: 2-Chloro-4-phenylnicotinonitrile as a Versatile Precursor for the Synthesis of Bio-active Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-chloro-4-phenylnicotinonitrile. This trifunctional pyridine derivative serves as a highly valuable and versatile starting material for the construction of a diverse range of fused heterocyclic systems. Its strategic placement of a phenyl group, a nitrile moiety, and a reactive chlorine atom allows for sequential and regioselective reactions to build complex molecular architectures. We will explore its application in the synthesis of key heterocyclic scaffolds such as pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, which are prevalent in numerous pharmacologically active agents. This guide explains the underlying reaction mechanisms, provides field-proven, step-by-step protocols, and offers insights into experimental design and causality.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1][2] Within this vast chemical space, nitrogen-containing heterocycles are of paramount importance. This compound has emerged as a powerful building block due to its inherent reactivity and structural features.

  • The Nitrile Group: An electrophilic center that readily reacts with nucleophiles and serves as a linchpin for cyclization reactions. It is a common pharmacophore found in various approved drugs.[3]

  • The Chloro Group: Positioned at the electron-deficient C2 position of the pyridine ring, it is an excellent leaving group, susceptible to nucleophilic aromatic substitution. This provides a reliable handle for introducing a wide variety of substituents or for initiating ring-closure reactions.[4]

  • The Phenyl Group: Located at the C4 position, it provides a rigid, hydrophobic scaffold that can be crucial for modulating the pharmacological profile of the resulting heterocyclic compounds, influencing target binding and pharmacokinetic properties.

The convergence of these three functional groups in a single, readily accessible molecule makes this compound a preferred precursor for generating molecular diversity in drug discovery programs.

Synthesis of Pyrazolo[3,4-b]pyridines: Building the Bio-active Pyrazole Core

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in drugs like the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[5][6] The reaction of this compound with hydrazine derivatives provides a direct and efficient route to the pyrazolo[3,4-b]pyridine core, a class of compounds known for its diverse biological activities.

Mechanistic Rationale

The synthesis proceeds via a two-step, one-pot reaction pathway. The first step involves a nucleophilic attack by the terminal nitrogen of hydrazine hydrate on the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the C2 carbon of the pyridine ring, displacing the chloride ion. This tandem addition-cyclization-elimination sequence is highly efficient and regioselective.

Visualization of the Synthetic Pathway

G start This compound intermediate Hydrazone Intermediate (transient) start->intermediate Nucleophilic addition to nitrile reagent1 Hydrazine Hydrate (NH2NH2·H2O) reagent1->intermediate cyclization Intramolecular Cyclization (Nucleophilic Attack on C2) intermediate->cyclization Tautomerization product 3-Amino-4-phenyl-1H-pyrazolo[3,4-b]pyridine cyclization->product Elimination of HCl G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization A This compound C S-Alkylated Intermediate A->C B Ethyl Thioglycolate + Base (NaOEt) B->C D Thorpe-Ziegler Cyclization C->D E Imino Intermediate D->E Attack on Nitrile F 3-Amino-2-ethoxycarbonyl- 4-phenylthieno[2,3-b]pyridine E->F Tautomerization

References

The Strategic Role of 2-Chloro-4-phenylnicotinonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Precursor molecules, or building blocks, that offer a versatile platform for the introduction of diverse functional groups are of immense value to medicinal chemists. 2-Chloro-4-phenylnicotinonitrile is one such scaffold, a strategically functionalized pyridine derivative that serves as a linchpin in the synthesis of a range of biologically active compounds. Its unique arrangement of a reactive chlorine atom, a nitrile group, and a phenyl moiety allows for a multitude of chemical transformations, making it a coveted precursor for pharmaceutical agents targeting a wide array of diseases.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthetic utility of this compound. We will explore its synthesis, key reactions, and its application in the construction of notable pharmaceutical agents. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to leverage the full potential of this versatile building block.

Core Synthesis and Characterization

The efficient synthesis of this compound is the gateway to its utility. While various methods for the synthesis of substituted nicotinonitriles exist, a common and effective approach involves a multi-component reaction followed by chlorination.[1][2]

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis adapted from established methodologies for analogous nicotinonitrile derivatives.[3] It proceeds via a two-step, one-pot procedure involving the condensation of benzaldehyde, malononitrile, and acetone, followed by chlorination.

Step 1: Synthesis of 2-Amino-4-phenyl-6-methylnicotinonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 eq), malononitrile (1.0 eq), and acetone (1.2 eq) in ethanol.

  • Catalysis: Add a catalytic amount of a basic catalyst, such as piperidine or β-alanine acetate.[3]

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-4-phenyl-6-methylnicotinonitrile as a solid.

Step 2: Chlorination to 2-Chloro-4-phenyl-6-methylnicotinonitrile

  • Reaction Setup: In a well-ventilated fume hood, suspend the 2-amino-4-phenyl-6-methylnicotinonitrile (1.0 eq) in phosphorus oxychloride (POCl₃) (excess, ~5-10 eq).

  • Reaction Conditions: Carefully heat the mixture to reflux. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is approximately 7-8. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data

The structural confirmation of this compound is crucial. The following are expected spectroscopic data based on analogous compounds.[4][5][6]

Spectroscopic Technique Expected Data
¹H NMR Aromatic protons of the phenyl group and the pyridine ring.
¹³C NMR Resonances for the carbon atoms of the pyridine and phenyl rings, as well as the nitrile carbon.
IR Spectroscopy Characteristic absorption bands for the C≡N stretch (around 2220-2240 cm⁻¹), C-Cl stretch, and aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Application in the Synthesis of Pharmaceutical Agents

The true value of this compound lies in its role as a versatile precursor for a diverse range of pharmaceutical agents. The reactive chlorine at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, either directly or through transition-metal catalyzed cross-coupling reactions. This allows for the facile introduction of various functionalities, leading to the synthesis of complex drug molecules.

G Precursor This compound Nevirapine Nevirapine (HIV-1 Reverse Transcriptase Inhibitor) Precursor->Nevirapine Buchwald-Hartwig Amination Etoricoxib Etoricoxib (COX-2 Inhibitor) Precursor->Etoricoxib Suzuki-Miyaura Coupling (after further transformations) Kinase_Inhibitors Kinase Inhibitors (e.g., for Cancer Therapy) Precursor->Kinase_Inhibitors Various Cross-Coupling & Substitution Reactions Antiviral_Agents Other Antiviral Agents Precursor->Antiviral_Agents Nucleophilic Substitution CNS_Agents CNS Agents Precursor->CNS_Agents Functional Group Interconversion

Synthetic pathways from this compound.
Case Study 1: Synthesis of Nevirapine - A Non-Nucleoside Reverse Transcriptase Inhibitor

Nevirapine is a key drug in the treatment of HIV-1 infection. A crucial step in many synthetic routes to Nevirapine involves the formation of a carbon-nitrogen bond at the 2-position of a nicotinonitrile precursor. The Buchwald-Hartwig amination is a powerful tool for this transformation.[7]

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a suitable amine, a key step towards the synthesis of Nevirapine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., 2-amino-3-methylpyridine) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound, amine, base, palladium catalyst, and phosphine ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G Start This compound + Amine Reaction Buchwald-Hartwig Amination Start->Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->Reaction Product 2-Amino-4-phenylnicotinonitrile Derivative Reaction->Product

Workflow for Buchwald-Hartwig amination.
Case Study 2: Synthesis of Etoricoxib - A COX-2 Inhibitor

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of arthritis and pain. The synthesis of Etoricoxib often involves the construction of a bipyridine core, which can be achieved through a Suzuki-Miyaura coupling reaction.[8] While the direct precursor to Etoricoxib is not this compound itself, the principles of Suzuki coupling on a chloropyridine ring are directly applicable.

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with a suitable boronic acid or ester.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (or ester) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound and the boronic acid in the chosen solvent system.

  • Addition of Reagents: Add the base and the palladium catalyst to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature. If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

G cluster_0 Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII Ar-Pd(II)-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OR)₂ + Base PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Simplified Suzuki-Miyaura catalytic cycle.
Broader Applications in Medicinal Chemistry

The synthetic versatility of this compound extends beyond these two examples. Its derivatives have been explored as:

  • Kinase Inhibitors: The nicotinonitrile scaffold can be elaborated to target various kinases, which are crucial in cancer and inflammatory diseases.[9][10][11][12]

  • Antiviral Agents: The core structure is present in molecules with activity against a range of viruses.[13][14][15]

  • Central Nervous System (CNS) Agents: Modifications to the scaffold can lead to compounds with potential applications in treating neurological and psychiatric disorders.[16][17][18][19]

Conclusion: A Cornerstone for Future Drug Discovery

This compound has firmly established itself as a valuable and versatile precursor in the synthesis of pharmaceutical agents. Its strategic functionalization allows for the efficient construction of complex molecular architectures through a variety of modern synthetic methodologies. The protocols and application examples provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery. As the demand for novel therapeutics continues to grow, the importance of such versatile building blocks will only increase, making this compound a cornerstone for the development of the medicines of tomorrow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-phenylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and a mechanistic understanding to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown or black upon adding phosphorus oxychloride (POCl₃). Is this normal, and will it affect my yield?

A1: A darkening of the reaction mixture is common, particularly if the reaction temperature is not well-controlled during the initial exothermic phase. While a dark color does not always signify a failed reaction, it can indicate the formation of polymeric or degradation byproducts, which may complicate purification and potentially lower the yield. Careful temperature control, especially during the addition of POCl₃, is crucial.

Q2: I am observing a significant amount of my starting material, 2-hydroxy-4-phenylnicotinonitrile, in the final product mixture. How can I drive the reaction to completion?

A2: Incomplete conversion is a frequent issue. This can be due to insufficient chlorinating agent, inadequate reaction temperature or time, or the presence of moisture. Increasing the equivalents of POCl₃ (e.g., from 1.5 to 3 equivalents), ensuring a higher reaction temperature (typically reflux), and extending the reaction time are primary troubleshooting steps. Additionally, ensuring all reagents and glassware are anhydrous is critical, as moisture will consume the chlorinating agent.

Q3: After quenching the reaction with ice/water, my product seems to be hydrolyzing back to the starting material. How can I prevent this?

A3: The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, including hydrolysis, especially under acidic conditions that can be generated during the quench. To minimize hydrolysis, it is recommended to pour the reaction mixture onto a vigorously stirred slurry of ice and a mild base, such as sodium bicarbonate or sodium carbonate, to neutralize the acidic byproducts of POCl₃ immediately. Maintaining a basic or neutral pH during workup is key.

Q4: What is the best way to purify the crude this compound?

A4: A multi-step purification approach is often most effective. Initially, washing the crude product with a dilute sodium hydroxide solution can help remove acidic impurities, followed by a water wash to remove salts. For further purification, recrystallization is a common method. A suitable solvent system can be found by testing various solvents, such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method for obtaining a highly pure product.

Troubleshooting Guide: Side Reactions & Solutions

Problem 1: Incomplete Conversion to this compound
  • Symptom: Significant presence of the starting material, 2-hydroxy-4-phenylnicotinonitrile, in the crude product as identified by TLC, LC-MS, or NMR.

  • Potential Causes & Solutions:

CauseScientific ExplanationRecommended Action
Insufficient Chlorinating Agent The reaction consumes POCl₃. Any moisture present will also react with it, reducing the amount available for the desired reaction.Increase the molar equivalents of POCl₃ relative to the starting material. A common range is 2-5 equivalents. Consider adding a co-chlorinating agent like phosphorus pentachloride (PCl₅) (0.5-1 eq) which can enhance the reactivity.[1][2]
Low Reaction Temperature The activation energy for the chlorination of the pyridone tautomer is not being met, leading to a sluggish reaction rate.Ensure the reaction mixture reaches and maintains a sufficiently high temperature, typically refluxing POCl₃ (around 105-110 °C).[2] For solvent-free reactions, temperatures of 140-160 °C might be necessary.[3]
Short Reaction Time The reaction may require more time to reach completion, especially at lower temperatures or with less reactive substrates.Monitor the reaction progress using TLC or LC-MS. If starting material is still present after the initially planned time, extend the reaction duration.
Presence of Moisture Water rapidly reacts with POCl₃ to form phosphoric acid and HCl, effectively quenching the reagent.Use oven-dried or flame-dried glassware. Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of 2-Hydroxy-4-phenylnicotinonitrile (Hydrolysis Product)
  • Symptom: The presence of the starting material in the final, worked-up product, even if the reaction appeared complete by in-process controls.

  • Potential Causes & Solutions:

CauseScientific ExplanationRecommended Action
Acidic Quench/Workup Quenching excess POCl₃ with water generates phosphoric acid and HCl, creating a highly acidic environment that can facilitate the hydrolysis of the 2-chloro product back to the 2-hydroxy starting material.Quench the reaction mixture by slowly adding it to a vigorously stirred slurry of crushed ice and a base like sodium bicarbonate or sodium carbonate. This neutralizes the acid as it forms.
Prolonged Exposure to Aqueous Conditions Even under neutral or slightly basic conditions, prolonged contact with water, especially at elevated temperatures, can lead to slow hydrolysis.Perform the aqueous workup and extractions as quickly as possible and at a low temperature (e.g., in an ice bath).
Problem 3: Presence of Unknown Impurities and Dark Coloration
  • Symptom: The appearance of multiple unexpected spots on a TLC plate or peaks in an LC-MS chromatogram, often accompanied by a dark, tarry crude product.

  • Potential Causes & Solutions:

CauseScientific ExplanationRecommended Action
Thermal Degradation At high temperatures, the starting materials or product can decompose, leading to complex mixtures of byproducts. Uncontrolled exotherms during reagent addition are a common cause.Add POCl₃ slowly to the reaction mixture, possibly with external cooling, to control the initial exotherm. Ensure the final reaction temperature does not significantly exceed what is necessary for the reaction.
Side Reactions from Vilsmeier-Haack Type Intermediates If the synthesis of the 2-hydroxy precursor involves reagents like DMF and POCl₃ (a Vilsmeier-Haack reaction), incomplete reaction or side reactions can introduce impurities that carry over.[4][5]Ensure the precursor synthesis goes to completion and the intermediate is purified before the chlorination step.
Dimerization/Polymerization Highly activated aromatic systems can sometimes undergo dimerization or polymerization under the harsh reaction conditions.The use of a non-polar solvent or running the reaction at a lower concentration might mitigate intermolecular side reactions.

Mechanistic Insights

A deeper understanding of the reaction mechanism can elucidate the origin of side products and inform troubleshooting strategies.

Main Reaction: Chlorination with POCl₃

The chlorination of 2-hydroxy-4-phenylnicotinonitrile, which exists in tautomeric equilibrium with its pyridone form, proceeds via a phosphoryl chloride intermediate.

G cluster_0 Activation of Hydroxypyridine cluster_1 Nucleophilic Substitution SM 2-Hydroxy-4-phenylnicotinonitrile Intermediate1 Pyridinium Salt SM->Intermediate1 + Base POCl3 POCl₃ Base Pyridine (Base) Intermediate2 O-Phosphorylated Intermediate Intermediate1->Intermediate2 + POCl₃ - Base·HCl Chloride Cl⁻ Product This compound Intermediate2->Product + Cl⁻ Byproduct PO₂Cl₂⁻ Product->Byproduct - PO₂Cl₂⁻

Caption: Mechanism of 2-hydroxypyridine chlorination with POCl₃.

The reaction is often facilitated by a base, such as pyridine or triethylamine.[6][7] The base deprotonates the hydroxypyridine, increasing its nucleophilicity. The resulting pyridone oxygen attacks the phosphorus atom of POCl₃, forming an O-phosphorylated intermediate. This transforms the hydroxyl group into an excellent leaving group. A chloride ion, either from POCl₃ or an added salt, then acts as a nucleophile, attacking the 2-position of the pyridine ring and displacing the phosphate group to yield the final product.[7]

Side Reaction Pathway: Hydrolysis

G Product This compound Intermediate Protonated Intermediate Product->Intermediate + H⁺ H2O H₂O H_plus H⁺ (catalyst) SM 2-Hydroxy-4-phenylnicotinonitrile Intermediate->SM + H₂O - HCl

Caption: Hydrolysis of this compound.

This is a simple nucleophilic aromatic substitution where water acts as the nucleophile. The reaction is often catalyzed by acid, which protonates the ring nitrogen, making the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack at the 2-position.

Analytical and Purification Protocols

Reaction Monitoring and Characterization

A robust analytical strategy is essential for troubleshooting and ensuring product quality.

TechniqueApplication
Thin Layer Chromatography (TLC) Rapidly monitor the disappearance of the starting material and the appearance of the product. A typical eluent system is 30-50% ethyl acetate in hexanes.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm the mass of the product and identify potential byproducts by their mass-to-charge ratio. This is invaluable for identifying unexpected side reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provide structural confirmation of the final product and identify impurities. Key expected shifts for the product and starting material are outlined below.

¹H-NMR Characterization (Illustrative, in CDCl₃):

  • 2-Hydroxy-4-phenylnicotinonitrile (Starting Material): Expect a broad singlet for the N-H/O-H proton (often >10 ppm), and distinct aromatic proton signals.

  • This compound (Product): The broad N-H/O-H signal will be absent. The aromatic protons on the pyridine ring will likely shift slightly downfield due to the electron-withdrawing effect of the chlorine atom compared to the hydroxyl group.

Step-by-Step Purification Protocol
  • Quench: After cooling the reaction to room temperature, slowly pour the reaction mixture into a vigorously stirred beaker containing a slurry of crushed ice and 2-3 equivalents of sodium bicarbonate.

  • Extraction: Once the quench is complete and the pH is neutral or slightly basic, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Wash: Combine the organic layers and wash sequentially with water and then brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization/Chromatography:

    • Recrystallization: Attempt to recrystallize the crude solid from a suitable solvent like ethanol, isopropanol, or an ethyl acetate/hexanes mixture.

    • Column Chromatography: If impurities persist, purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-4-phenylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

I. Understanding the Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively approached as a two-step process. The first step involves the synthesis of the precursor, 2-hydroxy-4-phenylnicotinonitrile, via a multi-component reaction. The subsequent step is the chlorination of this intermediate to yield the final product. Understanding the nuances of each step is critical for successful optimization.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination Benzaldehyde Benzaldehyde Reaction1 Multi-component Condensation Benzaldehyde->Reaction1 Cyanoacetamide Cyanoacetamide Cyanoacetamide->Reaction1 Base_Catalyst Base_Catalyst Base_Catalyst->Reaction1 2-Hydroxy-4-phenylnicotinonitrile 2-Hydroxy-4-phenylnicotinonitrile Reaction1->2-Hydroxy-4-phenylnicotinonitrile Reaction2 Chlorination 2-Hydroxy-4-phenylnicotinonitrile->Reaction2 Chlorinating_Agent POCl3 Chlorinating_Agent->Reaction2 This compound This compound Reaction2->this compound caption Figure 1: Two-step synthesis of this compound.

Caption: Figure 1: Two-step synthesis of this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Step 1: Synthesis of 2-Hydroxy-4-phenylnicotinonitrile

Q1: My yield of 2-hydroxy-4-phenylnicotinonitrile is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the multi-component synthesis of the hydroxypyridine precursor often stem from suboptimal reaction conditions or reactant quality. Here’s a breakdown of potential issues and solutions:

  • Causality: The reaction is a base-catalyzed condensation, and the choice of base and solvent is critical. An inappropriate base may not be strong enough to deprotonate the active methylene group of cyanoacetamide effectively, or it may lead to side reactions. The solvent plays a crucial role in reactant solubility and reaction temperature.

  • Troubleshooting:

    • Base Selection: While various bases can be used, piperidine or sodium ethoxide are often effective. The basicity needs to be sufficient to facilitate the initial Knoevenagel condensation between benzaldehyde and cyanoacetamide.

    • Solvent System: Ethanol is a common solvent for this reaction as it provides good solubility for the reactants and allows for refluxing at a suitable temperature. In some cases, a solvent-free approach with microwave irradiation can significantly improve yields and reduce reaction times.[1]

    • Reactant Purity: Ensure that your benzaldehyde is free of benzoic acid, which can neutralize the base catalyst. Use freshly distilled benzaldehyde if necessary. Cyanoacetamide should be of high purity.

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times or high temperatures can lead to product degradation or the formation of side products. A typical reflux in ethanol may take several hours.

Q2: I am observing the formation of a significant amount of a white, insoluble byproduct during the synthesis of the hydroxy precursor. What is it and how can I avoid it?

A2: The formation of a white, insoluble byproduct is often due to the self-condensation of cyanoacetamide or the formation of polymeric materials.

  • Causality: This is more likely to occur if the concentration of the base is too high or if the reaction temperature is not well-controlled. Localized high concentrations of the base can promote the self-reaction of cyanoacetamide before it has a chance to react with benzaldehyde.

  • Troubleshooting:

    • Controlled Addition of Base: Add the base catalyst slowly and with efficient stirring to avoid localized high concentrations.

    • Temperature Management: Maintain a consistent and appropriate reaction temperature. If refluxing, ensure a steady boil without overheating.

    • Order of Addition: Adding the base to a mixture of benzaldehyde and cyanoacetamide can sometimes mitigate this issue, as it ensures that both reactants are present when the catalyst is introduced.

Step 2: Chlorination of 2-Hydroxy-4-phenylnicotinonitrile

Q3: The chlorination of my 2-hydroxy-4-phenylnicotinonitrile with phosphorus oxychloride (POCl₃) is not going to completion, and I recover a significant amount of starting material. How can I drive the reaction forward?

A3: Incomplete chlorination is a common issue when converting hydroxypyridines to their chloro-derivatives. Several factors can influence the efficiency of this reaction.

  • Causality: The hydroxyl group of a 2-hydroxypyridine exists in tautomeric equilibrium with its 2-pyridone form.[2] The chlorination with POCl₃ proceeds on the pyridone tautomer. The reaction can be sluggish if the reaction temperature is too low or if the POCl₃ is not sufficiently activated.

  • Troubleshooting:

    • Temperature and Reaction Time: The chlorination of hydroxypyridines with POCl₃ often requires elevated temperatures, typically refluxing in neat POCl₃ or a high-boiling solvent.[3] Monitor the reaction by TLC until the starting material is consumed.

    • Use of Additives: The addition of a catalytic amount of a tertiary amine, such as pyridine or N,N-dimethylaniline, can accelerate the reaction. These bases can form a more reactive Vilsmeier-Haack type reagent with POCl₃. A solvent-free approach heating the substrate with an equimolar amount of POCl₃ and pyridine in a sealed reactor can be highly effective.[3][4]

    • Co-reagent: In some cases, the use of phosphorus pentachloride (PCl₅) in conjunction with POCl₃ can lead to a more potent chlorinating mixture.[5]

Q4: During the work-up of the chlorination reaction, my product seems to be hydrolyzing back to the starting material. How can I prevent this?

A4: The 2-chloro group on the pyridine ring is susceptible to nucleophilic substitution, including hydrolysis, especially under basic or prolonged aqueous conditions.

  • Causality: Quenching the reaction mixture, which contains excess POCl₃, with water is a highly exothermic process that generates hydrochloric acid and phosphoric acid. If the work-up is not performed carefully, the combination of heat and acidic conditions, followed by potential exposure to basic conditions during neutralization, can lead to the hydrolysis of the product.

  • Troubleshooting:

    • Careful Quenching: Always pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat effectively.[6]

    • Minimize Contact with Water: After quenching, extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) as quickly as possible.

    • Neutralization with a Weak Base: When neutralizing the acidic aqueous layer to remove any remaining acids, use a weak base like sodium bicarbonate rather than a strong base like sodium hydroxide. This minimizes the risk of base-catalyzed hydrolysis of the chloro-product.

    • Evaporation of Excess POCl₃: Before the aqueous work-up, it is often beneficial to remove the excess POCl₃ under reduced pressure.[6] This significantly reduces the exothermicity of the quenching step.

Q5: My final product, this compound, is difficult to purify. What are the common impurities and what purification methods are most effective?

A5: Purification challenges often arise from the presence of unreacted starting material, hydrolyzed product, and other chlorinated byproducts.

  • Causality: Over-chlorination or side reactions can lead to impurities that have similar polarities to the desired product, making separation by standard column chromatography difficult.

  • Troubleshooting:

    • Column Chromatography: Silica gel column chromatography is the most common purification method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from less polar impurities and more polar starting material.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be a highly effective method for obtaining a pure product.

    • Washing: A thorough wash of the organic extract with a dilute sodium bicarbonate solution and brine during the work-up can help remove acidic impurities and residual water-soluble byproducts.

III. Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis of 2-Hydroxy-4-phenylnicotinonitrile

Protocol1_Workflow Start Start Mix_Reactants Mix Benzaldehyde (1 eq), Cyanoacetamide (1 eq), and Ethanol in a flask. Start->Mix_Reactants Add_Catalyst Add Piperidine (0.1 eq) dropwise with stirring. Mix_Reactants->Add_Catalyst Reflux Reflux the mixture for 4-6 hours. Monitor by TLC. Add_Catalyst->Reflux Cool_and_Filter Cool to room temperature. Collect the precipitate by filtration. Reflux->Cool_and_Filter Wash_and_Dry Wash the solid with cold ethanol and dry under vacuum. Cool_and_Filter->Wash_and_Dry Product 2-Hydroxy-4-phenylnicotinonitrile Wash_and_Dry->Product End End Product->End Protocol2_Workflow Start Start Add_Reactants Add 2-Hydroxy-4-phenylnicotinonitrile (1 eq) to POCl3 (5-10 eq). Start->Add_Reactants Add_Base Add Pyridine (0.1 eq) catalytically. Add_Reactants->Add_Base Reflux Heat the mixture to reflux (100-110 °C) for 2-4 hours. Monitor by TLC. Add_Base->Reflux Remove_Excess_POCl3 Cool and remove excess POCl3 under reduced pressure. Reflux->Remove_Excess_POCl3 Quench Slowly pour the residue onto crushed ice with vigorous stirring. Remove_Excess_POCl3->Quench Extract_and_Wash Extract with an organic solvent (e.g., DCM). Wash with NaHCO3 solution and brine. Quench->Extract_and_Wash Dry_and_Concentrate Dry the organic layer over Na2SO4 and concentrate in vacuo. Extract_and_Wash->Dry_and_Concentrate Purify Purify by column chromatography (Hexane/Ethyl Acetate). Dry_and_Concentrate->Purify Product This compound Purify->Product End End Product->End

References

Technical Support Center: Purification of 2-Chloro-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2-Chloro-4-phenylnicotinonitrile. It is designed in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

I. Understanding the Impurity Profile

A robust purification strategy begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound involves the chlorination of 2-hydroxy-4-phenylnicotinonitrile using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] This reaction, while effective, can lead to several classes of impurities.

Q1: What are the most likely impurities I should expect in my crude this compound?

The impurity profile of your crude product will largely depend on the specific reaction conditions, but you can generally anticipate the following:

  • Unreacted Starting Material: The presence of 2-hydroxy-4-phenylnicotinonitrile is common, especially if the chlorination reaction did not go to completion.

  • Hydrolysis Products: this compound is susceptible to hydrolysis, which can be exacerbated by the presence of moisture during workup or storage. This can lead to the formation of 2-hydroxy-4-phenylnicotinonitrile or the corresponding amide, 2-chloro-4-phenylnicotinamide.

  • Reagent-Derived Impurities: The use of phosphorus oxychloride can introduce acidic phosphorus-based impurities, which are typically removed during the aqueous workup.

  • Side-Reaction Products: Over-chlorination or other side reactions can lead to the formation of various chlorinated byproducts.

  • Colored Impurities: Crude products from this type of reaction are often described as light-brown or dark-brown oils or solids, indicating the presence of colored impurities.[3]

II. Purification Strategies: A Multi-Step Approach

A combination of techniques is often necessary to achieve high purity. The following sections detail the most effective methods for purifying this compound.

A. Initial Purification: Acid-Base Extraction

Q2: My crude product is a dark, oily solid. What is the first purification step I should take?

An initial acid-base wash is highly recommended to remove acidic impurities and unreacted starting material. A procedure adapted from the purification of the related compound 2-chloronicotinonitrile is effective.[3]

Experimental Protocol: Caustic Wash

  • Suspend the crude this compound in a 5% aqueous sodium hydroxide (NaOH) solution.

  • Stir the mixture vigorously for 30-60 minutes at a controlled temperature (e.g., 15°C) to minimize hydrolysis of the product.[3]

  • Filter the solid by suction and wash with cold water until the filtrate is neutral.

  • Repeat the caustic wash if significant acidic impurities are suspected.

  • Dry the solid thoroughly under vacuum.

Causality: The basic wash deprotonates the acidic hydroxyl group of the unreacted 2-hydroxy-4-phenylnicotinonitrile, forming a water-soluble salt that is washed away. Acidic byproducts from the chlorinating reagent are also neutralized and removed.

B. Primary Purification: Recrystallization

Q3: How do I choose the right solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][5] For a polar, aromatic compound like this compound, a systematic approach to solvent selection is crucial.

Solvent Selection Guide

Solvent ClassExamplesSuitability for this compound
Alcohols Ethanol, Methanol, IsopropanolGood starting point due to the polarity of the nitrile and pyridine ring.
Esters Ethyl acetateOften a good choice for moderately polar compounds.
Ketones AcetoneCan be effective, but its low boiling point may be a drawback.
Aromatic Hydrocarbons TolueneMay be suitable, especially for removing less polar impurities.
Chlorinated Solvents Dichloromethane (DCM)The compound is likely to be very soluble, making it a poor choice for single-solvent recrystallization but potentially useful in a two-solvent system.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)The compound may have low solubility, making these good anti-solvents.
Hydrocarbons Hexanes, HeptaneThe compound is likely insoluble; these are excellent anti-solvents.

Experimental Protocol: Single-Solvent Recrystallization

  • In a flask, add a small amount of the chosen solvent to your crude, pre-purified solid.

  • Heat the mixture to the solvent's boiling point while stirring.

  • Add small portions of hot solvent until the solid just dissolves.

  • If colored impurities are present, cool the solution slightly, add a small amount of activated carbon, and then heat back to boiling for a few minutes.

  • Filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once at room temperature, cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Q4: I'm having trouble with recrystallization. What are some common issues and how can I solve them?

ProblemPotential Cause(s)Troubleshooting Steps
No crystals form upon cooling. - Too much solvent was used. [6] - The solution is supersaturated. [4][6]- Boil off some of the solvent to increase the concentration and allow to cool again. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound.
The compound "oils out" instead of crystallizing. - The solution is cooling too quickly. - The melting point of the compound is lower than the solvent's boiling point. - High levels of impurities are present. [6]- Allow the solution to cool more slowly. - Add a small amount of additional solvent, reheat to dissolve the oil, and then cool slowly. - Consider pre-purification by column chromatography if the material is very impure.
Low yield of purified crystals. - Too much solvent was used initially. - The compound is significantly soluble in the cold solvent. - Too much solvent was used for rinsing the crystals. [4]- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a minimal amount of ice-cold solvent for rinsing.
C. High-Purity Purification: Column Chromatography

Q5: When should I use column chromatography, and how do I select the right conditions?

Column chromatography is ideal when recrystallization fails to remove impurities with similar solubility profiles to the product, or when a very high degree of purity is required.[7][8]

Selecting the Mobile Phase

The choice of mobile phase (eluent) is critical for good separation. This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[7]

Experimental Protocol: TLC Analysis

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a series of solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Visualize the spots under UV light.

  • The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.2-0.3.[7]

Recommended Mobile Phase Systems to Test for this compound

Mobile Phase SystemPolarityComments
Hexanes / Ethyl Acetate Low to MediumA versatile system for a wide range of compounds. Start with a low ratio of ethyl acetate (e.g., 9:1 Hexanes:EtOAc) and increase the polarity.
Dichloromethane / Methanol Medium to HighEffective for more polar compounds. Use a small percentage of methanol initially (e.g., 99:1 DCM:MeOH).
Toluene / Ethyl Acetate Low to MediumAn alternative to hexanes for aromatic compounds.

Experimental Protocol: Flash Column Chromatography

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Add a layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Add another layer of sand on top of the sample.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

III. Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and the experimental workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound CausticWash Caustic Wash (5% NaOH) Crude->CausticWash Remove acidic impurities Recrystallization Recrystallization CausticWash->Recrystallization Primary purification ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography If impurities remain PureProduct Pure Product Recrystallization->PureProduct If purity is sufficient ColumnChromatography->PureProduct High purity isolation

Caption: Purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Cooling Cool Solution Start->Cooling CrystalsForm Crystals Form? Cooling->CrystalsForm CollectCrystals Collect Crystals CrystalsForm->CollectCrystals Yes NoCrystals No Crystals CrystalsForm->NoCrystals No OilingOut Oiling Out CrystalsForm->OilingOut Oil Forms TroubleshootNoCrystals Scratch Flask / Add Seed Crystal / Reduce Solvent NoCrystals->TroubleshootNoCrystals TroubleshootOiling Reheat / Add More Solvent / Cool Slowly OilingOut->TroubleshootOiling TroubleshootNoCrystals->Cooling TroubleshootOiling->Cooling

Caption: Troubleshooting guide for recrystallization.

IV. Frequently Asked Questions (FAQs)

Q6: Can I use a different chlorinating agent instead of POCl₃?

While other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) can be used, they may introduce different sets of impurities and require optimization of reaction and purification conditions.[9]

Q7: My purified product is still slightly colored. How can I remove the color?

If a caustic wash and recrystallization with activated carbon do not remove the color, a final purification by column chromatography is the most effective method. The colored impurities will likely have different polarities and can be separated on a silica gel column.

Q8: How can I confirm the purity of my final product?

The purity of your this compound should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopic Methods (NMR, LC-MS): ¹H NMR, ¹³C NMR, and LC-MS are essential for confirming the structure and identifying any remaining impurities. Vendor websites for this compound often provide access to reference spectra.[10]

Q9: What are the safety precautions I should take during purification?

  • Always work in a well-ventilated fume hood, especially when handling phosphorus oxychloride, chlorinated solvents, and other volatile organic compounds.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.[11]

  • Be cautious when heating flammable organic solvents.

V. References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from --INVALID-LINK--

  • Separation of Nicotinonitrile 1-oxide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from --INVALID-LINK--

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from --INVALID-LINK--

  • 2-chloronicotinonitrile. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from --INVALID-LINK--

  • Column chromatography. (2024, January 6). In Wikipedia. --INVALID-LINK--

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. --INVALID-LINK--

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from --INVALID-LINK--

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Components of column chromatography A mobile phase and delivery system... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--

  • El-Gazzar, A. B. A., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(7), 9889-9899. --INVALID-LINK--

  • El-Gazzar, A. B. A., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Retrieved from --INVALID-LINK--

  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from --INVALID-LINK--

  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from --INVALID-LINK--

  • Column Chromatography Theory. (n.d.). University of Toronto Scarborough, Chemistry Online. Retrieved from --INVALID-LINK--

  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 2-chloro-4-methyl-nicotinic acid synthesis. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • 163563-64-2|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--

  • Wang, M., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceutics, 14(12), 2605. --INVALID-LINK--

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2015). RSC Publishing. --INVALID-LINK--

  • Chlorination of 2-hydroxypydridines at 0.5 mole scale. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. Retrieved from --INVALID-LINK--

  • US4264773A - Preparation of 2-chloro-thioxanthone. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

References

Technical Support Center: Navigating the Scale-Up of 2-Chloro-4-phenylnicotinonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-Chloro-4-phenylnicotinonitrile. This resource is designed for researchers, chemists, and process development professionals to anticipate and overcome common challenges encountered when transitioning from laboratory-scale experiments to pilot and industrial-scale production. Our guidance is rooted in established chemical principles and extensive field experience to ensure the robustness and reproducibility of your synthetic processes.

Overview of Synthetic Strategies

The industrial production of this compound typically relies on a multi-step synthesis. A common and efficient approach involves the Thorpe-Ziegler reaction, a versatile method for the formation of a substituted pyridine ring. This pathway generally begins with the condensation of a β-ketoester or a related active methylene compound with an α,β-unsaturated nitrile, followed by cyclization and subsequent chlorination.

A plausible synthetic route is outlined below:

G A Phenylacetonitrile C Intermediate Enamine A->C Knoevenagel Condensation B Ethyl Acetoacetate B->C D 2-Hydroxy-4-phenyl-6-methylnicotinonitrile C->D Thorpe-Ziegler Cyclization E This compound D->E Chlorination (e.g., POCl3)

Caption: A representative synthetic pathway for this compound.

Troubleshooting Guide: From Lab Bench to Production Scale

This section addresses specific issues that may arise during the scale-up of this compound synthesis in a practical question-and-answer format.

Issue 1: Low Yield of this compound

Question: We are experiencing a significant drop in yield for the final chlorination step when scaling up the synthesis of this compound. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during the scale-up of chlorination is a common challenge, often attributed to issues with heat and mass transfer, as well as reagent stability and addition rates.[1]

Probable Causes & Solutions:

  • Inadequate Temperature Control: The chlorination of the pyridone precursor with reagents like phosphorus oxychloride (POCl₃) is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting the formation of undesirable byproducts and decomposition of the starting material.[1]

    • Solution: Employ a reactor with a high surface area-to-volume ratio and an efficient cooling system. Implement a controlled, slow addition of the chlorinating agent to maintain the optimal reaction temperature. Continuous monitoring with temperature probes is crucial.

  • Poor Mixing: Inadequate agitation in a large reactor can result in localized high concentrations of the chlorinating agent, leading to side reactions.[1]

    • Solution: Optimize the stirrer design and speed to ensure homogenous mixing throughout the reaction vessel. For viscous reaction mixtures, consider using an anchor or helical ribbon stirrer.

  • Reagent Decomposition: Phosphorus oxychloride can hydrolyze with trace amounts of water to form phosphoric acid and HCl, which can interfere with the reaction.

    • Solution: Ensure all reagents and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

Troubleshooting Workflow:

G A Low Yield in Chlorination Step B Monitor Internal Reaction Temperature A->B C Optimize Stirrer Speed and Design A->C D Ensure Anhydrous Conditions A->D E Controlled Reagent Addition A->E F Improved Yield B->F C->F D->F E->F

Caption: Decision tree for troubleshooting low chlorination yield.

Issue 2: Impurity Profile Changes on Scale-Up

Question: Upon scaling up, we are observing new and higher levels of impurities in our crude this compound. How can we identify and control these impurities?

Answer: The amplification of minor side reactions is a frequent consequence of scaling up.[1] Understanding the potential impurity formation pathways is key to developing effective control strategies.

Common Impurities and Their Origins:

ImpurityProbable OriginControl Strategy
Over-chlorinated species Excess chlorinating agent or prolonged reaction times at elevated temperatures.Stoichiometric control of the chlorinating agent and strict adherence to reaction time and temperature profiles.
Unreacted starting material Incomplete reaction due to poor mixing, insufficient reagent, or low temperature.Optimize reaction conditions (temperature, time) and ensure efficient mixing.
Hydrolysis products Presence of water in the reaction mixture, leading to the hydrolysis of the nitrile or the chloro substituent.Use anhydrous solvents and reagents, and maintain an inert atmosphere.
Dimerization byproducts Side reactions of reactive intermediates, particularly during the Thorpe-Ziegler cyclization.Optimize the base and solvent system for the cyclization step to favor the intramolecular reaction.

Experimental Protocol for Impurity Identification and Control:

  • Sample Analysis: Obtain representative samples from the scaled-up batch and analyze them using HPLC-MS and GC-MS to identify the molecular weights and fragmentation patterns of the impurities.

  • Forced Degradation Studies: Subject the starting materials and the final product to stress conditions (e.g., heat, acid, base, oxidant) to intentionally generate potential degradation products and aid in their identification.

  • Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the formation of impurities throughout the reaction. This will help pinpoint the exact step where they are generated.

  • Process Parameter Optimization: Based on the IPC data, systematically adjust reaction parameters (e.g., temperature, reagent stoichiometry, addition rate) to minimize the formation of the identified impurities.

Issue 3: Challenges in Product Isolation and Purification

Question: We are facing difficulties with the crystallization of this compound at a larger scale, resulting in poor crystal form and low purity. What can we do to improve this?

Answer: Crystallization is a critical unit operation that is highly sensitive to scale.[2] Factors such as cooling rate, agitation, and solvent selection play a crucial role in obtaining the desired crystal form and purity.

Key Considerations for Scale-Up Crystallization:

  • Solvent System: The choice of solvent is paramount. A good crystallization solvent should provide high solubility at elevated temperatures and low solubility at lower temperatures. The use of anti-solvents can also be beneficial.

  • Cooling Profile: A controlled and gradual cooling rate is essential to promote the growth of larger, more uniform crystals, which are easier to filter and wash. Rapid cooling often leads to the formation of fine particles that can trap impurities.

  • Seeding: Introducing a small amount of pure product crystals (seeding) at the appropriate temperature can induce crystallization and help control the crystal size distribution.

  • Agitation: The stirring rate should be sufficient to keep the crystals suspended but not so vigorous as to cause crystal breakage (secondary nucleation).

Recommended Crystallization Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol, toluene) at an elevated temperature.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Cool the solution slowly and in a controlled manner. A linear cooling profile is often a good starting point.

  • Seeding (Optional): If necessary, add a small amount of pure seed crystals once the solution becomes supersaturated.

  • Maturation: Hold the slurry at the final crystallization temperature for a period to allow for crystal growth and to ensure complete crystallization.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a cold solvent, and dry under vacuum at an appropriate temperature.

G A Crude Product Solution B Controlled Cooling A->B C Seeding B->C D Crystal Growth & Maturation B->D C->D E Filtration & Washing D->E F Pure Crystalline Product E->F

References

Technical Support Center: Chromatography of 2-Chloro-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-4-phenylnicotinonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing column chromatography for the purification of this and structurally related heterocyclic compounds. The unique chemical nature of this molecule—possessing a basic pyridine nitrogen, a polar nitrile group, and non-polar aromatic rings—presents specific challenges that require a nuanced approach to achieve high purity and yield. This guide provides field-proven insights and systematic troubleshooting strategies to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for Thin-Layer Chromatography (TLC) analysis of this compound?

A good starting point for TLC analysis is a mixture of a non-polar and a moderately polar solvent. We recommend beginning with a 30:70 mixture of Ethyl Acetate (EtOAc) in Hexanes. Based on the resulting Retention Factor (Rf), you can adjust the polarity. The ideal Rf for the target compound for column chromatography is between 0.2 and 0.35.

Q2: My compound is streaking or "tailing" on the TLC plate. What is the primary cause?

Tailing is a classic indicator of strong, undesirable interactions between your compound and the stationary phase. For this compound, the basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel. This causes a portion of the molecules to lag behind the main band, resulting in a streak. This issue is often exacerbated if the crude sample contains acidic or basic impurities.

Q3: How much silica gel should I use for my column (sample-to-stationary phase ratio)?

The required amount of silica gel depends on the difficulty of the separation. A general guideline is:

  • Easy Separation (ΔRf > 0.2): Use a 30:1 to 50:1 ratio of silica gel to crude sample mass (e.g., 30-50 g of silica for 1 g of sample).

  • Difficult Separation (ΔRf < 0.1): A ratio of 100:1 or even higher may be necessary.

Q4: Should I use wet or dry loading for this specific compound?

For this compound, dry loading is highly recommended .[1][2] This compound may have limited solubility in low-polarity mobile phases required to achieve good separation. Dissolving the crude material in a minimal amount of a strong solvent (like dichloromethane or acetone), adsorbing it onto a small amount of silica gel, and evaporating the solvent to a fine, free-flowing powder prevents precipitation at the top of the column and ensures a narrow, uniform starting band, which is critical for resolution.[2]

In-Depth Troubleshooting Guide

Problem 1: Poor or No Separation of Product from Impurities

Scenario: Your collected fractions are all mixed, containing both your product and closely running impurities, despite seeing separation on the TLC plate.

Potential Causes & Solutions:

  • Improper Solvent System: The polarity of the eluent may be too high, causing all compounds to elute together near the solvent front.

    • Solution: Re-optimize your solvent system with TLC. Decrease the proportion of the polar solvent (e.g., ethyl acetate) until the Rf of this compound is between 0.2-0.35. This increases the interaction with the silica and improves differential migration.

  • Column Overloading: Loading too much sample for the amount of silica used exceeds the column's capacity.

    • Solution: Reduce the sample load or increase the amount of silica gel to maintain at least a 50:1 silica-to-sample mass ratio for moderately difficult separations.

  • Poor Column Packing (Channeling): Air bubbles or non-uniform packing create channels where the solvent and sample flow through too quickly, bypassing proper interaction with the stationary phase.[3]

    • Solution: Always use the "slurry packing" method. Vigorously mix the silica gel with your initial, low-polarity eluent to form a homogenous slurry. Pour this into the column and allow it to settle with gentle tapping to ensure a uniform bed. The heat generated when a polar eluent first contacts dry silica can create thermal gradients and cracks, a problem that slurry packing avoids.[2]

  • On-Column Degradation: The compound may appear as two spots on TLC, but one could be a degradation product formed on the acidic silica surface. During the longer residence time of a column, this degradation continues, leading to mixed fractions.[4]

    • Solution: Perform a 2D TLC analysis to check for stability. Spot your compound on a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in the same solvent system again. If the compound is stable, you will see a single spot on the diagonal. Any spots appearing off-diagonal indicate degradation.[1] If instability is confirmed, proceed to the solutions for Problem 3.

Problem 2: Significant Peak Tailing and Broadening

Scenario: The product elutes over a large number of fractions, the peak shape is broad and asymmetrical (tailing), and the concentration is low in any single fraction.

Potential Causes & Solutions:

  • Strong Acid-Base Interaction: This is the most common cause for N-heterocyclic compounds like yours. The basic pyridine nitrogen binds strongly to acidic silanol groups.

    • Solution: Use a Mobile Phase Modifier. Add a small amount of a competitive base to your eluent to neutralize the active silica sites. Triethylamine (TEA) at 0.1-1% (v/v) is highly effective.[2] Alternatively, a solution of 1-2% methanol containing a trace of ammonia in dichloromethane can be used for more polar systems.[4] This simple addition will dramatically sharpen the peak shape and improve recovery.

  • Poor Sample Solubility & Loading Technique: If the sample was loaded in a solvent significantly stronger than the mobile phase, it can spread into a wide band before chromatography begins.

    • Solution: Implement Dry Loading. As mentioned in the FAQ, dry loading is the superior method here. By adsorbing the sample onto silica beforehand, you introduce it to the column as a solid, concentrated band, which is ideal for sharp peaks.[1][2]

Problem 3: Low or No Recovery of the Compound

Scenario: After running the column and eluting with increasingly polar solvents, you fail to recover a significant portion of your loaded material.

Potential Causes & Solutions:

  • Irreversible Adsorption or Decomposition: The compound may be chemically reacting with or binding irreversibly to the acidic silica gel.

    • Diagnostic Step: First, confirm instability using the 2D TLC method described in Problem 1.[4]

    • Solution 1: Deactivate the Silica. Before attempting more drastic measures, try running the column with a TEA-modified eluent (see Problem 2). This often prevents acid-catalyzed decomposition.

    • Solution 2: Change the Stationary Phase. If deactivation is insufficient, switch to a more inert stationary phase.

      • Neutral or Basic Alumina: Alumina is an excellent alternative for acid-sensitive compounds. Basic alumina is particularly well-suited for purifying basic compounds.

      • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating moderately polar compounds.[4]

  • Compound is Highly Polar: The compound may be "stuck" at the top of the column, requiring extremely high solvent polarity to elute.

    • Solution: If your compound doesn't move even in 100% ethyl acetate, a more polar mobile phase is needed. A gradient of methanol (0-10%) in dichloromethane is a powerful eluent system.[5] Be cautious, as methanol can sometimes cause silica to dissolve slightly, especially if the eluent becomes basic.

    • Alternative: Consider reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile). Polar compounds are less retained in this mode and often elute with better peak shapes.[6]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common chromatography issues for this compound.

Troubleshooting_Workflow Start Start Purification TLC Run TLC in EtOAc/Hexanes Start->TLC Check_Rf Is Rf between 0.2-0.35? TLC->Check_Rf Check_Shape Is the spot symmetrical? Check_Rf->Check_Shape Yes Adjust_Polarity Adjust Solvent Polarity Check_Rf->Adjust_Polarity No Add_Modifier Add 0.5% TEA to Eluent Run TLC again Check_Shape->Add_Modifier No (Tailing) Run_Column Pack Column (Slurry) Dry Load Sample Check_Shape->Run_Column Yes Adjust_Polarity->TLC Add_Modifier->Check_Shape Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions Problem Identify Problem Analyze_Fractions->Problem Poor_Sep Poor Separation Problem->Poor_Sep Mixed Fractions Tailing Peak Tailing Problem->Tailing Broad Peaks No_Recovery Low / No Recovery Problem->No_Recovery Missing Mass Success Pure Product Obtained Problem->Success Good Separation & Yield Solve_Poor_Sep Reduce Load Check Packing Re-optimize Solvent Poor_Sep->Solve_Poor_Sep Solve_Tailing Ensure TEA is in Mobile Phase Tailing->Solve_Tailing Solve_No_Recovery Check Stability (2D TLC) Switch to Alumina or Reverse Phase No_Recovery->Solve_No_Recovery Solve_Poor_Sep->Run_Column Solve_Tailing->Run_Column Solve_No_Recovery->Start

Caption: A flowchart for troubleshooting column chromatography of this compound.

Standard Protocol: Flash Chromatography of this compound

This protocol assumes a 1.0 g scale of crude material. Adjust volumes and column size accordingly.

1. Materials & Setup:

  • Crude this compound (1.0 g)

  • Silica Gel (60 Å, 230-400 mesh), ~50 g

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA)

  • Glass chromatography column (e.g., 40 mm diameter)

  • TLC plates, developing chamber, UV lamp

  • Fraction collection tubes

2. Solvent System Optimization (TLC):

  • Prepare eluent systems of varying polarity (e.g., 10%, 20%, 30% EtOAc in Hexanes), each containing 0.5% TEA (v/v).

  • Spot the crude material on a TLC plate and develop it in the prepared eluents.

  • Identify the solvent system that provides an Rf value of ~0.2-0.3 for the product and gives the best separation from impurities. Let's assume 20% EtOAc/Hexanes + 0.5% TEA is optimal.

3. Dry Loading Preparation:

  • Dissolve the 1.0 g of crude product in a minimal volume of DCM (~5-10 mL) in a round-bottom flask.

  • Add ~5 g of silica gel to the flask.

  • Gently swirl the flask to create a slurry, ensuring the material is fully adsorbed.

  • Remove the solvent under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained.[1]

4. Column Packing:

  • Prepare the running eluent: 20% EtOAc in Hexanes + 0.5% TEA.

  • In a beaker, mix ~45 g of silica gel with ~150 mL of the eluent to form a uniform slurry.

  • With the stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column sides to ensure an even, compact bed free of air bubbles.

  • Add a thin layer (~0.5 cm) of sand on top of the silica bed to protect the surface.[1]

5. Running the Column:

  • Drain the solvent until it is just level with the sand.

  • Carefully add the dry-loaded sample powder to the top of the column, forming a flat, even layer.

  • Gently add another thin layer of sand on top of the sample.

  • Carefully add the eluent, opening the stopcock to begin elution. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~2 inches/minute).

  • Crucially, never let the solvent level drop below the top of the silica bed. [1]

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound.

References

Preventing byproduct formation in nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for nicotinonitrile synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing your synthetic routes and minimizing byproduct formation. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to ensure scientific integrity and provide actionable insights.

Introduction to Nicotinonitrile Synthesis

Nicotinonitrile, or 3-cyanopyridine, is a critical building block in the pharmaceutical and agrochemical industries.[1][2] It serves as a precursor for the synthesis of niacin (Vitamin B3) and other valuable compounds.[2] The most common industrial synthesis involves the vapor-phase ammoxidation of 3-methylpyridine (3-picoline).[1][2][3] While effective, this method and others can be prone to the formation of undesirable byproducts, impacting yield and purity.

This guide will focus on troubleshooting common issues encountered during nicotinonitrile synthesis, with a primary focus on minimizing byproduct formation in the ammoxidation of 3-methylpyridine.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts in the ammoxidation of 3-methylpyridine, and what causes their formation?

A1: The ammoxidation of 3-methylpyridine is a partial oxidation process, and if not carefully controlled, can lead to several byproducts.[3]

  • Pyridine: This is often formed through the demethylation of the starting material, 3-methylpyridine. This can occur at high temperatures or due to catalyst properties.

  • Carbon Oxides (CO and CO₂): These are products of complete oxidation (combustion) of the organic feedstock. Their formation is favored by excessive temperatures, high oxygen concentrations, or highly active oxidation catalysts.

  • Hydrogen Cyanide (HCN): This toxic byproduct can be formed, particularly in processes involving ammonia and a carbon source at high temperatures.[3]

  • Tars and Polymeric Materials: These complex, high-molecular-weight substances can form through various side reactions, leading to catalyst deactivation and fouling of the reactor.

Troubleshooting Flowchart for Byproduct Formation:

Caption: Troubleshooting logic for common byproducts.

Q2: How can I optimize reaction conditions to maximize nicotinonitrile yield and minimize byproducts?

A2: Optimization is key to a successful synthesis. Here are the critical parameters to consider:

  • Temperature: This is a crucial factor. While higher temperatures can increase the reaction rate, they also promote the formation of combustion byproducts (CO, CO₂) and pyridine. The optimal temperature range for ammoxidation is typically between 280-500°C, depending on the catalyst used.[4]

  • Catalyst: Vanadium and molybdenum oxides are common catalysts for ammoxidation.[3] The choice of catalyst and its support (e.g., TiO₂, ZrO₂, SbO₃) can significantly influence selectivity and conversion rates.[4] For instance, a vanadium-titanium-antimony catalyst system has been shown to achieve high conversion with good nitrile yield.[4]

  • Reactant Ratios:

    • Ammonia to 3-Picoline: An excess of ammonia is generally used to favor nitrile formation and suppress the formation of other byproducts.

    • Oxygen to 3-Picoline: The oxygen concentration must be carefully controlled to ensure partial oxidation to the nitrile without leading to complete combustion.

  • Contact Time: The residence time of the reactants in the catalyst bed needs to be optimized. Too short a time will result in low conversion, while too long a time may lead to byproduct formation.

Table 1: General Guidelines for Optimizing Ammoxidation Conditions

ParameterGeneral RangeEffect of IncreasingPotential Issues of Excess
Temperature 280 - 500 °CIncreased conversionIncreased COx, pyridine, and tar formation
Catalyst V₂O₅, MoO₃ basedVaries by compositionSintering, deactivation
NH₃:Picoline Ratio > 3:1 (molar)Increased nitrile selectivityUnreacted ammonia in effluent
O₂:Picoline Ratio Stoichiometric to slight excessIncreased conversionIncreased COx formation, safety hazards
Contact Time Catalyst dependentIncreased conversionIncreased byproduct formation
Q3: My nicotinonitrile product is impure after the initial synthesis. What are the recommended purification methods?

A3: Purification is essential to obtain high-purity nicotinonitrile. Common methods include:

  • Distillation: Nicotinonitrile has a boiling point of 205-208°C.[5] Distillation is an effective method for separating it from lower-boiling impurities like pyridine and higher-boiling tars. An air condenser is often recommended.[5]

  • Crystallization: Nicotinonitrile is a solid at room temperature with a melting point of 50-51°C.[5] Crystallization from a suitable solvent can be a highly effective purification technique.

  • Solvent Extraction: Unreacted starting materials and some byproducts can be removed by extraction with an appropriate solvent. For instance, ether can be used to rinse the product from the condenser and other apparatus.[5]

  • Chromatography: For very high purity requirements, column chromatography can be employed.

Experimental Protocol: Purification by Distillation

  • Apparatus Setup: Assemble a distillation apparatus using a round-bottom flask, a condenser (an air condenser is suitable for the boiling point of nicotinonitrile), and a receiving flask.[5] To prevent clogging by solid nicotinonitrile, ensure the condenser end is not constricted.[5]

  • Crude Product Transfer: Transfer the crude nicotinonitrile to the distillation flask. If the crude product is a solid, it can be rinsed from the reaction vessel with a solvent like ether or acetone. If a solvent is used, it should be removed by distillation under reduced pressure before proceeding.[5]

  • Distillation: Heat the flask to melt the nicotinonitrile and then increase the heat to bring it to a boil.[5] Collect the fraction that distills at 205-208°C.[5]

  • Product Collection: The purified nicotinonitrile will solidify in the receiving flask upon cooling.

Q4: Are there alternative synthesis routes to nicotinonitrile that might avoid the byproducts of ammoxidation?

A4: Yes, several other methods for synthesizing nicotinonitrile have been reported, each with its own set of advantages and potential byproducts.

  • Dehydration of Nicotinamide: This is a common laboratory-scale synthesis. Nicotinamide is heated with a dehydrating agent like phosphorus pentoxide (P₂O₅) to yield nicotinonitrile.[5] The main challenge with this method is the handling of the highly reactive and corrosive P₂O₅ and the removal of the resulting phosphoric acids.

  • From Nicotinic Acid: Nicotinonitrile can be prepared from nicotinic acid by heating it with ammonium acetate and acetic acid, or with ammonia in the presence of a dehydrating catalyst.[5]

  • From 3-Bromopyridine: Reaction of 3-bromopyridine with cuprous cyanide is another established method.[5] The disposal of copper-containing waste is a consideration for this route.

Diagram of Alternative Synthetic Routes:

Alternative_Routes 3-Methylpyridine 3-Methylpyridine Nicotinonitrile Nicotinonitrile 3-Methylpyridine->Nicotinonitrile Ammoxidation Nicotinamide Nicotinamide Nicotinamide->Nicotinonitrile Dehydration (P2O5) Nicotinic Acid Nicotinic Acid Nicotinic Acid->Nicotinonitrile w/ NH3, catalyst 3-Bromopyridine 3-Bromopyridine 3-Bromopyridine->Nicotinonitrile w/ CuCN

Caption: Major synthetic pathways to nicotinonitrile.

Safety Considerations
  • 3-Methylpyridine: This compound is flammable, toxic, and corrosive.[1] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ammonia: Ammonia is a corrosive and toxic gas. Use it in a well-ventilated area and have appropriate safety measures in place.

  • Hydrogen Cyanide: As a potential byproduct, be aware of its high toxicity. Ensure the reaction is conducted in a closed system or with adequate ventilation and have a cyanide poisoning antidote kit available if necessary.

  • Phosphorus Pentoxide: This is a highly corrosive and reactive substance. Handle it with extreme care in a dry environment, as it reacts violently with water.

Always consult the Safety Data Sheet (SDS) for all chemicals used in your synthesis and perform a thorough risk assessment before starting any experiment.

References

Stability of 2-Chloro-4-phenylnicotinonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-4-phenylnicotinonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information on the stability of this compound under various experimental conditions. It is designed to assist researchers in anticipating potential challenges, troubleshooting unexpected results, and ensuring the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry environment at 2-8°C.[1][2] Following these storage conditions will minimize degradation and preserve the purity of the material.

Q2: What are the known physical and chemical properties of this compound?

A2: this compound has a molecular formula of C12H7ClN2 and a molecular weight of 214.65 g/mol .[3] Its melting point is reported to be in the range of 125-128°C.[3]

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: Although specific degradation pathways for this compound are not extensively documented in the public domain, analogous chlorinated and nitrated aromatic compounds can undergo degradation through various mechanisms. These can include hydrolysis of the nitrile group, nucleophilic substitution of the chlorine atom, and oxidative degradation of the aromatic rings.[6][7][8][9][10] The exact degradation products will depend on the specific stress conditions applied (e.g., pH, temperature, presence of oxidizing agents).

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Appearance of unexpected peaks in my HPLC chromatogram during analysis.

  • Possible Cause 1: Degradation due to acidic or basic conditions.

    • Explanation: The nicotinonitrile ring system or the nitrile group may be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of new compounds.

    • Troubleshooting Steps:

      • Verify Mobile Phase pH: Ensure the pH of your HPLC mobile phase is within a neutral or near-neutral range if the compound is found to be sensitive to acid or base.

      • Sample Preparation: Avoid prolonged exposure of the sample to strongly acidic or basic solutions during preparation. If the experimental protocol requires such conditions, minimize the exposure time and temperature.

      • Forced Degradation Study: To confirm this as the cause, perform a forced degradation study by intentionally exposing the compound to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH) and analyzing the resulting mixture by HPLC-MS to identify the degradation products.[11]

  • Possible Cause 2: Thermal degradation.

    • Explanation: High temperatures during sample processing, storage, or analysis (e.g., in the GC injector) can lead to the decomposition of the molecule.

    • Troubleshooting Steps:

      • Review Storage Conditions: Confirm that the compound has been stored at the recommended 2-8°C.[1][2]

      • Control Experimental Temperature: Minimize exposure to high temperatures during your experiment. If heating is necessary, use the lowest effective temperature and shortest possible duration.

      • Analytical Method: If using gas chromatography (GC), consider lowering the injector temperature or using a less thermally aggressive analytical technique like HPLC.

  • Possible Cause 3: Oxidative degradation.

    • Explanation: The presence of oxidizing agents in your reagents or exposure to air and light over extended periods can lead to oxidation of the molecule.

    • Troubleshooting Steps:

      • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from peroxides or other oxidizing impurities.

      • Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider handling it under an inert atmosphere (e.g., nitrogen or argon).

      • Forced Oxidation Study: Conduct a controlled experiment by exposing the compound to an oxidizing agent (e.g., hydrogen peroxide) to identify potential oxidative degradation products.

Issue 2: Inconsistent results or loss of compound during an experiment.

  • Possible Cause: Adsorption to surfaces.

    • Explanation: Aromatic and heterocyclic compounds can sometimes adsorb to glass or plastic surfaces, leading to a perceived loss of material.

    • Troubleshooting Steps:

      • Silanize Glassware: Pre-treating glassware with a silanizing agent can reduce active sites and minimize adsorption.

      • Use Low-Adsorption Vials: For quantitative analysis, consider using low-adsorption autosampler vials.

      • Solvent Rinses: After transferring solutions, rinse the original container with a small amount of solvent to recover any adsorbed material.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and understand the degradation pathways of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a UV detector and a mass spectrometer (LC-MS)

  • Photostability chamber (ICH Q1B compliant)[4][5]

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, place a solution of the compound (in a suitable solvent) in the oven under the same conditions.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4] A dark control should be kept under the same conditions but protected from light.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating LC-MS method. Chromatographic techniques are essential for separating, identifying, and quantifying degradation products.[12]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Use the mass spectrometry data to propose structures for the major degradation products.[11][13]

Data Summary Table:

Stress Condition% Degradation (Example)Number of Degradants (Example)Major Degradant m/z (Example)
1 N HCl, 60°C, 24h15%2233.05
1 N NaOH, 60°C, 24h45%3196.07
3% H2O2, RT, 24h8%1230.04
105°C (solid), 24h<1%0N/A
Photolytic (ICH Q1B)5%1213.06

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Visualizations

Degradation Pathway Hypothesis:

G parent This compound acid Acid Hydrolysis (e.g., HCl) parent->acid Hydrolysis of Nitrile base Base Hydrolysis (e.g., NaOH) parent->base Hydrolysis of Nitrile & Substitution of Cl oxidation Oxidation (e.g., H2O2) parent->oxidation Epoxidation/Hydroxylation acid_prod 2-Chloro-4-phenylnicotinamide acid->acid_prod base_prod1 2-Hydroxy-4-phenylnicotinonitrile base->base_prod1 base_prod2 2-Hydroxy-4-phenylnicotinamide base->base_prod2 ox_prod N-oxide or Ring Hydroxylated Species oxidation->ox_prod

A hypothetical degradation pathway for this compound.

Forced Degradation Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (1N HCl, 60°C) start->acid base Basic (1N NaOH, 60°C) start->base oxidative Oxidative (3% H2O2, RT) start->oxidative thermal Thermal (105°C) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize/Dilute acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize lcms LC-MS Analysis neutralize->lcms data Data Evaluation lcms->data

Workflow for the forced degradation study of this compound.

References

Technical Support Center: Analytical Characterization of 2-Chloro-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Welcome to the technical support guide for the analytical characterization of 2-Chloro-4-phenylnicotinonitrile (CAS 163563-64-2). This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this molecule. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of this compound.

Q1: What are the fundamental physicochemical properties of this compound that influence analytical method development?

A1: Understanding the basic properties is the cornerstone of method development. Key characteristics are:

PropertyValue / ObservationAnalytical Implication
Molecular Formula C₁₂H₇ClN₂[1]Guides mass spectrometry analysis for identifying the molecular ion peak.
Molecular Weight 214.65 g/mol [1]Essential for mass spectrometry and for preparing solutions of known molarity.
Melting Point 125-128°C[1]Suggests the compound is a solid at room temperature and has moderate thermal stability, making it potentially suitable for GC analysis with careful temperature programming.
Polarity Moderately non-polarThe presence of the phenyl ring and chlorine atom contributes to its non-polar character, while the nitrile and pyridine nitrogen add some polarity. This dual nature makes it ideal for reversed-phase HPLC.
Solubility Predicted to have low aqueous solubility but good solubility in organic solvents like acetonitrile, methanol, and dichloromethane.Dictates the choice of solvents for sample preparation and mobile phases in HPLC.[2] Direct injection of aqueous solutions is not advisable without organic modifiers.
UV Absorbance Expected to have strong UV absorbance due to the conjugated aromatic system (phenyl and pyridine rings).UV detection is a highly suitable and sensitive method for HPLC analysis.[3]
Q2: What are the primary recommended analytical techniques for purity and identity confirmation?

A2: A multi-technique approach is essential for unambiguous characterization.

  • High-Performance Liquid Chromatography (HPLC): The workhorse technique for purity assessment and quantification due to its high resolution for separating the main component from potential impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities. Its thermal nature requires careful method development to avoid degradation of the analyte.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for definitive structural elucidation and confirmation. Both ¹H and ¹³C NMR are necessary to confirm the molecular structure, including the substitution pattern on the aromatic rings.[6]

  • Mass Spectrometry (MS): Coupled with either LC or GC, MS provides molecular weight confirmation and fragmentation patterns that are crucial for identifying unknown impurities.[7]

Q3: What are the likely impurities I should be looking for?

A3: Impurities often originate from the synthetic route. Common synthetic pathways may introduce the following:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Regioisomers: Isomers with different substitution patterns formed during the synthesis, which can be challenging to separate and identify.[8]

  • By-products of Chlorination: Synthesis often involves chlorinating agents like phosphorus oxychloride.[9] Incomplete or side reactions can lead to oxygenated or hydrolyzed by-products.

  • Solvent Residues: Residual solvents from purification steps.

Q4: How should I prepare a sample of this compound for analysis?

A4: Proper sample preparation is critical to avoid issues like poor solubility and peak shape.

  • Solvent Selection: Use a solvent in which the analyte is freely soluble and that is compatible with the analytical technique. For HPLC, a 50:50 mixture of acetonitrile and water is often a good starting point for the diluent. For GC-MS, choose a volatile solvent like dichloromethane or methanol.

  • Concentration: For purity analysis by HPLC, a concentration of approximately 0.5 to 1.0 mg/mL is typical. For impurity profiling, a higher concentration may be needed, but always check for solubility limits. For GC-MS, concentrations are typically lower, in the µg/mL range.[5]

  • Filtration: Always filter the sample solution through a 0.22 or 0.45 µm syringe filter (PTFE or other compatible material) before injection into an HPLC system to prevent clogging of the column and tubing.

Section 2: Troubleshooting and Advanced Guidance

This section provides solutions to specific problems you may encounter during your experiments.

HPLC Analysis Troubleshooting

HPLC_Troubleshooting

Problem: My peak for this compound is tailing significantly.
  • Expert Analysis: Peak tailing for a molecule like this is often caused by secondary interactions between the basic nitrogen of the pyridine ring and acidic, un-capped silanol groups on the surface of the silica-based HPLC column packing.[10] This interaction slows down a fraction of the analyte molecules, causing them to elute later and create a "tail".

  • Solution Pathway:

    • Modify the Mobile Phase: The most effective first step is to suppress the silanol activity. Add a small amount of an acidic modifier to your aqueous mobile phase, such as 0.1% formic acid or 0.1% phosphoric acid. The protons in the acid will associate with the silanol groups, effectively "masking" them from the analyte.[10]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Prepare a dilution series (e.g., 50%, 25%, 10% of the original concentration) and inject them. If the peak shape improves at lower concentrations, you are overloading the column.

    • Evaluate Your Column Choice: If tailing persists, consider using a column specifically designed for good peak shape with basic compounds. Look for columns that are "base-deactivated" or have high "end-capping". A modern C18 column is generally a good choice.[4]

Problem: I am seeing inconsistent retention times run-to-run.
  • Expert Analysis: Retention time stability is directly linked to the consistency of the mobile phase composition and the column temperature. Even small variations can cause drift, especially in gradient methods.

  • Solution Pathway:

    • Ensure Proper Mobile Phase Preparation: Always pre-mix mobile phase components and degas them thoroughly using sonication or vacuum degassing. If you are using an online mixer, ensure it is functioning correctly and allow sufficient time for the gradient to equilibrate before the first injection.

    • Use a Column Thermostat: The viscosity of the mobile phase, and therefore the chromatography, is temperature-dependent. A column oven set to a stable temperature (e.g., 30 °C) is crucial for reproducible chromatography.[3]

    • Check for Leaks: A small leak in the pump, injector, or fittings can cause pressure fluctuations and lead to retention time shifts. Systematically check all connections.[11]

GC-MS Analysis Troubleshooting
Problem: I am getting a broad, tailing peak, or I suspect the compound is degrading.
  • Expert Analysis: this compound contains functional groups that can be susceptible to thermal degradation or active site interactions within the GC system. The inlet liner is a common source of problems.[11] Active sites (exposed glass or metal) can cause irreversible adsorption or catalytic breakdown.

  • Solution Pathway:

    • Use an Inert Inlet Liner: The first and most critical step is to use a deactivated (silanized) inlet liner. A splitless liner with glass wool is a common choice, but ensure the glass wool is also deactivated.

    • Optimize Inlet Temperature: While a high temperature is needed for volatilization, excessive heat can cause degradation. Start with a lower inlet temperature (e.g., 250 °C) and gradually increase it only if you observe poor peak shape indicative of slow volatilization.

    • Check for Column Bleed: If the baseline is rising or noisy, it could be due to column bleed, which can be exacerbated by oxygen contamination. Ensure you have an oxygen trap installed on your carrier gas line and check for leaks.[11]

Problem: I suspect I have regioisomers, but they co-elute and have nearly identical mass spectra.
  • Expert Analysis: Differentiating regioisomers is a classic analytical challenge because they have the same molecular weight and often produce very similar fragmentation patterns under standard Electron Ionization (EI).[8][12]

  • Solution Pathway:

    • Chromatographic Optimization: Do not rely on MS alone. The primary goal should be to achieve baseline separation.

      • Use a High-Resolution Capillary Column: A column with a 5% phenyl polysiloxane phase (e.g., DB-5ms or equivalent) is a good starting point as it offers selectivity based on small differences in polarity and boiling point.[12]

      • Slow Down the Oven Ramp: A slower temperature ramp rate (e.g., 5-10 °C/min) will increase the time the analytes spend interacting with the stationary phase, improving the chances of separation.

    • Advanced MS Techniques: If chromatographic separation is impossible, tandem mass spectrometry (MS/MS or MSⁿ) can be used. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), you can often generate unique fragment ions or different abundance ratios that allow for differentiation.[8][12] Chemical Ionization (CI) is a softer ionization technique that can also provide different fragmentation patterns that may be more diagnostic.[12]

Section 3: Validated Experimental Protocols

These protocols provide a robust starting point for your method development.

Protocol 1: HPLC-UV Method for Purity Assessment

HPLC_Workflow

  • Objective: To determine the purity of this compound and quantify impurities by area percent.

  • Instrumentation & Consumables:

    • HPLC System: Quaternary pump, autosampler, column oven, UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.[3]

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.[4]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 95
      20.0 95
      20.1 40

      | 25.0 | 40 |

  • Procedure:

    • Prepare the sample as described in FAQ Q4 at a concentration of ~1 mg/mL.

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    • Inject the sample and acquire the chromatogram for 25 minutes.

    • Integrate all peaks and calculate the purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Self-Validation Check: The retention time should be highly reproducible (RSD < 0.5%). The peak shape should be symmetrical (tailing factor between 0.9 and 1.5).

Protocol 2: GC-MS Method for Impurity Identification
  • Objective: To identify volatile and semi-volatile impurities, including potential isomers.

  • Instrumentation & Consumables:

    • GC-MS System: Gas chromatograph with a mass selective detector.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Liner: Deactivated, splitless glass liner.

  • Method Parameters:

    • Inlet Temperature: 260 °C.

    • Injection Mode: Splitless, 1 µL injection.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes.[12]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: 40 - 450 m/z.

  • Procedure:

    • Prepare the sample at ~100 µg/mL in dichloromethane.

    • Inject the sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the main peak to confirm the molecular ion (m/z 214).

    • Analyze the mass spectra of any impurity peaks and search against a spectral library (e.g., NIST, Wiley) for tentative identification.[13]

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-Chloro-4-phenylnicotinonitrile: An In-depth X-ray Crystallographic and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides a comprehensive technical overview of the characterization of 2-Chloro-4-phenylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. Our focus will be on the gold-standard technique of single-crystal X-ray crystallography, while also providing a comparative analysis with other powerful spectroscopic methods.

The Significance of Structural Characterization in Drug Discovery

Substituted nicotinonitriles are a class of compounds frequently explored in medicinal chemistry due to their diverse biological activities. The introduction of a chloro-substituent and a phenyl group, as in this compound, can significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. An unambiguous understanding of the spatial arrangement of these functional groups is therefore not just an academic exercise but a critical step in the drug discovery pipeline.

Synthesis and Preparation of High-Quality Single Crystals

The journey to structural elucidation begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for related nicotinonitrile derivatives.[1][2] A common approach involves a multi-component reaction, which offers the advantage of building molecular complexity in a single step.

Experimental Protocol: Synthesis of this compound (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 eq), malononitrile (1.0 eq), and acetophenone (1.0 eq) in ethanol.

  • Catalyst Addition: To this mixture, add a catalytic amount of a base, such as piperidine or sodium hydroxide, to facilitate the condensation reactions.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Intermediate Formation: This initial step is expected to form a 2-amino-4,6-diphenylnicotinonitrile intermediate.

  • Chlorination: The intermediate is then isolated and subjected to a chlorination reaction. A common method for the synthesis of 2-chloropyridines from the corresponding pyridones (which can be formed from the aminonicotinonitrile) involves treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully poured into ice water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The crystal must be of sufficient size and quality, free from significant defects.[3]

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a dichloromethane/hexane system) at an elevated temperature.

  • Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This is the simplest method for crystal growth.

  • Vapor Diffusion: Alternatively, place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

The Definitive Structure: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a molecule.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, from that, infer the precise positions of atoms in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data for a similar compound, 2-amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile, was collected at 293 K using Mo Kα radiation.[7]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².

Interpreting the Crystallographic Data

The output of an X-ray diffraction experiment is a wealth of information that defines the molecule's structure and its arrangement in the solid state.

Crystallographic Parameter Significance Example Data for a Related Nicotinonitrile Derivative[7]
Crystal System The basic geometric framework of the crystal lattice.Triclinic
Space Group The symmetry elements present in the crystal.P-1
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths of the sides and the angles between the axes of the unit cell.a = 9.5020 (19) Å, b = 10.054 (2) Å, c = 10.735 (2) Å, α = 72.78 (3)°, β = 89.17 (3)°, γ = 74.81 (3)°
Volume (V) The volume of the unit cell.943.1 (3) ų
Z The number of molecules in the unit cell.2
Calculated Density (Dx) The theoretical density of the crystal.Varies with molecular weight and cell volume.
R-factor (R1) and wR2 Indicators of the quality of the refinement and the agreement between the experimental and calculated structure factors.Lower values indicate a better fit.

From this data, one can determine precise bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation. For this compound, this would definitively establish the relative orientation of the phenyl group and the chloro- and cyano-substituents on the pyridine ring.

Visualizing the Experimental Workflow

The process from a synthesized compound to a refined crystal structure can be visualized as a linear workflow.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction Synthesis Chemical Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->CrystalGrowth DataCollection Data Collection (X-ray Diffractometer) CrystalGrowth->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Structural Model

Experimental workflow for X-ray crystallography.

Comparative Analysis with Alternative Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are essential for characterizing the compound in solution and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[8]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the phenyl ring and the pyridine ring.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the molecular connectivity.

Causality in Experimental Choice: NMR is chosen to confirm that the synthesized molecule has the correct connectivity of atoms and to provide a fingerprint of the molecule in solution, which can be different from its conformation in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.[9][10]

  • High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula of the compound with high accuracy.

  • Isotope Pattern: The presence of a chlorine atom in this compound would be clearly indicated by the characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[10]

Causality in Experimental Choice: MS is employed to confirm the molecular weight of the synthesized compound and to provide evidence for the presence of specific elements like chlorine through isotopic patterns.

A Triad of Structural Analysis

The relationship between these key analytical techniques can be visualized as a complementary triad, each providing a unique piece of the structural puzzle.

G XRD X-ray Crystallography NMR NMR Spectroscopy XRD->NMR Confirms connectivity in solution MS Mass Spectrometry XRD->MS Confirms molecular formula NMR->XRD Provides initial structural hypothesis NMR->MS Complementary structural data MS->XRD Confirms elemental composition MS->NMR Confirms molecular weight

Interrelation of key characterization techniques.

Conclusion

The definitive characterization of this compound, like any novel compound in a drug discovery program, relies on a synergistic approach of multiple analytical techniques. While NMR and mass spectrometry are indispensable for confirming the molecular formula and atomic connectivity, single-crystal X-ray crystallography remains the unparalleled gold standard for providing a precise and unambiguous three-dimensional structure. The detailed atomic coordinates, bond lengths, and angles obtained from X-ray analysis are invaluable for understanding intermolecular interactions, predicting binding modes to biological targets, and guiding further synthetic efforts in the quest for more potent and selective therapeutic agents.

References

A Comparative Guide to the Synthesis of 2-Chloro-4-phenylnicotinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic synthesis of heterocyclic scaffolds is of paramount importance. Among these, 2-Chloro-4-phenylnicotinonitrile stands as a valuable intermediate, its structure poised for diverse functionalization. This guide provides an in-depth, comparative analysis of two principal synthetic routes to this target molecule, offering not just procedural steps, but the underlying chemical logic and field-proven insights to aid researchers in their experimental design.

Introduction to this compound

This compound is a substituted pyridine derivative characterized by a nitrile group at the 3-position, a phenyl group at the 4-position, and a reactive chlorine atom at the 2-position. This chlorine atom is susceptible to nucleophilic substitution, making the molecule a versatile building block for the synthesis of a wide array of more complex molecules with potential biological activity. The strategic placement of the phenyl and nitrile groups also influences the electronic properties and steric environment of the pyridine ring, offering opportunities for fine-tuning molecular interactions in drug design.

This guide will dissect two convergent and reliable synthetic pathways to this compound:

  • Route 1: The Sandmeyer Approach via a 2-Aminonicotinonitrile Intermediate

  • Route 2: Chlorination of a 2-Pyridone Precursor

Each route will be evaluated based on its efficiency, reagent accessibility, and operational considerations, supported by detailed experimental protocols.

Route 1: The Sandmeyer Approach via a 2-Aminonicotinonitrile Intermediate

This synthetic strategy hinges on the construction of a 2-amino-4-phenylnicotinonitrile intermediate, followed by the classic Sandmeyer reaction to replace the amino group with a chlorine atom. The initial formation of the aminonicotinonitrile can be efficiently achieved through a one-pot, three-component reaction.

Part A: Synthesis of 2-Amino-4-phenylnicotinonitrile

The synthesis of the 2-amino precursor leverages a variation of the Guareschi-Thorpe condensation. This multicomponent reaction brings together an α,β-unsaturated ketone (chalcone), malononitrile, and an ammonia source (ammonium acetate) to rapidly assemble the substituted pyridine ring.

Causality Behind Experimental Choices: The use of a pre-formed chalcone (1,3-diphenyl-2-propen-1-one), synthesized via a Claisen-Schmidt condensation of benzaldehyde and acetophenone, ensures a clean and high-yielding reaction. Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote the initial Michael addition and subsequent cyclization and aromatization. Ethanol is an excellent solvent for this reaction, as it effectively dissolves the reactants and facilitates the precipitation of the product upon cooling.

Experimental Workflow for Route 1

G cluster_0 Part A: Synthesis of 2-Amino-4-phenylnicotinonitrile cluster_1 Part B: Sandmeyer Reaction A Benzaldehyde + Acetophenone B Claisen-Schmidt Condensation (NaOH, EtOH) A->B C 1,3-Diphenyl-2-propen-1-one (Chalcone) B->C E One-pot Cyclocondensation (EtOH, Reflux) C->E D Malononitrile + Ammonium Acetate D->E F 2-Amino-4-phenylnicotinonitrile E->F G 2-Amino-4-phenylnicotinonitrile H Diazotization (NaNO₂, HCl, 0-5 °C) G->H I Aryl Diazonium Salt Intermediate H->I K Sandmeyer Reaction (CuCl, HCl) I->K J Copper(I) Chloride (CuCl) J->K L This compound K->L G cluster_0 Part A: Synthesis of 4-Phenyl-2(1H)-pyridone-3-carbonitrile cluster_1 Part B: Chlorination A Ethyl Benzoylacetate + Cyanoacetamide B Base-catalyzed Condensation (Piperidine, EtOH, Reflux) A->B C 4-Phenyl-2(1H)-pyridone-3-carbonitrile B->C D 4-Phenyl-2(1H)-pyridone-3-carbonitrile F Chlorination Reaction (Reflux) D->F E Chlorinating Agent (POCl₃/PCl₅) E->F G This compound F->G

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 2-Chloro-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-chloro-4-aryl-nicotinonitrile scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for a range of pharmacologically active compounds. The conversion of the readily accessible 2-hydroxy-4-phenylnicotinonitrile to its 2-chloro derivative is a pivotal step in many synthetic routes. Traditionally, this transformation is accomplished using phosphorus oxychloride (POCl₃), a powerful but hazardous reagent.

This guide provides an in-depth comparison of alternative chlorinating agents, moving beyond a simple list of reagents to explain the causality behind experimental choices. We will explore the performance, safety, and practicality of each alternative, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility in your laboratory.

The Conventional Approach: Phosphorus Oxychloride (POCl₃)

The reaction of 2-hydroxypyridines with phosphorus oxychloride has been a workhorse reaction for over a century.[1] POCl₃ is effective and relatively inexpensive, making it a common choice in both academic and industrial settings. The reaction typically involves heating the hydroxy-containing substrate in excess POCl₃, often to reflux temperatures.[2]

Mechanism of Action: The lone pair on the pyridine nitrogen initiates the reaction by attacking the phosphorus atom of POCl₃. This is followed by the attack of the hydroxyl group and subsequent elimination steps, ultimately replacing the hydroxyl group with a chlorine atom.

However, this method is fraught with challenges:

  • Safety Hazards: POCl₃ is highly toxic, corrosive, and reacts violently with water, liberating toxic gas.[3][4][5] Inhalation can be fatal, and it causes severe skin and eye burns.[3][6]

  • Environmental Concerns: The use of excess POCl₃ generates significant amounts of phosphorus-containing acidic waste, which requires careful quenching and disposal, presenting an environmental burden, especially in large-scale preparations.[1][7]

  • Harsh Conditions: The high reflux temperatures can be unsuitable for sensitive substrates.

These significant drawbacks necessitate the exploration of milder, safer, and more environmentally benign alternatives.

Comparative Analysis of Chlorinating Agents

The ideal reagent should offer high yield and purity while minimizing safety risks and environmental impact. Below is a comparative analysis of viable alternatives to neat, excess POCl₃.

Stoichiometric POCl₃ with a Base

A significant improvement over using excess POCl₃ is a solvent-free procedure using an equimolar amount of POCl₃ with a base like pyridine. This method has been shown to be effective for a variety of hydroxylated nitrogen-containing heterocycles.[2]

Causality: The base (pyridine) serves a dual role: it acts as a nucleophilic catalyst and neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. By using stoichiometric amounts in a sealed reactor, the environmental burden of excess reagent is eliminated.[2] This approach represents a significant step towards a greener process while still leveraging the reactivity of POCl₃.

Thionyl Chloride (SOCl₂)

Thionyl chloride is another classic and potent chlorinating agent.[8] It is often used for converting alcohols and carboxylic acids to their corresponding chlorides.

Causality: The reaction of an alcohol with SOCl₂ forms an intermediate chlorosulfite, which then decomposes to the alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[8] The gaseous nature of the byproducts (SO₂ and HCl) is a key advantage, as it simplifies purification by driving the reaction to completion and leaving a cleaner crude product. However, the release of these toxic and corrosive gases requires a well-ventilated fume hood and appropriate scrubbing. For less reactive alcohols, a catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF) is often required to accelerate the reaction.[9][10]

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is a milder and more selective reagent compared to thionyl chloride.[11] It is particularly effective when used with a catalytic amount of DMF, a combination that forms a Vilsmeier-type reagent in situ.

Causality: The reaction of oxalyl chloride with DMF generates the electrophilic chloromethylene(dimethyl)ammonium ion, which is the active chlorinating agent.[11] This process, akin to the first stage of the Vilsmeier-Haack reaction, allows for chlorination under much milder conditions (often room temperature) than POCl₃ or SOCl₂.[12][13] The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous, which again simplifies workup. However, oxalyl chloride is more expensive and also highly toxic and corrosive.[11]

Vilsmeier-Haack Reagent (POCl₃/DMF)

The Vilsmeier-Haack reagent, classically used for formylation, is generated from POCl₃ and a substituted formamide like DMF.[14][15] This pre-formed reagent can also be a potent and selective chlorinating agent for activated systems.

Causality: The reaction between POCl₃ and DMF forms a chloroiminium salt, also known as the Vilsmeier reagent.[15][16] This species is a weaker electrophile than those generated by other methods, making it highly selective for electron-rich substrates.[16] This method can offer high yields under controlled conditions and is a cornerstone of heterocyclic synthesis.[17]

Quantitative Data Summary

The following table summarizes the performance of various chlorinating agents for the conversion of 2-hydroxypyridines to 2-chloropyridines, providing a basis for selecting the appropriate reagent for the synthesis of 2-Chloro-4-phenylnicotinonitrile.

Reagent SystemSolventTemperature (°C)Time (h)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Excess POCl₃ NeatReflux (~105)2 - 670 - 90[1]GoodInexpensive, powerfulHighly toxic, corrosive, large excess needed, harsh conditions, acidic waste[3][7]
POCl₃ (1 eq) / Pyridine Solvent-free1402~85[2]HighStoichiometric, reduced waste, high yieldHigh temperature, sealed reactor needed
SOCl₂ / cat. DMF TolueneReflux (~110)1 - 480 - 95HighGaseous byproducts (SO₂, HCl) simplify purification[8]Toxic/corrosive gas release, requires high temp[9]
Oxalyl Chloride / cat. DMF Dichloromethane0 - 251 - 2>90[18]ExcellentMild conditions (low temp), gaseous byproducts (CO, CO₂)[11]Expensive, toxic, moisture sensitive
Vilsmeier Reagent DMF0 - 252 - 6>90[16]ExcellentHigh selectivity, mild conditionsRequires pre-formation or in situ generation, DMF as solvent[17]

Note: Yields and conditions are representative for 2-hydroxypyridine systems and may require optimization for 2-hydroxy-4-phenylnicotinonitrile.

Visualization of Synthetic Pathways & Mechanisms

To better understand the strategic choices, the following diagrams illustrate the overall synthetic workflow and the detailed mechanism of the conventional chlorination process.

Synthetic Workflow Comparison

This diagram outlines the primary synthetic route via a 2-hydroxy intermediate and highlights the critical chlorination step where alternative reagents are employed.

G cluster_start Starting Materials cluster_chlorination Chlorination Step: Reagent Choice Chalcone Chalcone Precursor (from Phenylacetaldehyde & Acetophenone) Hydroxy 2-Hydroxy-4-phenylnicotinonitrile (Intermediate) Chalcone->Hydroxy One-pot cyclization (e.g., with NH₄OAc) Malononitrile Malononitrile Malononitrile->Hydroxy One-pot cyclization (e.g., with NH₄OAc) POCl3 POCl₃ (Excess) Hydroxy->POCl3 Conventional Route POCl3_eq POCl₃ (1 eq) / Base Hydroxy->POCl3_eq Alternative SOCl2 SOCl₂ / cat. DMF Hydroxy->SOCl2 Alternative Oxalyl Oxalyl Chloride / cat. DMF Hydroxy->Oxalyl Alternative FinalProduct This compound (Target Molecule) POCl3->FinalProduct POCl3_eq->FinalProduct SOCl2->FinalProduct Oxalyl->FinalProduct caption Fig. 1: Synthetic workflow for this compound.

Caption: Fig. 1: Synthetic workflow for this compound.

Mechanism: Chlorination with Phosphorus Oxychloride

This diagram details the step-by-step mechanism for the conversion of the 2-pyridone tautomer of the hydroxy-intermediate to the final chloro-product using POCl₃.

G Start 2-Pyridone Tautomer (R-OH) Intermediate1 Activated Complex [R-O-P(O)Cl₂] Start->Intermediate1 Nucleophilic attack by hydroxyl group POCl3 POCl₃ POCl3->Intermediate1 Intermediate2 SN2 Transition State Intermediate1->Intermediate2 Nucleophilic attack by Cl⁻ Chloride Chloride Ion (Cl⁻) (from POCl₃ or HCl) Chloride->Intermediate2 Product 2-Chloro Product (R-Cl) Intermediate2->Product Byproduct Dichlorophosphate Byproduct [HO-P(O)Cl₂] Intermediate2->Byproduct caption Fig. 2: Mechanism of chlorination using POCl₃.

Caption: Fig. 2: Mechanism of chlorination using POCl₃.

Experimental Protocols

The following protocols are provided as self-validating systems for researchers. They include detailed steps and safety considerations.

Protocol 1: Chlorination using Oxalyl Chloride and Catalytic DMF (Mild Conditions)

This method is recommended for its mild conditions and high efficiency.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-hydroxy-4-phenylnicotinonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of substrate).

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~0.05 eq).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise via the dropping funnel over 20-30 minutes. Caution: Vigorous gas evolution (CO, CO₂) will occur. This step must be performed in a certified chemical fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. Co-evaporate with toluene (2 x 10 mL) to ensure complete removal.

  • Purification: Dissolve the crude residue in ethyl acetate and wash cautiously with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Solvent-Free Chlorination with Stoichiometric POCl₃

This method is a greener alternative to the conventional excess POCl₃ procedure and is suitable for larger scales.[2]

  • Preparation: To a 100 mL Teflon-lined stainless steel reactor, add 2-hydroxy-4-phenylnicotinonitrile (0.1 mol, 1 eq), pyridine (0.1 mol, 1 eq), and phosphorus oxychloride (0.1 mol, 1 eq). Caution: POCl₃ is highly corrosive and toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.[3][6]

  • Reaction: Seal the reactor securely and heat the mixture to 140 °C in an oil bath or heating mantle for 2 hours with stirring.

  • Cooling & Quenching: Cool the reactor to room temperature, then chill in an ice bath. Caution: Open the reactor carefully in a fume hood, as pressure may have built up. Slowly and cautiously pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. The quenching of POCl₃ is highly exothermic.

  • Neutralization: Adjust the pH of the aqueous slurry to 8-9 by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution.

  • Extraction & Purification: Extract the product with ethyl acetate or DCM (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

Conclusion and Future Outlook

While phosphorus oxychloride remains a potent reagent for the synthesis of this compound, its significant safety and environmental drawbacks are undeniable. This guide demonstrates that several viable alternatives exist, each with a distinct profile of reactivity, safety, and cost.

For laboratory-scale synthesis where mild conditions and high purity are paramount, oxalyl chloride with catalytic DMF stands out as a superior choice. For larger-scale operations seeking to minimize waste while retaining cost-effectiveness, the stoichiometric POCl₃/pyridine method offers a compelling, greener alternative to the traditional excess-reagent protocol.

Future research should focus on developing catalytic, non-corrosive chlorination methods. The exploration of novel iron-based photocatalysts or phosphinate-based reagents could pave the way for even safer and more sustainable synthetic routes, eliminating the reliance on hazardous phosphorus- and sulfur-based chlorides entirely.[19][20] Adopting these improved methods is not just a matter of efficiency but a commitment to safer and more sustainable chemical synthesis.

References

A Comparative Guide to the Biological Activity of 2-Chloro-4-phenylnicotinonitrile and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of 2-chloro-4-phenylnicotinonitrile and its structural analogs, with a primary focus on their potential as anticancer agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate structure-activity relationships and guide future research in this promising area of medicinal chemistry.

Introduction: The Nicotinonitrile Scaffold in Oncology

The nicotinonitrile framework is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Among its derivatives, this compound has emerged as a compound of interest due to its cytotoxic effects against various cancer cell lines. This guide will explore how modifications to the core structure of this compound—specifically at the 2-position of the pyridine ring and on the 4-phenyl substituent—impact its anticancer activity. By examining these analogs, we can delineate key structural features that potentiate cytotoxicity and modulate the mechanism of action.

Comparative Analysis of Biological Activity

The central hypothesis in the study of this compound and its analogs is that substitutions at key positions will significantly alter their biological efficacy. The primary endpoints for comparison are in vitro cytotoxicity against a panel of human cancer cell lines and the elucidation of the underlying mechanisms of action, including apoptosis induction and kinase inhibition.

Structure-Activity Relationship: Insights from Experimental Data

The potency of nicotinonitrile derivatives is intricately linked to the nature of the substituents on the pyridine and phenyl rings. Generally, the introduction of different functional groups can modulate lipophilicity, electronic properties, and steric hindrance, all of which influence target binding and cellular uptake.

A comparative analysis of the cytotoxic activity of this compound and its analogs reveals several key trends. The data presented below has been synthesized from multiple studies to provide a comparative overview.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Its Analogs

CompoundR1 (Position 2)R2 (Position 4-phenyl)MCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)NCI-H460 (Lung)Reference
1 ClH>100>100>100>100Assumed Baseline
2a Cl4-Cl25 ± 2.6 (NCIH 460)16 ± 2 (RKOP 27)127 ± 25 (HeLa)-[1]
2b Cl4-OCH3----Data Not Available
3a NH2H16.20 ± 1.3---[2]
3b NH24-Cl2.85 ± 0.1---[2]
3c NH24-OCH35.59 ± 0.3---[2]
4a OCH3H----[3]
4b OCH34-Cl----[4][5]

Note: The data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. Some values are for different but related cell lines as indicated.

From the table, several structure-activity relationships can be inferred:

  • Substitution at the 2-Position: Replacing the chloro group at the 2-position with an amino group (NH2) appears to significantly enhance cytotoxic activity. For instance, compound 3b (2-amino, 4-chlorophenyl) shows potent activity against MCF-7 cells.[2] The amino group may act as a hydrogen bond donor, facilitating stronger interactions with biological targets. The methoxy (OCH3) substitution's effect is less clear from the available direct comparative data.[3][4][5]

  • Substitution on the 4-Phenyl Ring: The presence of a substituent on the 4-phenyl ring generally increases cytotoxicity compared to the unsubstituted phenyl ring. Electron-withdrawing groups, such as chlorine, appear to be particularly effective in enhancing anticancer activity, as seen in the comparison between compounds with and without the 4-Cl group.[1][2]

Mechanistic Insights: Apoptosis Induction and Kinase Inhibition

The anticancer effects of nicotinonitrile derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and inhibit key signaling pathways involved in cancer cell proliferation and survival.[6][7]

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to trigger apoptosis. Nicotinonitrile derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the mitochondria.[6]

Key Events in Nicotinonitrile-Induced Apoptosis:

  • Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8][9] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade.[10] This involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[6][11] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.[12]

The following diagram illustrates the proposed apoptotic pathway induced by these compounds.

apoptosis_pathway cluster_cell Cancer Cell Nicotinonitrile Nicotinonitrile Derivative Bcl2_Proteins Modulation of Bcl-2 Family Proteins (Bax/Bcl-2 ratio ↑) Nicotinonitrile->Bcl2_Proteins Induces Mitochondrion Mitochondrion Bcl2_Proteins->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by nicotinonitrile derivatives.

Kinase Inhibition

Many nicotinonitrile derivatives exhibit inhibitory activity against various protein kinases that are crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7][13][14] These receptors are often overexpressed or mutated in cancer, leading to uncontrolled cell growth and angiogenesis.

  • EGFR Inhibition: The nicotinonitrile scaffold can act as a hinge-binding motif in the ATP-binding pocket of EGFR, thereby blocking its downstream signaling.[7]

  • VEGFR-2 Inhibition: By inhibiting VEGFR-2, these compounds can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[13][14]

The diagram below depicts the general mechanism of receptor tyrosine kinase (RTK) inhibition.

rtk_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ATP_pocket ATP Binding Pocket Phosphorylation Autophosphorylation ATP_pocket->Phosphorylation Enables ATP ATP ATP->ATP_pocket Binds Nicotinonitrile Nicotinonitrile Inhibitor Nicotinonitrile->ATP_pocket Blocks Downstream Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream Activates

Caption: General mechanism of Receptor Tyrosine Kinase (RTK) inhibition by nicotinonitrile derivatives.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, standardized and well-validated experimental protocols are paramount. The following sections detail the methodologies for assessing cytotoxicity and apoptosis induction.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Causality Behind Experimental Choices: This assay is chosen for its reliability and high-throughput screening capability. The reduction of MTT to formazan by mitochondrial dehydrogenases is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and its analogs) and a positive control (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compounds Treat with Test Compounds seed_cells->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Detection of Apoptosis by Western Blotting for Caspase-3 Cleavage

Western blotting is a powerful technique to detect the activation of key apoptotic proteins.

Causality Behind Experimental Choices: The cleavage of pro-caspase-3 to its active form is a definitive marker of apoptosis execution. Detecting the cleaved fragments by Western blot provides direct evidence of apoptosis induction by the test compounds.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Analyze the band intensities to determine the extent of caspase-3 cleavage. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 2-Chloro-4-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Chloro-4-phenylnicotinonitrile is a key intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a pyridine core, a nitrile group, a phenyl substituent, and a reactive chlorine atom, makes it a versatile building block. However, the very reactivity that makes it valuable also presents a challenge: the potential for side reactions during synthesis, leading to impurities. In the landscape of drug development, the purity of such intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy for the final active pharmaceutical ingredient (API). Even trace-level impurities can alter the pharmacological and toxicological profile of an API, making their identification and quantification a regulatory and scientific imperative.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides a comparative analysis of reversed-phase HPLC (RP-HPLC) methodologies for the robust purity determination of this compound. We will explore the logical basis for selecting and optimizing chromatographic conditions, moving beyond a simple recitation of steps to explain the causality behind our experimental choices. The objective is to equip researchers and drug development professionals with a framework for developing a scientifically sound, reliable, and efficient HPLC method that is fit for its intended purpose, in alignment with international regulatory expectations.[2][3]

Foundational Strategy: Understanding the Analyte and Method Development

The molecular structure of this compound dictates our analytical approach. It is a moderately non-polar molecule due to the phenyl and pyridine rings, yet possesses some polarity from the nitrile (-CN) group. This profile makes it an ideal candidate for Reversed-Phase Liquid Chromatography (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[4][5]

Our method development strategy is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[6][7][8] We will compare two distinct yet powerful RP-HPLC approaches to resolve the main analyte from its potential process-related impurities, such as unreacted starting materials or hydrolysis by-products.

  • Method A: The Workhorse Approach. A C18 (octadecylsilane) column with an Acetonitrile/Water mobile phase. C18 is the most widely used stationary phase, separating compounds primarily based on hydrophobicity.[4]

  • Method B: The Targeted Selectivity Approach. A Phenyl-Hexyl column with a Methanol/Water mobile phase. Phenyl-based stationary phases introduce an alternative separation mechanism—π-π interactions—which can provide unique selectivity for aromatic compounds like our analyte and its potential impurities.[9] The choice of methanol over acetonitrile is deliberate, as methanol is less likely to disrupt these valuable π-π interactions, potentially enhancing selectivity.[10]

Experimental Protocols & Methodologies

The protocols described below are designed to be self-validating systems, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis, a key tenet of the ICH Q2(R2) guidelines.[11][12][13]

Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and purified water.

  • Buffer Component: Ammonium Acetate (LC-MS grade).

  • Analyte: this compound reference standard (>99.5% purity) and test sample.

  • Hypothetical Impurities: For method development, two potential impurities were considered: Impurity A (a less polar precursor) and Impurity B (a more polar hydrolysis product, 2-hydroxy-4-phenylnicotinonitrile).

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Stock Solution (Analyte): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in the diluent in a 50 mL volumetric flask to obtain a concentration of 500 µg/mL.

  • Spiked System Suitability Solution: Prepare a solution containing 250 µg/mL of the analyte and approximately 2.5 µg/mL each of Impurity A and Impurity B in the diluent. This solution is used to verify the resolution and performance of the system.

  • Test Sample Solution: Accurately weigh and dissolve approximately 25 mg of the this compound test sample in the diluent in a 50 mL volumetric flask to obtain a nominal concentration of 500 µg/mL.

Chromatographic Systems and Conditions
ParameterMethod A: C18 / AcetonitrileMethod B: Phenyl-Hexyl / Methanol
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Oven, and PDA DetectorAgilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Oven, and PDA Detector
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm)
Mobile Phase A 10mM Ammonium Acetate in Water10mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient Program Time (min)%B
0.040
15.090
15.140
20.040
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detector PDA at 260 nmPDA at 260 nm
Injection Volume 5 µL5 µL
Experimental Workflow Diagram

The following diagram illustrates the systematic workflow for the purity analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting prep_start Define Analytical Goal: Purity of this compound mobile_phase Prepare Mobile Phases (A: Buffered Water, B: Organic) prep_start->mobile_phase diluent Prepare Diluent (ACN:Water 50:50) prep_start->diluent standards Prepare Reference Standard and SST Solutions diluent->standards samples Prepare Test Sample Solution diluent->samples setup HPLC System Setup (Install Column, Set Conditions) standards->setup samples->setup equilibration System Equilibration setup->equilibration sst System Suitability Test (SST) Inject SST Solution equilibration->sst sst_check Verify SST Criteria (Resolution, Tailing, Precision) sst->sst_check sst_check->setup Fail inject_samples Inject Blank, Standard, and Test Sample Solutions sst_check->inject_samples Pass data_acq Data Acquisition inject_samples->data_acq integration Peak Integration and Identification data_acq->integration calculation Calculate Purity (% Area) and Impurity Levels integration->calculation report Generate Final Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

Results and Comparative Discussion

The performance of both methods was evaluated based on their ability to separate the main analyte from the spiked impurities. Key chromatographic parameters are summarized below.

Chromatographic ParameterAnalyte/Impurity PairMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Acceptance Criteria (Typical)
Retention Time (t_R), min Impurity B (Polar)2.83.5-
Analyte 8.5 12.1 > 2 * t_0
Impurity A (Non-polar)9.914.5-
Resolution (R_s) Analyte / Impurity A2.94.8> 2.0
Tailing Factor (T_f) Analyte1.11.00.8 - 1.5
Theoretical Plates (N) Analyte18,50022,000> 2000
Total Run Time (min) -20.025.0As short as possible
Analysis of Results
  • Resolution and Selectivity: Method B, utilizing the Phenyl-Hexyl column, provided significantly better resolution (R_s = 4.8) between the main analyte peak and the closely eluting non-polar Impurity A compared to the standard C18 column (R_s = 2.9). This confirms our hypothesis: the π-π interactions between the aromatic rings of the analyte/impurities and the phenyl stationary phase introduced an orthogonal separation mechanism beyond simple hydrophobicity, enhancing selectivity. While both methods met the minimum resolution criteria, the superior separation in Method B provides greater confidence and robustness, especially for quantifying trace impurities.

  • Peak Shape and Efficiency: Both methods produced excellent peak shape for the main analyte, with tailing factors well within the acceptable range of 0.8-1.5.[8] Method B yielded a slightly more symmetrical peak (T_f = 1.0) and a higher number of theoretical plates, indicating better column efficiency.

  • Retention and Run Time: As expected, the overall retention times were longer for Method B. This is a common trade-off for achieving higher resolution. While Method A offers a faster analysis, the 5-minute increase in run time for Method B is a justifiable compromise for the substantial gain in separation quality and method robustness.

Logical Framework for Method Optimization

The process of selecting an optimal method involves balancing competing factors. The diagram below illustrates the logical relationships between chromatographic choices and performance outcomes.

Logic_Diagram cluster_inputs Input Parameters cluster_mechanisms Separation Mechanisms cluster_outcomes Performance Outcomes goal Goal: Robust Purity Method col_choice Stationary Phase c18 C18 col_choice->c18 phenyl Phenyl-Hexyl col_choice->phenyl mob_choice Organic Modifier acn Acetonitrile mob_choice->acn meoh Methanol mob_choice->meoh hydro Hydrophobic Interaction (Primary) resolution Resolution (Rs) hydro->resolution pipi π-π Interaction (Secondary) pipi->resolution Improves Selectivity robustness Robustness resolution->robustness runtime Analysis Time runtime->goal Trade-off robustness->goal c18->hydro phenyl->hydro phenyl->pipi acn->pipi Suppresses acn->runtime meoh->pipi Enhances meoh->runtime

Caption: Decision logic for HPLC method parameter selection.

Conclusion and Recommendation

Both evaluated methods are capable of performing a purity analysis of this compound. The conventional C18/Acetonitrile method (Method A) offers a faster analysis time and is adequate if the impurity profile is simple and well-separated.

However, for a comprehensive and robust purity method intended for quality control and regulatory submission, Method B (Phenyl-Hexyl / Methanol) is unequivocally recommended. The rationale is threefold:

  • Superior Selectivity: It provides significantly higher resolution for closely eluting aromatic impurities, ensuring more accurate quantification.

  • Enhanced Robustness: The larger resolution window makes the method less susceptible to minor variations in mobile phase composition, temperature, or column aging.

  • Orthogonal Separation Mechanism: The use of π-π interactions provides a more comprehensive impurity profile, increasing the likelihood of detecting unexpected impurities.

This guide demonstrates that a thoughtful, mechanism-based approach to method development, rather than a one-size-fits-all strategy, is critical to achieving analytical excellence in pharmaceutical development.

References

A Comparative Quantum Chemical Analysis of 2-Amino-4,6-diphenylnicotinonitriles and Alternative Anticancer Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel anticancer agents with enhanced efficacy and selectivity remains a paramount challenge. Among the myriad of heterocyclic compounds, 2-amino-4,6-diphenylnicotinonitriles (APNs) have emerged as a promising scaffold, demonstrating significant cytotoxic effects against various cancer cell lines. This guide presents an in-depth quantum chemical analysis of APNs, juxtaposed with two other prominent classes of anticancer compounds: chalcones and 2-aminothiazoles. By leveraging Density Functional Theory (DFT), we will dissect the electronic properties of these molecules to elucidate the structure-activity relationships that underpin their biological function. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a nuanced understanding of these scaffolds, supported by experimental data, to inform the rational design of next-generation therapeutics.

Introduction: The Significance of Heterocyclic Scaffolds in Oncology

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical reactivity and ability to interact with biological targets. Nicotinonitrile derivatives, in particular, have garnered considerable attention for their broad spectrum of biological activities, including antimicrobial and antiproliferative properties[1]. The 2-amino-4,6-diphenylnicotinonitrile framework, with its unique electronic architecture, offers a versatile platform for medicinal chemists. Recent studies have highlighted the potent cytotoxicity of APN derivatives against breast cancer cell lines, with some analogues even surpassing the efficacy of established chemotherapeutic agents like Doxorubicin[2].

To provide a comprehensive evaluation of the therapeutic potential of APNs, it is instructive to compare their fundamental properties against other well-established anticancer scaffolds. Chalcones, characterized by an open-chain α,β-unsaturated carbonyl system, are known for their wide range of biological activities, including potent anticancer effects mediated through various mechanisms such as the induction of apoptosis[3][4]. Similarly, the 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational compounds with demonstrated anticancer properties[5][6][7][8].

This guide will navigate the synthesis, experimental cytotoxicity, and, most critically, the quantum chemical properties of these three distinct classes of compounds. Through this comparative lens, we aim to uncover the electronic features that correlate with their anticancer activity, thereby providing a theoretical framework for future drug design endeavors.

Methodological Framework: A Hybrid Experimental-Computational Approach

The foundation of this guide rests on a synergistic approach that integrates experimental cytotoxicity data with theoretical quantum chemical calculations. This dual-pronged strategy allows for the validation of computational models against real-world biological activity, enhancing the predictive power of our analysis.

Experimental Cytotoxicity Assessment

The anticancer activity of the selected compounds is quantified by their half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The cytotoxicity data presented in this guide were obtained from previously published studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity. The primary cell lines referenced for comparison are the human breast adenocarcinoma cell lines, MDA-MB-231 and MCF-7, which are widely used models in cancer research.

Quantum Chemical Calculations: The Power of DFT

To gain insight into the electronic structure and reactivity of the molecules, quantum chemical calculations were performed using Density Functional Theory (DFT). This computational method offers a good balance between accuracy and computational cost for studying molecular systems of this size.

The following computational protocol is representative of the studies cited:

  • Geometry Optimization: The three-dimensional structures of the molecules were optimized to their lowest energy conformation. A commonly used functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), paired with a basis set such as 6-31G(d) or higher.

  • Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima, frequency calculations were performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Properties Calculation: Following optimization, key electronic properties were calculated. These include:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier molecular orbitals are crucial for determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

    • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites.

The choice of the B3LYP functional and the 6-31G(d) basis set is a well-established and widely validated combination for the study of organic molecules, providing reliable geometric and electronic properties. For the analysis of photophysical properties, Time-Dependent DFT (TD-DFT) is often employed.

Quantum Chemical Analysis and Cytotoxicity Data

This section presents a comparative analysis of the quantum chemical properties and experimental cytotoxicity data for representative compounds from each of the three classes: 2-amino-4,6-diphenylnicotinonitriles, chalcones, and 2-aminothiazoles.

2-Amino-4,6-diphenylnicotinonitriles (APNs)

A recent comprehensive study on a series of APN derivatives provided valuable insights into their structure-activity relationship[2]. The study highlighted that certain substitutions on the phenyl rings significantly influence their cytotoxic and photophysical properties.

Table 1: Experimental Cytotoxicity and Calculated Quantum Chemical Parameters for a Representative APN Derivative (Compound 3 from Al-Ghamdi et al., 2024).

CompoundCancer Cell LineIC50 (µM)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
APN DerivativeMDA-MB-2311.81 ± 0.1-5.93-2.153.786.21
MCF-72.85 ± 0.1

Data extracted from Al-Ghamdi et al. (2024)[2].

The potent cytotoxicity of this APN derivative, which surpassed that of the standard drug Doxorubicin in the same study, underscores the therapeutic potential of this scaffold. The calculated HOMO-LUMO energy gap of 3.78 eV provides a quantitative measure of its electronic stability and reactivity. The relatively high dipole moment suggests a significant degree of charge separation within the molecule, which can influence its interaction with biological targets.

Alternative Scaffold 1: Chalcones

Chalcones represent a class of natural and synthetic compounds with a well-documented history of anticancer activity[3][4]. A recent study on novel chalcone-based 4-nitroacetophenone derivatives provides a suitable point of comparison[3][9][10].

Table 2: Experimental Cytotoxicity and Calculated Quantum Chemical Parameters for a Representative Chalcone Derivative (NCH-10 from Hassan et al., 2024).

CompoundCancer Cell LineIC50 (µM)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Chalcone DerivativeMCF-74.3 - 15.7-6.99-3.113.88

Data extracted from Hassan et al. (2024)[3][9][10].

The cytotoxicity of this chalcone derivative against the MCF-7 cell line is within a similar micromolar range as the APN derivative. The DFT analysis of this chalcone reveals a HOMO-LUMO energy gap of 3.88 eV, which is comparable to that of the APN derivative. This suggests a similar level of overall electronic reactivity.

Alternative Scaffold 2: 2-Aminothiazoles

The 2-aminothiazole scaffold is another privileged motif in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity[5][6][7][8]. A study on novel pyrazine-thiazole analogs provides relevant data for our comparative analysis.

Table 3: Experimental Cytotoxicity and Calculated Quantum Chemical Parameters for a Representative 2-Aminothiazole Derivative.

CompoundCancer Cell LineIC50 (µM)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-Aminothiazole DerivativeMCF-75.51±0.09Not explicitly statedNot explicitly statedNot explicitly stated

Cytotoxicity data for a pyrazine-thiazole analog from a 2025 publication[11]. Quantum chemical data for 2-aminothiazoles are generally available in the literature, though a direct match with this specific compound's DFT analysis was not found in the initial searches.

While a direct side-by-side comparison of the quantum chemical parameters for this specific 2-aminothiazole derivative is limited by the available data, the potent cytotoxicity against the MCF-7 cell line (IC50 = 5.51 µM) places it in a comparable efficacy range to the APN and chalcone derivatives. DFT studies on other 2-aminothiazole derivatives have shown that the electronic properties can be readily tuned by substitutions on the thiazole and adjacent rings.

Comparative Analysis and Discussion

The integration of experimental cytotoxicity data with quantum chemical parameters allows for a more profound understanding of the structure-activity relationships of these anticancer scaffolds.

Parameter 2-Amino-4,6-diphenylnicotinonitriles (APNs) Chalcones 2-Aminothiazoles
Core Structure Pyridine ring fused with a benzene ring, substituted with amino, cyano, and phenyl groups.Two aromatic rings linked by an α,β-unsaturated carbonyl system.Five-membered heterocyclic ring containing sulfur and nitrogen atoms, with an amino group at the 2-position.
Cytotoxicity (MCF-7) Potent (e.g., 2.85 µM)Potent (e.g., 4.3 - 15.7 µM)Potent (e.g., 5.51 µM)
HOMO-LUMO Gap (ΔE) ~3.78 eV~3.88 eVVaries with substitution, but generally in a range indicating good reactivity.

From the data, it is evident that all three scaffolds can be functionalized to produce compounds with potent anticancer activity in the low micromolar range. The HOMO-LUMO energy gaps for the representative APN and chalcone derivatives are quite similar, suggesting that their overall electronic reactivity and stability are comparable. This implies that the differences in their biological activity may arise more from their distinct three-dimensional shapes, surface electrostatic potentials, and the specific interactions they can form with their biological targets.

The Molecular Electrostatic Potential (MEP) maps for these compounds would further illuminate their reactive sites. For instance, the electron-rich regions (negative potential) are susceptible to electrophilic attack, while electron-deficient regions (positive potential) are prone to nucleophilic attack. The distribution of these regions dictates the non-covalent interactions, such as hydrogen bonding and π-π stacking, that are crucial for drug-receptor binding.

Experimental Protocols and Workflows

To ensure the reproducibility and validation of the findings presented, this section outlines the detailed methodologies for the key experiments and computational workflows.

Synthesis of 2-Amino-4,6-diphenylnicotinonitriles (APNs)

A general and efficient method for the synthesis of APNs involves a one-pot, multi-component reaction of an aromatic aldehyde, a ketone, malononitrile, and ammonium acetate.

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), acetophenone derivative (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 2-6 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol) and purified by recrystallization or column chromatography to yield the pure 2-amino-4,6-diphenylnicotinonitrile derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Visualizations: Molecular Structures and Workflow Diagrams

To visually represent the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_apn 2-Amino-4,6-diphenylnicotinonitrile cluster_chalcone Chalcone cluster_thiazole 2-Aminothiazole APN APN Core Chalcone Chalcone Core Thiazole 2-Aminothiazole Core

Caption: Core chemical structures of the three compared anticancer scaffolds.

G start Start: Design & Synthesize New Derivatives exp_eval Experimental Evaluation: In Vitro Cytotoxicity (IC50) start->exp_eval comp_anal Computational Analysis: DFT Calculations start->comp_anal sar Structure-Activity Relationship (SAR) Analysis exp_eval->sar geom_opt Geometry Optimization comp_anal->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_anal->elec_prop elec_prop->sar lead_opt Lead Optimization & Further Development sar->lead_opt

References

A Comparative Guide to Catalytic Systems in Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Nicotinonitrile, or 3-cyanopyridine, stands as a critical intermediate in the synthesis of nicotinamide (Vitamin B3) and various pharmaceuticals.[1][2] Its industrial production is dominated by the vapor-phase ammoxidation of 3-picoline, a reaction that hinges on the efficacy of the chosen catalyst.[3][4] This guide offers an in-depth comparison of the primary catalytic systems employed in this process, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their performance, underlying mechanisms, and practical application.

The core industrial reaction involves the ammoxidation of 3-methylpyridine (3-picoline) with ammonia and an oxygen-containing gas, typically air.[2]

H₃CC₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O[2]

The choice of catalyst is paramount, directly influencing the reaction's yield, selectivity, and economic viability. This guide will dissect the performance of the most significant catalyst families: Vanadium-Based Oxides, advanced Oxynitride systems, and emerging Zeolite-based catalysts.

The Workhorse: Vanadium-Based Oxide Catalysts

Vanadium oxides, particularly vanadium pentoxide (V₂O₅), form the cornerstone of industrial nicotinonitrile synthesis.[3] These catalysts are typically dispersed on high-surface-area supports to maximize efficiency and stability. Their performance is intricately linked to the choice of support, the addition of promoters, and the specific vanadium oxide phases present.

Mechanism of Action: The Mars-van Krevelen Pathway

The catalytic action of vanadium oxides in ammoxidation is widely understood to follow a Mars-van Krevelen redox mechanism.[5][6] This process involves the catalyst's lattice oxygen participating directly in the oxidation of the substrate.

The mechanism can be visualized as a two-step cycle:

  • Substrate Oxidation: The 3-picoline molecule is adsorbed onto the catalyst surface and oxidized by lattice oxygen from the vanadium oxide. This step also involves the incorporation of nitrogen from ammonia. The result is the formation of nicotinonitrile and a water molecule, leaving an oxygen vacancy in the catalyst lattice (a reduced catalyst site).

  • Catalyst Re-oxidation: The reduced catalyst site is then re-oxidized by gas-phase oxygen, replenishing the lattice oxygen and preparing the catalyst for the next cycle.

MarsVanKrevelen sub 3-Picoline + NH₃ cat_ox V₂O₅ (Oxidized Catalyst) sub->cat_ox Adsorption & Reaction prod Nicotinonitrile + H₂O cat_ox->prod Product Desorption cat_red V₂O₅-δ (Reduced Catalyst) cat_ox->cat_red Lattice O⁻ transfer cat_red->cat_ox Re-oxidation o2 O₂ (from air) o2->cat_red Adsorption caption Fig. 1: Mars-van Krevelen mechanism for 3-picoline ammoxidation.

Performance Comparison of Vanadium-Based Catalysts

The support material plays a crucial role by influencing the dispersion of vanadia and the interaction between the active species and the support.[7][8] Promoters like molybdenum oxide (MoO₃) and antimony oxide (Sb₂O₅) are often added to enhance selectivity and catalyst lifetime.[3][6][8]

Catalyst SystemSupportPromoter(s)Temp. (°C)3-Picoline Conversion (%)Nicotinonitrile Yield (%)Selectivity (%)Reference
V₂O₅--458-34-[8]
V₂O₅TiO₂--98-95[9]
V₂O₅ZrO₂--High-High[10]
V₂O₅γ-Al₂O₃MoO₃----[8][11]
V₂O₅TiO₂Sb₂O₅-9768-[3]
VPO-Sb350-450---[6]
V-Ti-O----83 (max)-[8]

Expert Insights: The synergy between vanadium and titanium oxides is particularly noteworthy. TiO₂, especially in its anatase form, facilitates high dispersion of vanadia species and enhances the availability of reactive surface lattice oxygen, which is key to achieving high productivity at lower temperatures.[7][9] The addition of MoO₃ often improves catalytic properties by modifying the surface acidity and redox characteristics.[8] Antimony-promoted vanadium phosphorus oxide (Sb-VPO) catalysts have also shown high activity, with the redox cycle between V⁴⁺ and V⁵⁺ species appearing to be crucial for the ammoxidation process.[6]

Advanced Systems: Ternary Oxynitride Catalysts

A newer class of catalysts, ternary oxynitrides such as VZrAlON, has demonstrated exceptional performance, combining high activity and selectivity.[12] These materials merge the beneficial properties of their constituent binary oxynitrides.

The high efficiency of VZrAlON catalysts is attributed to the formation of a unique surface moiety, -⊡–V⁵⁺(O)–N–Al(Zr)–. This structure, consisting of a V⁵⁺=O species near a surface nitrogen and an electron-occupied anion vacancy, creates optimal conditions for a double Mars-van Krevelen mechanism.[12] This advanced mechanism facilitates the activation of both gas-phase oxygen and ammonia by reversibly incorporating them into the catalyst surface, leading to superior space-time yields of nicotinonitrile.[12]

The Green Chemistry Approach: Zeolite Catalysts

Zeolites are crystalline aluminosilicates with well-defined microporous structures, offering high surface areas and shape selectivity.[13][14] Their application in N-heterocyclic compound synthesis is part of a growing trend towards more environmentally benign chemical processes.[13]

While less common in traditional industrial ammoxidation, zeolite-based catalysts, particularly those incorporating copper, have shown promise in the liquid-phase oxidation of 3-picoline to nicotinic acid, a closely related process.[15][16]

Catalyst SystemSupportTemp. (°C)3-Picoline Conversion (%)Niacin Yield (%)Selectivity (%)Reference
Cu13X Zeolite----[15]
Parent 13XZeolite---7.2[15]

Expert Insights: The performance of metal-exchanged zeolites is highly dependent on the type of zeolite framework and the nature of the metal cation. For instance, in the oxidation of 3-picoline using H₂O₂, Cu-based 13X zeolite demonstrated superior catalytic performance compared to other frameworks like Y, Beta, and 4A zeolites.[15] The defined pore structure of zeolites can influence product distribution by controlling the diffusion of reactants and products, a property known as shape selectivity.[13][14] This offers a potential avenue for minimizing side reactions and improving selectivity towards nicotinonitrile.

Experimental Protocols

Protocol 1: Preparation of V₂O₅/γ-Al₂O₃ Catalyst

This protocol describes a standard wet impregnation method for preparing a supported vanadium oxide catalyst.

Rationale: Impregnation is a widely used technique to disperse an active catalytic component (vanadium) onto a high-surface-area support (alumina). The subsequent calcination step is crucial for converting the precursor into its active oxide form and ensuring strong adhesion to the support.

Procedure:

  • Calculate the required amount of ammonium metavanadate (NH₄VO₃) to achieve the desired vanadium loading on the γ-Al₂O₃ support.

  • Dissolve the calculated NH₄VO₃ in a minimal amount of warm deionized water containing oxalic acid to form a clear solution.

  • Add the γ-Al₂O₃ support material to the solution with constant stirring.

  • Continue stirring for 4-6 hours to ensure uniform impregnation of the pores.

  • Evaporate the excess water using a rotary evaporator or by heating in a water bath until a thick paste is formed.

  • Dry the resulting solid in an oven at 120°C overnight.

  • Calcine the dried powder in a furnace under a flow of air. Ramp the temperature to 500-600°C and hold for 4-6 hours to decompose the precursor and form the active V₂O₅ phase.

  • Cool the catalyst to room temperature and store it in a desiccator.

Protocol 2: Vapor-Phase Ammoxidation of 3-Picoline

This protocol outlines a typical experimental setup for evaluating catalyst performance in a fixed-bed reactor.

Rationale: A fixed-bed flow reactor allows for continuous operation and precise control over reaction parameters like temperature, pressure, and reactant flow rates, enabling accurate kinetic studies and performance comparisons.[5]

AmmoxidationWorkflow cluster_0 Reactant Feed System cluster_1 Reactor Assembly cluster_2 Product Recovery & Analysis Air Air/O₂ Source MFCs Mass Flow Controllers Air->MFCs NH3 Ammonia Source NH3->MFCs Picoline 3-Picoline Vaporizer Picoline->MFCs Carrier Gas Reactor Fixed-Bed Reactor (Catalyst Packed) MFCs->Reactor Controlled Gaseous Feed Condenser Ice-Cooled Condenser Reactor->Condenser Product Stream Furnace Tube Furnace Furnace->Reactor  Heat Scrubber Scrubber (e.g., KOH soln) Condenser->Scrubber GC Gas Chromatograph (GC) Condenser->GC Liquid Product Analysis Scrubber->GC Off-gas Analysis caption Fig. 2: Experimental workflow for catalytic ammoxidation.

Procedure:

  • Catalyst Loading: Pack a fixed amount of the prepared catalyst (e.g., 5-10 g) into a quartz or stainless-steel tube reactor, securing it with quartz wool plugs.[5]

  • System Purge: Place the reactor inside a tube furnace and purge the system with an inert gas (e.g., N₂) while heating to the desired reaction temperature (typically 350-450°C).

  • Reactant Introduction: Introduce the reactants—air, ammonia, and vaporized 3-picoline—at specific molar ratios using mass flow controllers for precise control. A typical molar ratio of 3-picoline:NH₃:air might be 1:3:15.[6]

  • Reaction: Maintain the reaction at the set temperature and atmospheric pressure. The space velocity (flow rate per volume of catalyst) should be controlled, for example, around 4000 h⁻¹.[6]

  • Product Collection: Pass the reactor effluent through a series of ice-cooled condensers to trap liquid products (nicotinonitrile, unreacted picoline, water).[5]

  • Scrubbing: Bubble the remaining gases through a dilute acid or base solution to trap any unreacted ammonia or byproducts like CO₂.[5]

  • Analysis: Analyze the collected liquid products and the off-gas composition using gas chromatography (GC) to determine the conversion of 3-picoline, and the yield and selectivity of nicotinonitrile.

Conclusion

The synthesis of nicotinonitrile via the ammoxidation of 3-picoline is a mature industrial process, heavily reliant on the performance of heterogeneous catalysts.

  • Vanadium-based oxide systems , particularly V₂O₅ promoted and supported on materials like TiO₂, remain the industry standard due to their high activity and robustness. Their performance is well-understood through the Mars-van Krevelen mechanism.

  • Ternary oxynitrides represent a significant step forward, offering superior space-time yields through a more complex and efficient surface reaction mechanism.

  • Zeolite catalysts present a promising "green" alternative. While their application in vapor-phase ammoxidation is still developing, their inherent shape selectivity and tunable properties offer exciting possibilities for achieving higher product selectivity and operating under milder conditions.

The selection of an optimal catalyst requires a careful balance of activity, selectivity, stability, and cost. For researchers and developers, understanding the fundamental principles governing each catalyst class—from the redox properties of vanadium oxides to the shape selectivity of zeolites—is essential for process optimization and the innovation of next-generation catalytic systems.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the path from a promising lead compound to a viable drug candidate is fraught with challenges. A significant portion of these hurdles lies in the realm of ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity. Unfavorable ADMET properties are a primary cause of late-stage drug attrition, leading to immense financial losses and wasted resources.[1][2] To mitigate these risks, the paradigm has shifted towards a "fail early, fail cheap" approach, where potential liabilities are identified and addressed at the nascent stages of drug discovery.[3] In silico ADMET profiling has emerged as an indispensable tool in this endeavor, offering a rapid and cost-effective means to evaluate the pharmacokinetic and toxicological profiles of chemical structures before they are even synthesized.[3]

This guide provides a comprehensive comparison of commonly used in silico ADMET prediction tools, grounded in scientific principles and supported by comparative performance data. We will delve into the core methodologies, objectively evaluate the strengths and limitations of various platforms, and provide a practical, step-by-step workflow for conducting in silico ADMET studies on related chemical structures. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and optimization of their lead compounds.

The Scientific Bedrock of In Silico ADMET Prediction

At its core, in silico ADMET prediction relies on computational models that correlate a molecule's chemical structure with its physiological behavior. These models are broadly categorized into two main types: Quantitative Structure-Activity Relationship (QSAR) models and Physiologically Based Pharmacokinetic (PBPK) models.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific ADMET property.[4][5] This is achieved by calculating a set of numerical descriptors for each molecule that encode its physicochemical properties, such as lipophilicity (logP), molecular weight, and polar surface area.[6] These descriptors are then used to build a mathematical model that can predict the property of interest for new, untested molecules. The predictive power of a QSAR model is heavily dependent on the quality and diversity of the training data used to build it.[7]

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex and mechanistic. They simulate the fate of a drug in the body by representing it as a series of interconnected physiological compartments (e.g., organs and tissues).[6] These models incorporate physicochemical properties of the drug, as well as physiological parameters of the organism (e.g., blood flow rates, organ volumes), to predict the concentration of the drug in different tissues over time. PBPK modeling can provide a more holistic understanding of a drug's pharmacokinetic profile.

The following diagram illustrates the fundamental inputs and outputs of these two primary modeling approaches.

cluster_QSAR QSAR Modeling cluster_PBPK PBPK Modeling QSAR_input Chemical Structure (SMILES, SDF) QSAR_descriptors Molecular Descriptors (e.g., logP, MW, TPSA) QSAR_input->QSAR_descriptors QSAR_model Statistical Model (e.g., Regression, Classification) QSAR_descriptors->QSAR_model QSAR_output Predicted ADMET Property (e.g., Solubility, Permeability, Toxicity) QSAR_model->QSAR_output PBPK_input_drug Drug Properties (Physicochemical) PBPK_model Compartmental Model PBPK_input_drug->PBPK_model PBPK_input_system System Properties (Physiological) PBPK_input_system->PBPK_model PBPK_output Concentration-Time Profiles in Tissues PBPK_model->PBPK_output

Caption: Core principles of QSAR and PBPK modeling for in silico ADMET prediction.

A Comparative Analysis of Freely Accessible ADMET Prediction Tools

A plethora of in silico ADMET prediction tools are available, ranging from commercial software suites to free web-based servers. For the purposes of this guide, we will focus on a selection of widely used and freely accessible platforms: SwissADME , pkCSM , and admetSAR . These tools are particularly valuable for academic researchers and smaller biotech companies.[8][9]

To provide an objective comparison, we will reference a 2023 study published in Molecules that evaluated 18 free web servers for their ability to predict the ADMET properties of 24 FDA-approved tyrosine kinase inhibitors, comparing the in silico predictions with experimental data.[8][9] This allows for a data-driven assessment of their performance.

ADMET Property SwissADME pkCSM admetSAR Key Findings from Comparative Studies
Physicochemical Properties
Lipophilicity (logP)YesYesYesAll three platforms provide reasonable predictions for logP, with SwissADME and ADMETlab (a related tool) showing the lowest Root Mean Square Error (RMSE) in a comparative study.[10]
Aqueous Solubility (logS)YesYesYesPredictions for solubility show variability across platforms.[9]
Pharmacokinetics
Human Intestinal Absorption (HIA)YesYesYesHIA prediction is challenging for all platforms, with a tendency to overestimate absorption.[10]
Caco-2 PermeabilityNoYesYespkCSM and admetSAR offer predictions for this important permeability assay.
Blood-Brain Barrier (BBB) PermeabilityYesYesYesAll three tools provide predictions for BBB penetration, a critical parameter for CNS-targeting drugs.
P-glycoprotein (P-gp) Substrate/InhibitorYesYesYesAll three platforms predict interactions with the P-gp efflux pump, which can impact drug distribution and efficacy.
Cytochrome P450 (CYP) InhibitionYesYesYesPredictions for inhibition of major CYP isoforms (e.g., 3A4, 2D6) are available on all three platforms.[10]
Total ClearanceNoYesNopkCSM provides predictions for total clearance, a key parameter for determining dosing regimens.[9]
Toxicity
AMES MutagenicityNoYesYespkCSM and admetSAR offer predictions for mutagenicity, a critical early toxicity endpoint.
hERG InhibitionNoYesYespkCSM and admetSAR provide predictions for cardiotoxicity mediated by hERG channel inhibition.
HepatotoxicityNoYesYespkCSM and admetSAR offer predictions for drug-induced liver injury.
CarcinogenicityNoNoYesadmetSAR provides predictions for carcinogenicity.

Expert Insights on Tool Selection:

The choice of in silico tool should be guided by the specific research question and the stage of the drug discovery project.[11] For a quick initial assessment of "drug-likeness" and basic pharmacokinetic properties, SwissADME offers a user-friendly interface and a good range of essential parameters. For a more in-depth analysis that includes toxicity endpoints and metabolic parameters, pkCSM and admetSAR provide a more comprehensive suite of predictions. A consensus approach, where multiple tools are used and the results are compared, is often the most prudent strategy.[11] This can help to identify robust predictions and highlight areas of uncertainty.

A Generalized Workflow for In Silico ADMET Profiling

The following diagram and protocol outline a generalized workflow for conducting an in silico ADMET study on a series of related chemical structures. This workflow is adaptable to various free online tools.

cluster_workflow In Silico ADMET Profiling Workflow start Start: Set of Related Chemical Structures prep 1. Prepare Chemical Structures (SMILES or SDF format) start->prep select_tools 2. Select In Silico Tools (e.g., SwissADME, pkCSM, admetSAR) prep->select_tools run_predictions 3. Run ADMET Predictions on Each Platform select_tools->run_predictions collate_data 4. Collate and Tabulate Data from All Tools run_predictions->collate_data analyze 5. Analyze and Interpret Results (Identify trends, outliers, and potential liabilities) collate_data->analyze prioritize 6. Prioritize Compounds for Synthesis and Experimental Testing analyze->prioritize end End: Prioritized List of Compounds prioritize->end

Caption: A generalized workflow for conducting an in silico ADMET study.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for performing an in silico ADMET analysis on a set of related chemical structures using freely available web-based tools.

Objective: To predict and compare the ADMET properties of a series of chemical analogs to identify candidates with the most promising pharmacokinetic and safety profiles.

Materials:

  • A list of chemical structures in SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File) format.

  • Access to the internet and the following web servers:

    • SwissADME: --INVALID-LINK--

    • pkCSM: --INVALID-LINK--

    • admetSAR: --INVALID-LINK--

Methodology:

  • Preparation of Chemical Structures:

    • Ensure that the chemical structures are correctly represented in either SMILES or SDF format. For SMILES, each structure should be on a new line.

    • It is good practice to include a unique identifier for each compound.

  • ADMET Prediction using SwissADME:

    • Navigate to the SwissADME website.

    • Paste the list of SMILES strings into the input box.

    • Click the "Run" button to initiate the calculations.

    • Once the calculations are complete, the results for each compound will be displayed.

    • Export the results as a CSV file for further analysis. Key parameters to note include physicochemical properties, lipophilicity, water solubility, and pharmacokinetic predictions such as GI absorption and BBB permeation.

  • ADMET Prediction using pkCSM:

    • Navigate to the pkCSM website.

    • Select the "Predict" tab.

    • Paste the list of SMILES strings into the input box.

    • Click the "Submit" button.

    • The results will be displayed in a table.

    • Export the results. pkCSM provides a broader range of predictions, including metabolism (CYP inhibition/substrate), excretion (total clearance), and toxicity (AMES toxicity, hERG inhibition).

  • ADMET Prediction using admetSAR:

    • Navigate to the admetSAR website.

    • Click on "Predict".

    • Paste the SMILES strings into the text box.

    • Click "Predict" to start the analysis.

    • The results will be presented in a comprehensive table covering a wide array of ADMET properties.

    • Export the data for comparison.

  • Data Collation and Analysis:

    • Create a master spreadsheet to collate the data from all three platforms for each compound.

    • Organize the data by ADMET property to facilitate direct comparison.

    • Use conditional formatting to highlight favorable and unfavorable predictions (e.g., green for good, red for poor).

    • Analyze the structure-activity relationships (SAR) for the predicted ADMET properties. For example, identify which structural modifications lead to improved solubility or reduced toxicity.

  • Interpretation and Prioritization:

    • Evaluate the overall ADMET profile of each compound.

    • Identify compounds with a balanced profile of good potency (if known), favorable pharmacokinetics, and low toxicity risk.

    • Flag any potential liabilities that may require further investigation or chemical modification.

    • Based on this comprehensive in silico assessment, prioritize a subset of compounds for synthesis and experimental validation.

Self-Validation and Trustworthiness:

The trustworthiness of this protocol is enhanced by the use of multiple, independently developed prediction tools.[11] By comparing the outputs, a consensus view can be formed, and discrepancies can be flagged for more careful consideration. Furthermore, the protocol emphasizes the importance of analyzing trends within a series of related compounds, which can provide more reliable insights than relying on the absolute predicted values for a single molecule. The ultimate validation, however, always lies in the correlation of in silico predictions with subsequent experimental results.

Conclusion: A Compass for Navigating Chemical Space

In silico ADMET profiling is a powerful and indispensable tool in modern drug discovery. By providing early insights into the potential pharmacokinetic and toxicological properties of chemical structures, these computational methods enable researchers to make more informed decisions, prioritize resources effectively, and ultimately increase the probability of success in the long and arduous journey of drug development. While no in silico tool is infallible, a judicious and comparative approach, as outlined in this guide, can serve as a reliable compass for navigating the vast and complex chemical space in the quest for safer and more effective medicines.

References

A Comparative Guide to Nicotinonitrile Derivatives as Potent Pim Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for selective and potent enzyme inhibitors remains a cornerstone of targeted therapy. Among the myriad of molecular targets, the Pim kinases—a family of serine/threonine kinases comprising Pim-1, Pim-2, and Pim-3—have emerged as critical regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in a variety of hematological and solid tumors, making them a compelling target for anticancer drug development. This guide provides an in-depth comparison of a novel class of nicotinonitrile derivatives, evaluating their efficacy as Pim kinase inhibitors and offering insights into their mechanism of action.

The Rationale for Targeting Pim Kinases with Nicotinonitrile Scaffolds

The nicotinonitrile scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of enzyme inhibitors. The Pim kinases, with their distinct ATP-binding pocket, present an opportunity for the development of targeted inhibitors. The structural rigidity of the nicotinonitrile core, combined with the potential for diverse substitutions, allows for the fine-tuning of binding affinity and selectivity.

A recent study has unveiled a series of nicotinonitrile derivatives with potent inhibitory activity against all three Pim kinase isoforms.[4][5] These compounds not only exhibit low micromolar to sub-micromolar efficacy in enzymatic assays but also demonstrate significant cytotoxic effects in cancer cell lines, inducing apoptosis through the modulation of key signaling pathways.

Comparative Efficacy of Nicotinonitrile Derivatives Against Pim Kinases

The inhibitory potential of a selection of synthesized nicotinonitrile derivatives was evaluated against Pim-1, Pim-2, and Pim-3 kinases. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency. For context, the well-known pan-kinase inhibitor, Staurosporine, was used as a reference compound.

CompoundPim-1 IC50 (µM)Pim-2 IC50 (µM)Pim-3 IC50 (µM)
8c 0.850.921.10
8e ≤ 0.28 ≤ 0.28 ≤ 0.28
9a 1.201.351.50
9e 0.951.101.25
12 2.502.803.10
Staurosporine0.300.320.35
Data synthesized from Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition.[4][5]

Compound 8e emerged as the most potent derivative, with IC50 values less than or equal to 0.28 µM against all three Pim kinase isoforms, demonstrating comparable potency to the pan-kinase inhibitor, Staurosporine.[4][5] This highlights the potential of the nicotinonitrile scaffold for developing highly effective pan-Pim inhibitors.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structural features that influence the inhibitory activity of these nicotinonitrile derivatives. The presence of a dimethylamino group in compound 8e appears to be crucial for its high potency. Molecular docking and dynamics simulations suggest that this group forms a stable complex with Pim-1 kinase, leveraging a negative electrostatic potential surface interaction.[4][5] This insight into the SAR provides a rational basis for the future design of even more potent and selective Pim kinase inhibitors based on the nicotinonitrile scaffold.

Mechanism of Action: Induction of Apoptosis

Beyond enzymatic inhibition, the therapeutic potential of these compounds lies in their ability to induce apoptosis in cancer cells. Mechanistic studies in HepG2 liver cancer cells revealed that the lead compounds, 8c and 8e , induce cell cycle arrest at the G2/M phase.[4][5]

Furthermore, these derivatives were found to significantly upregulate the expression of the tumor suppressor protein p53 and caspase-3, a key executioner of apoptosis.[4][5] Concurrently, they increased the Bax/Bcl-2 protein expression ratio, a critical determinant of mitochondrial-mediated apoptosis.[4][5]

Pim_Kinase_Inhibition_Pathway cluster_0 Nicotinonitrile Derivative (e.g., 8e) cluster_1 Pim Kinase Inhibition cluster_2 Downstream Effects Nicotinonitrile Nicotinonitrile Pim_Kinases Pim-1, Pim-2, Pim-3 Nicotinonitrile->Pim_Kinases Inhibits Cell_Cycle_Arrest G2/M Phase Arrest Pim_Kinases->Cell_Cycle_Arrest Leads to Apoptosis_Induction Apoptosis Induction Pim_Kinases->Apoptosis_Induction Leads to

Caption: Inhibition of Pim kinases by nicotinonitrile derivatives leads to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Pim Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of the findings, a detailed experimental protocol for assessing the in vitro inhibitory activity of the nicotinonitrile derivatives against Pim kinases is provided below. This protocol is based on standard methodologies in the field.

Objective: To determine the IC50 values of nicotinonitrile derivatives against Pim-1, Pim-2, and Pim-3 kinases.

Materials:

  • Recombinant human Pim-1, Pim-2, and Pim-3 kinases

  • Peptide substrate (e.g., CREB peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (nicotinonitrile derivatives) dissolved in DMSO

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and Staurosporine in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and test compound or control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the remaining ATP (and generated ADP) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of nicotinonitrile derivatives Start->Compound_Dilution Add_Inhibitor Add test compounds or control (Staurosporine) Compound_Dilution->Add_Inhibitor Reaction_Mix Prepare reaction mixture: Kinase, Substrate, Buffer Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and measure ADP production Incubate->Stop_Reaction Data_Analysis Calculate % inhibition and determine IC50 values Stop_Reaction->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro Pim kinase inhibition assay.

Conclusion and Future Directions

The presented data strongly supports the potential of nicotinonitrile derivatives as a promising class of Pim kinase inhibitors for cancer therapy. The lead compound 8e demonstrates excellent pan-Pim inhibitory activity and induces apoptosis in cancer cells at sub-micromolar concentrations. The established structure-activity relationships provide a clear roadmap for the rational design of next-generation inhibitors with improved potency and selectivity.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further investigation into their selectivity against a broader panel of kinases is also warranted to fully characterize their potential for off-target effects. The development of these nicotinonitrile-based Pim kinase inhibitors represents a significant step forward in the pursuit of novel and effective targeted cancer therapies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-phenylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-phenylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.